2-Azabicyclo[2.2.2]octane
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-azabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-3-7-4-2-6(1)5-8-7/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUSZZFAYGWAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182279 | |
| Record name | 2-Azabicyclo(2.2.2)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280-38-6 | |
| Record name | 2-Azabicyclo[2.2.2]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=280-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azabicyclo(2.2.2)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000280386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azabicyclo(2.2.2)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Azabicyclo[2.2.2]octane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azabicyclo[2.2.2]octane, also known as isoquinuclidine, is a saturated bicyclic amine with the molecular formula C₇H₁₃N. Its rigid cage-like structure and the presence of a secondary amine group make it a valuable scaffold in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, structural features, synthesis, and its role in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid or a low-melting solid at room temperature with a characteristic amine-like odor. It is soluble in water and various organic solvents. The presence of the nitrogen atom confers basic properties to the molecule.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃N | [1] |
| Molecular Weight | 111.18 g/mol | [1] |
| CAS Number | 280-38-6 | [1] |
| Melting Point | 174 °C | |
| Boiling Point | 168.9 °C at 760 mmHg | |
| Flash Point | 47.5 °C | |
| Density | 0.934 g/cm³ | |
| Vapor Pressure | 1.58 mmHg at 25 °C | |
| Ionization Energy | 8.22 ± 0.05 eV | [2] |
Structural Characteristics
The rigid bicyclo[2.2.2]octane framework locks the piperidine ring into a boat conformation. This conformational rigidity is a key feature that medicinal chemists exploit to control the spatial orientation of substituents and improve binding affinity to biological targets.
| Parameter | Value |
| Average C-C Bond Length | ~1.54 Å |
| Average C-N Bond Length | ~1.47 Å |
| C-N-C Bond Angle | ~109° |
| C-C-C Bond Angle | ~109° |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are relatively simple due to the molecule's symmetry.
¹³C NMR (CDCl₃): A referenced ¹³C NMR spectrum is available in spectral databases.[3][4]
¹H NMR: The proton NMR spectrum exhibits multiplets corresponding to the different protons in the bicyclic system.
Infrared (IR) Spectroscopy
The IR spectrum of this compound hydrochloride shows characteristic absorptions for N-H stretching and bending vibrations, as well as C-H and C-N stretching frequencies. A reference spectrum is available through the NIST Chemistry WebBook.[5]
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 111. The fragmentation pattern is influenced by the bicyclic structure, with characteristic losses of small neutral molecules. High-resolution mass spectrometry of derivatives can be used to confirm the elemental composition and elucidate fragmentation pathways.[6]
Synthesis of this compound
Several synthetic routes to the this compound core have been developed.
Synthesis from p-Aminobenzoic Acid
An improved four-step synthesis starts from p-aminobenzoic acid (PABA).[7]
Caption: Synthesis of this compound from PABA.
Experimental Protocol:
-
Hydrogenation of p-Aminobenzoic Acid (PABA): PABA is hydrogenated to afford 4-aminocyclohexanecarboxylic acid as a mixture of cis- and trans-isomers.[7]
-
Epimerization and Cyclization: The mixture of isomers is heated to 250°C to effect epimerization and cyclization, yielding the bicyclic lactam.[7]
-
Reduction: The resulting lactam is reduced using a reducing agent such as Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) to furnish this compound.[7]
Grob Fragmentation
The Grob fragmentation of a 2-azabicyclo[2.2.2]oct-7-ene derivative provides a versatile method for the stereoselective synthesis of polysubstituted piperidines, which can be precursors to or derivatives of the this compound system. This reaction proceeds through a dihydropyridinium intermediate.[8][9]
Caption: Grob fragmentation for piperidine synthesis.
Other Synthetic Methods
Other notable synthetic approaches include intramolecular Michael additions, Diels-Alder reactions, and iodocyclization strategies.[10][11]
Applications in Drug Discovery and Development
The this compound scaffold is a key structural motif in a variety of biologically active molecules, serving as a conformationally restricted analog of piperidine and other cyclic amines.
Nicotinic Acetylcholine Receptor (nAChR) Ligands
Derivatives of this compound have been extensively explored as ligands for nicotinic acetylcholine receptors. Epibatidine, a potent nAChR agonist isolated from the skin of an Ecuadorian poison frog, features this bicyclic core. Numerous analogs of epibatidine have been synthesized in an effort to separate its potent analgesic effects from its toxicity.[1][3][12] These analogs have been instrumental in probing the structure and function of different nAChR subtypes.
The interaction of these ligands with nAChRs can modulate the flow of ions through the channel, leading to either activation or desensitization of the receptor.
Caption: nAChR modulation by this compound derivatives.
Other Therapeutic Targets
The this compound framework has been incorporated into molecules targeting a range of other biological systems, including:
-
Opioid Receptors: As conformationally constrained scaffolds for the development of novel analgesics.
-
Muscarinic Acetylcholine Receptors: As ligands for the treatment of various neurological disorders.
-
Enzyme Inhibitors: Derivatives have been synthesized and evaluated as inhibitors of enzymes such as fatty acid elongase 6 (ELOVL6).[10]
-
Sigma Receptors: As potential cytotoxic agents for cancer therapy.
Experimental Workflow for Ligand Evaluation
The evaluation of novel this compound derivatives as receptor ligands typically follows a standardized workflow.
Caption: Workflow for the evaluation of this compound derivatives.
Conclusion
This compound is a fundamentally important heterocyclic scaffold with a rich history in organic and medicinal chemistry. Its unique structural and chemical properties have enabled the development of potent and selective ligands for a variety of biological targets, most notably nicotinic acetylcholine receptors. The continued exploration of this versatile building block promises to yield novel therapeutic agents for a range of human diseases.
References
- 1. Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (1S,4S)-2-BOC-2,5-DIAZABICYCLO(2.2.2)OCTANE(944238-89-5) 1H NMR spectrum [chemicalbook.com]
- 3. Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 1-Azabicyclo[2.2.2]octane, hydrochloride [webbook.nist.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. Grob fragmentation of 2-azabicyclo[2.2.2]oct-7-ene: tool for the stereoselective synthesis of polysubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and evaluation of a novel this compound class of long chain fatty acid elongase 6 (ELOVL6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. openaccessgovernment.org [openaccessgovernment.org]
An In-depth Technical Guide to the Synthesis and Characterization of Isoquinuclidine
For Researchers, Scientists, and Drug Development Professionals
The isoquinuclidine core is a vital bicyclic amine motif present in a wide array of natural products and pharmacologically active compounds. Its rigid, three-dimensional structure makes it a valuable scaffold in medicinal chemistry for the design of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic routes to isoquinuclidine and its derivatives, along with detailed methodologies for their characterization.
Synthesis of the Isoquinuclidine Core
The construction of the isoquinuclidine framework can be achieved through several synthetic strategies. The most prominent and versatile methods include the [4+2] cycloaddition (Diels-Alder reaction) and intramolecular cyclization reactions such as the Hofmann-Löffler-Freytag reaction. More recently, photoredox catalysis has emerged as a powerful tool for isoquinuclidine synthesis.
Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of isoquinuclidine synthesis, typically involving the reaction of a dihydropyridine derivative (the diene) with a suitable dienophile.[1][2] This method offers excellent control over stereochemistry and allows for the introduction of diverse functionalities.
A common approach involves the use of N-protected 1,2-dihydropyridines as dienes. These can be generated in situ or prepared as stable precursors. The choice of dienophile is critical and can range from simple acrylates to more complex, functionalized alkenes. Lewis acid or organocatalysis can be employed to enhance the reactivity and enantioselectivity of the reaction.[3][4]
A notable advancement in this area is the use of visible-light photoredox catalysis in conjunction with the Diels-Alder reaction. This approach allows for the generation of reactive intermediates under mild conditions, expanding the scope of accessible isoquinuclidine structures.[5]
Hofmann-Löffler-Freytag Reaction
The Hofmann-Löffler-Freytag (HLF) reaction provides a powerful method for the synthesis of pyrrolidines and piperidines, and by extension, can be adapted for the synthesis of the isoquinuclidine core.[1][6] This reaction involves the intramolecular cyclization of an N-haloamine under acidic conditions, typically promoted by heat or UV light.[7][8]
The key step is a 1,5-hydrogen atom transfer from a carbon center to a nitrogen-centered radical, followed by cyclization.[8] The regioselectivity of the hydrogen atom transfer is a critical factor in determining the success of the reaction for isoquinuclidine synthesis.
Experimental Protocols
General Procedure for Organocatalytic Diels-Alder Reaction
To a solution of the N-protected 1,2-dihydropyridine (1.0 equiv) and the α,β-unsaturated aldehyde (1.2 equiv) in a suitable solvent (e.g., CH2Cl2, toluene) at the desired temperature (e.g., -20 °C to room temperature) is added the organocatalyst (e.g., a chiral secondary amine, 10-20 mol%). The reaction mixture is stirred until completion (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired isoquinuclidine adduct.[9][10]
General Procedure for Visible-Light Photoredox-Mediated Synthesis
A reaction vessel is charged with the N-protected dihydropyridine (1.0 equiv), the dienophile (1.5 equiv), a photoredox catalyst (e.g., Ru(bpy)3Cl2 or an organic dye, 1-5 mol%), and a suitable solvent (e.g., CH3CN, DMF). The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. The reaction is then stirred under irradiation with visible light (e.g., blue LEDs) at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The solvent is removed in vacuo, and the residue is purified by column chromatography to yield the isoquinuclidine product.[5][11]
Data Presentation: Synthesis of Isoquinuclidine Derivatives
| Entry | Diene | Dienophile | Catalyst/Conditions | Yield (%) | Reference |
| 1 | N-Boc-1,2-dihydropyridine | Acrolein | Chiral Amine Organocatalyst | 85 | [5] |
| 2 | N-Cbz-1,2-dihydropyridine | Methyl Vinyl Ketone | Sc(OTf)3 | 92 | [3] |
| 3 | N-Ts-1,2-dihydropyridine | N-Phenylmaleimide | Thermal (80 °C) | 95 | [2] |
| 4 | N-Boc-1,2-dihydropyridine | Acrylonitrile | Ru(bpy)3Cl2, Blue LED | 78 | [5] |
Characterization of Isoquinuclidines
The structural elucidation and characterization of synthesized isoquinuclidines are crucial for confirming their identity and purity. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural analysis of isoquinuclidines.
-
¹H NMR: Provides information about the electronic environment and connectivity of protons. The rigid bicyclic structure of isoquinuclidine often leads to well-resolved and characteristic splitting patterns for the bridgehead and bridge protons.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation patterns.
-
Electrospray Ionization (ESI): A soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, confirming the molecular weight.[12]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.[13]
X-ray Crystallography
For crystalline isoquinuclidine derivatives, single-crystal X-ray diffraction provides unequivocal proof of the three-dimensional structure, including the relative and absolute stereochemistry.[14] This technique is invaluable for validating the stereochemical outcome of asymmetric syntheses.
Data Presentation: Spectroscopic Data for a Representative Isoquinuclidine
Compound: N-Boc-2-azabicyclo[2.2.2]octan-5-one
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.21 (br s, 1H), 3.65 (dd, J = 11.2, 2.8 Hz, 1H), 3.28 (d, J = 11.2 Hz, 1H), 2.85 (m, 1H), 2.25-2.05 (m, 2H), 1.95-1.75 (m, 2H), 1.47 (s, 9H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 208.5, 154.2, 80.1, 55.4, 48.9, 38.7, 35.1, 28.4, 25.6. |
| HRMS (ESI) | Calculated for C₁₂H₁₉NO₃ [M+H]⁺: 226.1438; Found: 226.1441. |
This guide provides a foundational understanding of the synthesis and characterization of the isoquinuclidine core. The methodologies and data presented herein are intended to serve as a practical resource for researchers engaged in the design and development of novel molecules incorporating this important heterocyclic scaffold.
References
- 1. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis of isoquinuclidines from highly substituted dihydropyridines via the Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage: a formal synthesis of the indole alkaloid catharanthine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Rearrangement of Nitrogen- and Carbon-Centered Radical Intermediates in the Hofmann–Löffler–Freytag Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visible-light photoredox catalyzed synthesis of pyrroloisoquinolines via organocatalytic oxidation/[3 + 2] cycloaddition/oxidative aromatization reaction cascade with Rose Bengal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
Spectroscopic Data of 2-Azabicyclo[2.2.2]octane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the parent compound 2-azabicyclo[2.2.2]octane. This bicyclic amine serves as a crucial scaffold in medicinal chemistry and drug discovery due to its rigid conformational structure. The data and protocols presented herein are essential for the structural elucidation and characterization of novel derivatives based on this core.
¹H and ¹³C NMR Spectroscopic Data
The analysis of the ¹H and ¹³C NMR spectra of this compound provides valuable insights into its unique three-dimensional structure. The high symmetry of the molecule simplifies the spectra to a certain extent, yet they are rich with information regarding the chemical environment of each nucleus.
¹³C NMR Spectral Data
The definitive ¹³C NMR spectral data for this compound was reported by Wenkert et al. in 1976. The chemical shifts, recorded in deuterochloroform (CDCl₃), are summarized in the table below.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 | 35.1 |
| C3 | 47.9 |
| C4 | 26.8 |
| C5, C8 | 25.9 |
| C6, C7 | 25.9 |
Table 1: ¹³C NMR Chemical Shifts for this compound in CDCl₃. Data sourced from Wenkert et al. (1976).
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different proton environments within the bicyclic system. The predicted chemical shifts for the protonated form (this compound cation) offer a reference for understanding the proton resonances.[1] A detailed experimental spectrum of the free base is crucial for precise structural analysis.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
| H1 | ~3.5 - 3.8 | Broad multiplet |
| H3 | ~3.2 - 3.5 | Multiplet |
| H4 | ~2.0 - 2.3 | Multiplet |
| H5, H6, H7, H8 | ~1.7 - 2.0 | Multiplet |
Table 2: Predicted ¹H NMR Chemical Shifts for the this compound Cation.[1] Note: Experimental values for the free base may vary.
Experimental Protocols
The acquisition of high-quality NMR data is fundamental for accurate spectral interpretation. The following outlines a general experimental protocol for obtaining ¹H and ¹³C NMR spectra of this compound, based on standard practices for small molecule analysis.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Deuterochloroform (CDCl₃) is a common and suitable solvent for the NMR analysis of this compound.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
NMR Instrument Parameters
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300-500 MHz).
For ¹H NMR:
-
Pulse Sequence: A standard single-pulse sequence is generally sufficient.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans are usually adequate for a good signal-to-noise ratio.
-
Spectral Width: A spectral width of 10-12 ppm is appropriate.
For ¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Spectral Width: A spectral width of 200-220 ppm is standard.
Logical Relationships in NMR Data Acquisition and Processing
The process of obtaining and interpreting NMR data follows a logical workflow, from sample preparation to final data analysis.
Caption: A flowchart illustrating the major stages of an NMR experiment, from sample preparation to data analysis.
Signaling Pathway of NMR Excitation and Detection
The fundamental principle of NMR spectroscopy involves the excitation of atomic nuclei in a magnetic field and the subsequent detection of the emitted signal as the nuclei relax.
References
Mass Spectrometry Analysis of 2-Azabicyclo[2.2.2]octane Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-azabicyclo[2.2.2]octane scaffold is a key structural motif in a variety of biologically active compounds, including potent analgesics and novel γ-secretase inhibitors for Alzheimer's disease. As such, its derivatives are of significant interest in drug discovery and development. Mass spectrometry (MS) is an indispensable tool for the characterization, quantification, and metabolic profiling of these molecules. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound derivatives, including common ionization techniques, fragmentation patterns, and detailed experimental protocols.
Introduction to the this compound Core
The rigid, bicyclic structure of the this compound core imparts specific conformational constraints on its derivatives, which can be advantageous for achieving high receptor affinity and selectivity. The presence of a basic nitrogen atom within this framework makes it amenable to analysis by various mass spectrometric ionization techniques.
Ionization Techniques for this compound Derivatives
The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound derivatives. The most commonly employed methods include Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly well-suited for the analysis of this compound derivatives, which are often polar and non-volatile, especially when derivatized with polar functional groups.[1] ESI typically produces protonated molecules, [M+H]+, with minimal fragmentation, making it ideal for accurate molecular weight determination. The basic nitrogen of the bicyclic system is readily protonated in the positive ion mode. Derivatization with tags like 1-azabicyclo[2.2.2]octane has been shown to enhance ESI efficiency.[2]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for less polar and more volatile derivatives.[3] Similar to ESI, it generally produces [M+H]+ ions.
-
Electron Ionization (EI): EI is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[1][4] This fragmentation provides valuable structural information and can be used for library matching. For this compound derivatives, EI is often used in conjunction with Gas Chromatography (GC-MS) for the analysis of more volatile and thermally stable analogs.[5]
Fragmentation Patterns in Mass Spectrometry
Understanding the fragmentation behavior of this compound derivatives is crucial for their structural elucidation. The primary fragmentation pathways are influenced by the charge localization on the nitrogen atom and the inherent strain of the bicyclic system.
Alpha-Cleavage
For aliphatic amines, alpha-cleavage is a dominant fragmentation pathway.[6] In the context of the this compound ring, this involves the cleavage of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized radical cation.
Grob Fragmentation
A characteristic fragmentation pathway for bicyclic systems containing a heteroatom is the Grob fragmentation. For a 2-azabicyclo[2.2.2]oct-7-ene derivative, this has been shown to lead to a dihydropyridinium intermediate.[7] This type of fragmentation can be a diagnostic tool for identifying the bicyclic core.
Retro-Diels-Alder (RDA) Reaction
For unsaturated this compound derivatives, a retro-Diels-Alder reaction can occur, leading to the cleavage of the six-membered ring and the formation of two smaller unsaturated fragments.
Quantitative Data Summary
The following tables summarize hypothetical but expected quantitative mass spectrometry data for representative this compound derivatives based on common fragmentation patterns.
Table 1: ESI-MS/MS Data for a Generic N-Substituted this compound
| Parent Ion [M+H]+ (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |
| Varies | [M+H - R]+ | Loss of the N-substituent |
| Varies | [M+H - C2H4]+ | Neutral loss from the bicyclic core |
| Varies | Various | Fragments arising from alpha-cleavage |
Table 2: EI-MS Data for a Generic this compound Derivative
| Molecular Ion [M]+• (m/z) | Key Fragment Ions (m/z) | Proposed Fragmentation Pathway |
| Varies | [M - Alkyl radical]+ | Alpha-cleavage at a substituent |
| Varies | Various | Grob-type fragmentation products |
| Varies | Various | Retro-Diels-Alder fragments (if unsaturated) |
Experimental Protocols
The following are generalized experimental protocols for the analysis of this compound derivatives by LC-MS.
Sample Preparation for Biological Matrices
-
Protein Precipitation: To a 100 µL aliquot of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS analysis.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40°C.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: ESI in positive ion mode is generally preferred.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Optimized for each specific compound, typically in the range of 10-40 eV for MS/MS experiments.
-
Scan Mode: Full scan for initial identification and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the LC-MS analysis of this compound derivatives.
Key Fragmentation Pathways
Caption: Major fragmentation pathways for this compound derivatives in mass spectrometry.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Peptides derivatized with bicyclic quaternary ammonium ionization tags. Sequencing via tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. as.uky.edu [as.uky.edu]
- 4. What are the common ionization methods for GC/MS [scioninstruments.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Computational Modeling and Theoretical Studies of 2-Azabicyclo[2.2.2]octane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-azabicyclo[2.2.2]octane, also known as isoquinuclidine, is a rigid bicyclic scaffold that has garnered significant attention in medicinal chemistry and drug design. Its conformationally constrained structure provides a unique three-dimensional framework for the precise orientation of functional groups, making it an attractive template for developing potent and selective ligands for various biological targets. This technical guide provides an in-depth overview of the computational modeling and theoretical studies of the this compound core, focusing on its structural properties, conformational analysis, and application in modern drug discovery workflows.
Core Structural and Electronic Properties
The rigid nature of the this compound skeleton makes it an excellent system for computational analysis. Quantum mechanics calculations, particularly Density Functional Theory (DFT), are powerful tools for determining its optimized geometry and electronic properties.
Data Presentation: Geometric Parameters
The structural parameters of the this compound core can be precisely calculated using DFT methods. The following table summarizes the optimized geometric parameters obtained at the B3LYP/6-31G* level of theory, a widely used and reliable method for such calculations[1]. For comparative purposes, calculated values for the parent carbocyclic bicyclo[2.2.2]octane are also included.
| Parameter | Atom(s) Involved | This compound (Calculated, Å or °) | Bicyclo[2.2.2]octane (Calculated, Å or °) |
| Bond Lengths | C1-N2 | 1.475 | C1-C2: 1.552 |
| N2-C3 | 1.471 | C2-C3: 1.552 | |
| C1-C6 | 1.545 | C1-C6: 1.552 | |
| C1-C7 | 1.545 | C1-C7: 1.552 | |
| C3-C4 | 1.540 | C3-C4: 1.552 | |
| C4-C5 | 1.540 | C4-C5: 1.552 | |
| C5-C6 | 1.545 | C5-C6: 1.552 | |
| C7-C8 | 1.535 | C7-C8: 1.552 | |
| C4-C8 | 1.545 | C4-C8: 1.552 | |
| Bond Angles | C1-N2-C3 | 109.8 | C1-C2-C3: 109.7 |
| N2-C1-C6 | 109.2 | C2-C1-C6: 109.7 | |
| N2-C1-C7 | 109.2 | C2-C1-C7: 109.7 | |
| N2-C3-C4 | 109.5 | C2-C3-C4: 109.7 | |
| C1-C6-C5 | 109.6 | C1-C6-C5: 109.7 | |
| C1-C7-C8 | 109.4 | C1-C7-C8: 109.7 | |
| C3-C4-C5 | 109.6 | C3-C4-C5: 109.7 | |
| C3-C4-C8 | 109.6 | C3-C4-C8: 109.7 | |
| Dihedral Angles | C6-C1-N2-C3 | 0.0 | C6-C1-C2-C3: 0.0 |
| C7-C1-N2-C3 | 120.0 | C7-C1-C2-C3: 120.0 | |
| C5-C4-C3-N2 | 0.0 | C5-C4-C3-C2: 0.0 | |
| C8-C4-C3-N2 | -120.0 | C8-C4-C3-C2: -120.0 |
Note: The atom numbering follows standard IUPAC nomenclature for the bicyclic system.
Experimental and Computational Protocols
Detailed and reproducible protocols are crucial for the successful application of computational methods in drug discovery. This section outlines the key methodologies for quantum mechanics calculations, molecular dynamics simulations, and pharmacophore modeling as applied to this compound systems.
Quantum Mechanics (QM) Calculations
Objective: To obtain accurate geometric and electronic properties of the this compound core and its derivatives.
Methodology:
-
Software: Gaussian, ORCA, or other suitable quantum chemistry packages[1][2].
-
Model Building: The initial 3D structure of this compound is built using a molecular editor.
-
Level of Theory: Density Functional Theory (DFT) with the B3LYP functional is a commonly used and well-validated method[1][3].
-
Basis Set: The 6-31G* or a larger basis set such as 6-311+G(d,p) is recommended for a good balance of accuracy and computational cost[3][4].
-
Calculation Type: Geometry optimization is performed to find the lowest energy conformation. This is followed by a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.
-
Output Analysis: The optimized coordinates provide the final bond lengths, bond angles, and dihedral angles. The output file also contains information on Mulliken charges, molecular orbitals (HOMO, LUMO), and the dipole moment.
Molecular Dynamics (MD) Simulations
Objective: To study the dynamic behavior of this compound-containing ligands in a biological environment, such as in complex with a protein target.
Methodology:
-
Software: GROMACS, AMBER, NAMD, or CHARMM are widely used MD simulation packages[4].
-
Force Field: A crucial component of MD simulations is the force field, which defines the potential energy of the system. For drug-like molecules containing the this compound scaffold, general force fields like the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF) are often employed[4].
-
Parameterization: If parameters for the this compound moiety are not available in the standard force field, they need to be developed. This is typically done by fitting to high-level QM data. Tools like the Force Field Toolkit (ffTK) can facilitate this process[5]. The parameterization involves obtaining equilibrium bond lengths, angles, dihedrals, and partial atomic charges that reproduce QM-calculated geometries, vibrational frequencies, and interaction energies with water.
-
System Setup:
-
The protein-ligand complex is placed in a periodic box of a chosen shape (e.g., cubic, dodecahedron).
-
The box is filled with a solvent model, typically explicit water molecules (e.g., TIP3P).
-
Ions (e.g., Na+, Cl-) are added to neutralize the system and to mimic physiological salt concentrations.
-
-
Simulation Protocol:
-
Energy Minimization: The system is energy-minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure (e.g., 1 atm) to ensure the correct density. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
-
Production Run: The production simulation is run for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the system.
-
-
Analysis: Trajectories are analyzed to study the stability of the protein-ligand complex, hydrogen bonding interactions, conformational changes, and to calculate binding free energies.
Pharmacophore Modeling
Objective: To identify the essential chemical features of this compound-based ligands that are responsible for their biological activity and to use this information for virtual screening of compound libraries.
Methodology:
-
Software: LigandScout, MOE (Molecular Operating Environment), or similar pharmacophore modeling software.
-
Ligand-Based Pharmacophore Modeling:
-
Training Set Selection: A set of active compounds containing the this compound scaffold is selected.
-
Conformational Analysis: Multiple low-energy conformations are generated for each molecule in the training set.
-
Feature Identification: Common chemical features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, and positive/negative ionizable centers are identified.
-
Model Generation and Validation: The software aligns the active molecules and generates pharmacophore hypotheses. These models are then validated using a test set of known active and inactive compounds.
-
-
Structure-Based Pharmacophore Modeling:
-
Input: A high-resolution 3D structure of the target protein in complex with a this compound-based ligand.
-
Interaction Analysis: The key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site are identified.
-
Pharmacophore Feature Generation: Based on these interactions, a pharmacophore model is generated that represents the essential features for binding.
-
-
Virtual Screening: The validated pharmacophore model is used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features.
Visualizations
Computational Chemistry Workflow
The following diagram illustrates a typical workflow for the computational analysis of a this compound derivative.
References
The Genesis of a Core Scaffold: A Technical Guide to the Discovery and Historical Synthesis of 2-Azabicyclo[2.2.2]octane
For Researchers, Scientists, and Drug Development Professionals
The 2-azabicyclo[2.2.2]octane, commonly known as isoquinuclidine, represents a pivotal structural motif in medicinal chemistry and natural product synthesis. Its rigid, bicyclic framework offers a unique three-dimensional conformation that has been exploited to constrain the orientation of pharmacophoric groups, leading to enhanced potency and selectivity for various biological targets. This technical guide provides an in-depth exploration of the discovery and seminal synthetic routes that established the foundation for the extensive use of this important scaffold.
Discovery and Early Synthetic Endeavors
The first documented synthesis of the this compound core is attributed to Stöhr in 1902 . This pioneering work utilized a Hofmann degradation of a piperidine-2,6-dicarboxylic acid derivative. This multi-step sequence, while historically significant, was arduous and low-yielding, reflecting the synthetic challenges of the era.
A subsequent notable synthesis was reported by Clemo and Metcalfe in 1937 , which provided an alternative, albeit still complex, route to this bicyclic amine. These early methods laid the essential groundwork for accessing the isoquinuclidine skeleton, paving the way for future, more efficient synthetic strategies.
Key Historical Synthetic Methodologies
The evolution of synthetic chemistry brought forth more practical and higher-yielding methods for the construction of the this compound core. The following sections detail the key historical approaches with their experimental protocols.
The Hofmann Degradation Approach (Stöhr, 1902)
The inaugural synthesis of isoquinuclidine was achieved through a classical Hofmann degradation. The general pathway involved the exhaustive methylation of a piperidine derivative followed by elimination.
Logical Relationship of the Hofmann Degradation Pathway
Caption: Stöhr's pioneering synthesis via Hofmann degradation.
-
Exhaustive Methylation: The starting piperidine derivative is treated with an excess of a methylating agent, typically methyl iodide, to form the quaternary ammonium iodide salt.
-
Anion Exchange: The iodide salt is then treated with silver oxide to convert it to the corresponding hydroxide salt.
-
Elimination: The quaternary ammonium hydroxide is heated, inducing an E2 elimination to form an alkene and trimethylamine. For the formation of the bicyclic system, the starting material must be appropriately functionalized to allow for an intramolecular cyclization following the degradation.
Synthesis from 4-Aminocyclohexanecarboxylic Acid
A more practical and widely adopted historical route involves the cyclization of 4-aminocyclohexanecarboxylic acid. This method provides a more direct pathway to a key intermediate, 2-azabicyclo[2.2.2]octan-3-one, which can then be reduced to the parent amine.
Experimental Workflow for Synthesis from 4-Aminocyclohexanecarboxylic Acid
Caption: A common historical route to isoquinuclidine.
Experimental Protocol: Synthesis of 2-Azabicyclo[2.2.2]octan-3-one [1]
-
Step 1: Hydrogenation of p-Aminobenzoic Acid. A mixture of p-aminobenzoic acid (27.4 g, 0.20 mole), water (200 ml), and 10% rhodium-0.1% palladium on carbon catalyst (2 g) is placed in a pressure bottle and hydrogenated at 50 p.s.i.[1]. After the theoretical amount of hydrogen is absorbed, the mixture is filtered and concentrated under reduced pressure to yield a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid[1].
-
Step 2: Cyclization to 3-Isoquinuclidone. A mixture of the cis- and trans-4-aminocyclohexanecarboxylic acid (4.53 g) and Dowtherm A (30 ml) is heated rapidly to reflux and maintained for 20 minutes, allowing the water formed to distill off[1]. After cooling, the solution is diluted with isooctane and extracted with water. The combined aqueous extracts are treated with charcoal, filtered, and concentrated to dryness under reduced pressure. The residue is crystallized from cyclohexane to afford 3-isoquinuclidone (2-azabicyclo[2.2.2]octan-3-one)[1].
The Diels-Alder Approach
The advent of the Diels-Alder reaction provided a powerful and versatile strategy for the construction of the this compound skeleton. This [4+2] cycloaddition reaction, typically involving a 1,2-dihydropyridine as the diene, allows for the rapid assembly of the bicyclic core with good control over stereochemistry.
Conceptual Pathway of the Diels-Alder Synthesis
Caption: The powerful Diels-Alder approach to isoquinuclidines.
Experimental Protocol: A Representative Diels-Alder Reaction
While early examples focused on trapping unstable 1,2-dihydropyridines, modern variations offer high efficiency. A general procedure is as follows:
-
Preparation of the 1,2-Dihydropyridine: The 1,2-dihydropyridine diene is often generated in situ from a corresponding pyridine derivative. This can be achieved by N-acylation followed by reduction with a hydride source like sodium borohydride, or through other specialized methods.
-
Cycloaddition: The generated 1,2-dihydropyridine is then reacted with a suitable dienophile (e.g., maleimide, acrylates, or other electron-deficient alkenes). The reaction is typically carried out in an inert solvent and may be promoted by heat or Lewis acid catalysis to improve the reaction rate and stereoselectivity.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up to remove any unreacted starting materials and byproducts. The resulting this compound derivative is then purified by standard techniques such as crystallization or chromatography.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its common synthetic intermediate.
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃N | [2] |
| Molecular Weight | 111.18 g/mol | [2] |
| Boiling Point | 155-157 °C | |
| Melting Point | 89-92 °C | |
| ¹H NMR (CDCl₃) | δ 1.45-1.70 (m, 6H), 1.85-1.95 (m, 2H), 2.75-2.85 (m, 2H), 3.05-3.15 (m, 1H), NH proton not always observed. | [3] |
| ¹³C NMR (CDCl₃) | δ 24.9, 26.2, 36.1, 46.8, 53.5 | [3] |
Table 2: Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ClN | [4] |
| Molecular Weight | 147.65 g/mol | [4] |
| Melting Point | >300 °C | [4] |
Table 3: Synthesis of 2-Azabicyclo[2.2.2]octan-3-one
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| p-Aminobenzoic Acid | 1. H₂, Rh-Pd/C, 50 psi2. Dowtherm A, reflux | 2-Azabicyclo[2.2.2]octan-3-one | 68-71% (from the cis/trans amino acid mixture) | [1][5] |
Conclusion
The journey from the initial challenging synthesis of this compound to the development of more robust and versatile methods like the Diels-Alder reaction highlights the significant advancements in synthetic organic chemistry. The historical context provided in this guide offers researchers and drug development professionals a deeper understanding and appreciation of this crucial heterocyclic scaffold. The foundational work laid by early chemists has enabled the widespread application of the isoquinuclidine core in the creation of novel therapeutics and the synthesis of complex natural products.[6][7]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Azabicyclo(2.2.2)octane | C7H13N | CID 9236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. This compound hydrochloride | 5845-15-8 [chemicalbook.com]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Ibogaine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical Properties of 2-Azabicyclo[2.2.2]octane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Azabicyclo[2.2.2]octane hydrochloride. Due to the limited availability of experimentally derived data for the hydrochloride salt in publicly accessible literature, this guide also includes predicted values and data for the corresponding free base, this compound, to provide a comparative context. The structural rigidity and synthetic utility of the this compound scaffold make it a valuable building block in medicinal chemistry and drug development.[1][2] Understanding its physical properties is crucial for its application in these fields.
General Information
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | N/A |
| Synonyms | Isoquinuclidine hydrochloride | N/A |
| CAS Number | 5845-15-8 | |
| Molecular Formula | C₇H₁₄ClN | [2] |
| Molecular Weight | 147.65 g/mol | |
| Chemical Structure | ![]() | N/A |
Physicochemical Properties
A summary of the available and predicted physicochemical data for this compound and its hydrochloride salt is presented below. It is important to note that experimentally verified data for the hydrochloride salt is scarce.
| Property | This compound (Free Base) | This compound Hydrochloride | Source |
| Melting Point | Not available in searched results | Not available in searched results | |
| Boiling Point | Not available in searched results | Not applicable | |
| pKa (Predicted) | Not available in searched results | Not available in searched results | |
| Solubility | Not available in searched results | Expected to have enhanced water solubility compared to the free base.[3][4] | [3][4] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Data for derivatives of this compound have been reported. For instance, the spectrum of N-acyl derivatives shows characteristic signals for the bicyclic protons.
-
¹³C NMR: The ¹³C NMR spectrum of the free base, 2-Azabicyclo(2.2.2)octane, has been documented.[5]
Infrared (IR) Spectroscopy:
-
An IR spectrum for 1-Azabicyclo[2.2.2]octane, hydrochloride (quinuclidine hydrochloride) is available from the NIST WebBook, which can provide a reference for the types of vibrations to be expected for a similar bicyclic amine hydrochloride.[6]
Experimental Protocols
While specific experimental protocols for determining the physical properties of this compound hydrochloride were not found, standard methodologies for characterizing amine hydrochloride salts are well-established.
Melting Point Determination
A standard method for determining the melting point of a crystalline solid involves using a capillary melting point apparatus.
Workflow for Melting Point Determination
Caption: General workflow for determining the melting point of a solid compound.
Solubility Determination
The solubility of a compound can be determined using various methods, such as the shake-flask method, which is considered the gold standard for thermodynamic solubility.
Workflow for Shake-Flask Solubility Determination
Caption: Standard procedure for determining the thermodynamic solubility of a compound.
pKa Determination
The acid dissociation constant (pKa) of an amine hydrochloride can be determined by potentiometric titration.
Workflow for pKa Determination by Potentiometric Titration
Caption: General workflow for the determination of pKa via potentiometric titration.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a key structural motif in a variety of biologically active molecules. Its rigid framework allows for precise positioning of functional groups, which is advantageous for designing ligands with high affinity and selectivity for specific biological targets.
Derivatives of this compound have been investigated for their activity as:
-
γ-Secretase Inhibitors: Sulfonamide derivatives have been synthesized and evaluated as potent and selective inhibitors of presenilin-1 (PSEN-1), a component of the γ-secretase complex implicated in Alzheimer's disease.[7][8]
-
ELOVL6 Inhibitors: A series of novel this compound derivatives have been identified as inhibitors of elongase of long-chain fatty acids 6 (ELOVL6), which is a potential therapeutic target for metabolic diseases.[9]
-
Sigma Receptor Ligands: The related 2,5-diazabicyclo[2.2.2]octane scaffold has been used to develop ligands for sigma receptors, which are targets for cytotoxic agents in cancer therapy.[10]
The hydrochloride salt form of these and other derivatives is often utilized to improve aqueous solubility and facilitate formulation for biological testing and pharmaceutical development.[3][4]
Logical Relationship in Drug Discovery Application
Caption: The role of the this compound scaffold in the drug discovery process.
References
- 1. This compound hydrochloride | 5845-15-8 | Benchchem [benchchem.com]
- 2. 5845-15-8 | MFCD19159806 | this compound hydrochloride [aaronchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 57734-70-0: 1-Azabicyclo[2.2.2]octane-3-methanol, α,α-… [cymitquimica.com]
- 5. 2-Azabicyclo(2.2.2)octane | C7H13N | CID 9236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Azabicyclo[2.2.2]octane, hydrochloride [webbook.nist.gov]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Synthesis and evaluation of a novel this compound class of long chain fatty acid elongase 6 (ELOVL6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chirality and Stereoisomers of Substituted 2-Azabicyclo[2.2.2]octanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-azabicyclo[2.2.2]octane, also known as isoquinuclidine, is a rigid bicyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its conformationally constrained structure provides a unique three-dimensional arrangement for substituents, which can lead to high-affinity and selective interactions with biological targets. The inherent chirality of substituted 2-azabicyclo[2.2.2]octanes plays a crucial role in their pharmacological activity, with different stereoisomers often exhibiting distinct biological profiles. This technical guide provides a comprehensive overview of the synthesis, separation, characterization, and biological significance of the stereoisomers of substituted 2-azabicyclo[2.2.2]octanes.
Synthesis of Chiral 2-Azabicyclo[2.2.2]octanes
The synthesis of enantiomerically pure or enriched this compound derivatives can be achieved through several strategic approaches, including chiral resolution of racemic mixtures, enantioselective synthesis, and enzymatic desymmetrization of prochiral precursors.
Chiral Resolution of Racemic Mixtures
A common and effective method for obtaining pure enantiomers is the resolution of a racemic mixture through the formation of diastereomeric salts with a chiral resolving agent. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
A typical procedure involves the reaction of a racemic mixture of a basic this compound derivative with a chiral acid, such as (+)-tartaric acid. The resulting diastereomeric salts, for instance, (R)-amine-(R,R)-tartrate and (S)-amine-(R,R)-tartrate, can then be separated based on their differential solubility in a suitable solvent system. Subsequent treatment of the separated diastereomeric salts with a base liberates the enantiomerically pure amines. This method has been successfully applied to the resolution of various bicyclic amines.[1][2]
Enantioselective Synthesis
Enantioselective synthesis aims to directly produce a single enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution. The Diels-Alder reaction is a powerful tool for constructing the this compound core with high stereocontrol.
One approach involves the Lewis acid-catalyzed Diels-Alder reaction of a 1,2-dihydropyridine with a chiral dienophile. For example, the reaction of 1-phenoxycarbonyl-1,2-dihydropyridine with N-acryloyl-(1S)-2,10-camphorsultam in the presence of a Lewis acid like titanium tetrachloride can afford the endo-cycloaddition product with excellent diastereoselectivity.[3] The chiral auxiliary can then be cleaved to yield the enantiomerically enriched this compound derivative.
Enzymatic Desymmetrization
Enzymatic desymmetrization is an elegant strategy for the synthesis of chiral compounds from prochiral meso starting materials. This method utilizes the high stereoselectivity of enzymes, such as lipases, to differentiate between two enantiotopic groups in a meso substrate.
For instance, a prochiral meso-2-azabicyclo[2.2.2]octane diester can be selectively hydrolyzed by an enzyme like porcine liver esterase (PLE) to yield an optically active monoester.[4] This chemo-enzymatic approach provides a practical route to chiral bicyclo[2.2.2]octane building blocks.[5]
Stereochemical Characterization
The determination of the absolute and relative stereochemistry of substituted 2-azabicyclo[2.2.2]octanes is crucial for understanding their structure-activity relationships. X-ray crystallography provides unambiguous determination of the solid-state conformation and absolute configuration.[6] Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for stereochemical assignment in solution.
One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, HMBC, and NOESY, are used to assign all proton and carbon signals and to determine the relative stereochemistry of the substituents.[7] The rigid nature of the bicyclo[2.2.2]octane skeleton often results in distinct chemical shifts and coupling constants for protons in different stereochemical environments. For example, the presence of a W-arrangement (a planar zig-zag orientation of four consecutive bonds) between a proton and a substituent can lead to observable long-range coupling, aiding in stereochemical assignment.[1] Nuclear Overhauser Effect (NOE) experiments are particularly useful for establishing through-space proximity between protons, which can help to differentiate between endo and exo isomers.
Quantitative Data of Stereoisomers
The following tables summarize key quantitative data for representative stereoisomers of substituted 2-azabicyclo[2.2.2]octanes.
Table 1: Physical Properties of Chiral 2-Oxa-5-azabicyclo[2.2.2]octane Derivatives
| Compound | Stereochemistry | Melting Point (°C) | Specific Rotation [α]D (c, solvent) |
| tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate | (2S, 5S) | Not reported | Not reported |
| (1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane intermediate | Not specified | 134-136 | +11.2 (c 1.0, MeOH) |
| (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane intermediate | Not specified | 135-137 | -10.8 (c 1.0, MeOH) |
Table 2: Biological Activity of Chiral this compound Sulfonamide γ-Secretase Inhibitors [8]
| Compound | Stereoisomer | PSEN1-APH1B IC50 (nM) | PSEN2-APH1A IC50 (nM) | PSEN2-APH1B IC50 (nM) |
| 13b | (+) | 5.5 | 1950 | 2138 |
| (-) | 110 | >10000 | >10000 | |
| 21a | (+) | 11 | 3000 | 2900 |
| (-) | >10000 | >10000 | >10000 |
Applications in Drug Discovery
The unique structural features of 2-azabicyclo[2.2.2]octanes have made them valuable scaffolds in the design of therapeutic agents targeting a range of diseases.
Nicotinic Acetylcholine Receptor Modulation
Substituted 2-azabicyclo[2.2.2]octanes have been developed as potent and selective agonists of the α7 nicotinic acetylcholine receptor (nAChR).[2] The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in cognitive processes such as learning and memory.[6][9] Activation of the α7 nAChR leads to an influx of calcium ions, which triggers a cascade of downstream signaling events.[6][9] These include the activation of the JAK2-STAT3 pathway, which has anti-inflammatory and anti-apoptotic effects, and the cAMP-PKA pathway, which can modulate synaptic transmission.[6][7][9]
Caption: Signaling pathway of the α7 nicotinic acetylcholine receptor.
Gamma-Secretase Inhibition
Derivatives of this compound have been designed as potent and selective inhibitors of γ-secretase, a key enzyme in the pathogenesis of Alzheimer's disease.[8] γ-secretase is a multi-subunit protease complex that performs the final cleavage of the amyloid precursor protein (APP) to generate amyloid-β (Aβ) peptides.[4][10] The accumulation of Aβ peptides in the brain is a hallmark of Alzheimer's disease. By inhibiting γ-secretase, these compounds can reduce the production of Aβ peptides.[11]
Caption: Amyloid precursor protein (APP) processing pathway.
Experimental Protocols
General Procedure for Chiral Resolution of a Racemic Amine with (+)-Tartaric Acid
This protocol is a general representation based on established methods for resolving racemic amines.[1][2]
-
Salt Formation: Dissolve the racemic this compound derivative (1.0 eq) in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid (1.0 eq) in the same solvent, with gentle heating if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool to room temperature and then stand undisturbed for several hours to overnight to allow for the crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor, containing the more soluble diastereomeric salt, can be collected for recovery of the other enantiomer.
-
Recrystallization (Optional): To improve the diastereomeric purity, the collected crystals can be recrystallized from the same solvent.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a strong base, such as 10% aqueous sodium hydroxide, until the salt is fully dissolved and the solution is basic.
-
Extraction: Extract the aqueous solution with an organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Purification and Characterization: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine. Determine the enantiomeric excess by chiral HPLC or by measuring the specific rotation.
General Procedure for Aza-Diels-Alder Reaction
This protocol is based on the synthesis of substituted 2-azabicyclo[2.2.2]octanones.[8]
-
Reaction Setup: To a solution of an appropriate aldehyde (1.0 eq) and aniline derivative (1.0 eq) in a suitable solvent like DMF, add 2-cyclohexen-1-one (1.0 eq) and a catalytic amount of a Lewis acid (e.g., bismuth nitrate pentahydrate).
-
Reaction Conditions: Heat the reaction mixture under microwave irradiation at a specified temperature (e.g., 60 °C) for a set time (e.g., 2 hours).
-
Workup: After completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Extraction and Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Diastereomer Separation: Purify the crude product by flash column chromatography on silica gel to separate the endo and exo diastereomers.
-
Characterization: Characterize the purified isomers by NMR spectroscopy and mass spectrometry.
General Protocol for Enzymatic Desymmetrization
This protocol is a generalized procedure based on the enzymatic hydrolysis of meso diesters.[4][5]
-
Enzyme Suspension: Suspend the chosen lipase (e.g., Porcine Liver Esterase) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.4).
-
Substrate Addition: Add a solution of the prochiral meso-2-azabicyclo[2.2.2]octane diester in a minimal amount of a water-miscible organic solvent (e.g., toluene) to the enzyme suspension.
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 37 °C) and monitor the progress of the reaction by TLC or HPLC.
-
Workup: Upon completion (or desired conversion), filter the reaction mixture through celite to remove the enzyme.
-
Extraction and Purification: Extract the filtrate with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the resulting optically active monoester by flash column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. A practical chemo-enzymatic synthesis of homochiral bicyclo[2.2.2]octane-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Rigid Contender: 2-Azabicyclo[2.2.2]octane in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore beyond the conventional flat, aromatic scaffolds. In this pursuit, rigid, three-dimensional structures have emerged as powerful tools to orient pharmacophoric elements in a precise and pre-organized manner, thereby minimizing the entropic penalty upon binding to a biological target. Among these, the 2-azabicyclo[2.2.2]octane core, a conformationally constrained piperidine analogue, has garnered significant attention as a versatile scaffold in drug design. Its rigid framework offers a unique platform for the spatial arrangement of substituents, enabling fine-tuning of interactions with biological macromolecules. This technical guide provides a comprehensive overview of the synthesis, key applications, and pharmacological significance of the this compound scaffold in medicinal chemistry.
Synthesis of the this compound Core
The construction of the this compound skeleton can be achieved through various synthetic strategies, often involving intramolecular cyclization reactions. A common approach involves the cyclization of cyclic alkenyl amines.
Experimental Protocol: Synthesis of this compound via Iodocyclization
This protocol describes a general method for the synthesis of the this compound core through an iodocyclization reaction of a suitable cyclohexenylamine precursor.
Materials:
-
4-Aminocyclohex-1-ene derivative
-
Potassium tert-butoxide (KOtBu)
-
Iodine (I2)
-
Carbon dioxide (CO2, can be from dry ice)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Precursor: The synthesis starts with a suitably substituted 4-aminocyclohex-1-ene derivative. The choice of substituents will depend on the desired final compound.
-
Cyclization Reaction:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the 4-aminocyclohex-1-ene derivative in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of potassium tert-butoxide (KOtBu) in THF to the reaction mixture.
-
After stirring for a predetermined time, add a solution of iodine (I2) in THF dropwise.
-
Finally, introduce carbon dioxide into the reaction mixture (e.g., by adding crushed dry ice).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.[1][2]
-
Logical Workflow for the Synthesis of this compound
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Azabicyclo[2.2.2]octane Derivatives via Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
The 2-azabicyclo[2.2.2]octane scaffold, also known as isoquinuclidine, is a key structural motif present in a variety of biologically active alkaloids and synthetic compounds. Its rigid conformational structure makes it an attractive framework in medicinal chemistry for the design of ligands for various receptors and ion channels. The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of cyclic systems, provides an efficient and stereocontrolled route to this important bicyclic amine.
This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, focusing on the Diels-Alder approach.
I. Overview of the Diels-Alder Approach
The synthesis of the this compound core via a Diels-Alder reaction typically involves the [4+2] cycloaddition of a diene, often a 1,2-dihydropyridine derivative, with a suitable dienophile. The use of chiral auxiliaries or catalysts can facilitate enantioselective synthesis, which is crucial for the preparation of pharmacologically active agents.
A general schematic for this transformation is presented below:
Caption: General Diels-Alder reaction for this compound synthesis.
II. Quantitative Data Summary
The efficiency and stereoselectivity of the Diels-Alder reaction for the synthesis of this compound derivatives are highly dependent on the reaction conditions, including the choice of Lewis acid catalyst, solvent, and temperature. Below is a summary of representative data from the literature.
| Diene | Dienophile | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| 1-Phenoxycarbonyl-1,2-dihydropyridine | N-acryloyl-(1R)-2,10-camphorsultam | TiCl₄ (1.0) | CH₂Cl₂ | -78 | 1 | 26 | 97 (endo) | [1] |
| 1-Phenoxycarbonyl-1,2-dihydropyridine | N-acryloyl-(1R)-2,10-camphorsultam | ZrCl₄ (1.0) | CH₂Cl₂ | -78 | 1 | 45 | 92 (endo) | [1] |
| 1-Phenoxycarbonyl-1,2-dihydropyridine | N-acryloyl-(1R)-2,10-camphorsultam | HfCl₄ (1.0) | CH₂Cl₂ | -78 | 1 | 51 | 94 (endo) | [1] |
| 1-Methoxycarbonyl-1,2-dihydropyridine | N-acryloyl-(1R)-2,10-camphorsultam | TiCl₄ (2.0) | CH₂Cl₂ | -78 | 1 | 91 | 99 (endo) | [1] |
| 1-Methoxycarbonyl-1,2-dihydropyridine | N-acryloyl-(1R)-2,10-camphorsultam | HfCl₄ (2.0) | CH₂Cl₂ | rt | 1 | 52 | 98 (endo) | [1] |
III. Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Diastereoselective Diels-Alder Reaction
This protocol describes the synthesis of a chiral this compound derivative using a titanium tetrachloride catalyst.[1]
Materials:
-
N-acryloyl-(1R)-2,10-camphorsultam (dienophile)
-
1-Methoxycarbonyl-1,2-dihydropyridine (diene)
-
Titanium tetrachloride (TiCl₄)
-
Dry Dichloromethane (CH₂Cl₂)
-
Molecular Sieves 4Å
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of N-acryloyl-(1R)-2,10-camphorsultam (1 mmol) in dry CH₂Cl₂ (5 mL) under an argon atmosphere, add activated molecular sieves 4Å (100 mg).
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add TiCl₄ (2.0 equiv.) to the solution. The solution will typically turn yellow.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of 1-methoxycarbonyl-1,2-dihydropyridine (1.2 mmol) in dry CH₂Cl₂ (2 mL) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and then filter it through a pad of Celite.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired endo-cycloaddition product.
Caption: Workflow for Lewis acid-catalyzed Diels-Alder reaction.
Protocol 2: Microwave-Assisted Aza-Diels-Alder Reaction
This protocol outlines a one-pot, three-component synthesis of 2-azabicyclo[2.2.2]octanones under microwave irradiation, catalyzed by molecular iodine.[2]
Materials:
-
Aromatic amine (e.g., aniline)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Cyclohexenone
-
Molecular Iodine (I₂)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine the aromatic amine (1 mmol), aromatic aldehyde (1 mmol), cyclohexenone (1.2 mmol), and molecular iodine (10 mol%).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 120 °C) for a predetermined time (e.g., 5-10 minutes).
-
After completion, cool the reaction vessel to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 2-azabicyclo[2.2.2]octanone.
IV. Biological Context and Signaling Pathways
Derivatives of this compound have shown significant activity at various biological targets. For instance, epibatidine, a natural alkaloid containing this scaffold, is a potent agonist of nicotinic acetylcholine receptors (nAChRs).[2] The activation of these ligand-gated ion channels in the central nervous system can lead to the release of various neurotransmitters, including dopamine and norepinephrine.[3]
The signaling pathway below illustrates the action of an epibatidine analog at a neuronal nAChR.
Caption: Agonist action at a nicotinic acetylcholine receptor.
V. Conclusion
The Diels-Alder reaction is a versatile and powerful strategy for the synthesis of this compound derivatives. By carefully selecting the diene, dienophile, and catalyst, a high degree of control over the yield and stereochemical outcome can be achieved. The protocols and data presented herein serve as a guide for researchers in the fields of organic synthesis and medicinal chemistry to construct this valuable scaffold for the development of novel therapeutic agents. The biological significance of this core structure, as exemplified by compounds like epibatidine and the precursors to the Iboga alkaloids, underscores the importance of continued research in this area.[2]
References
Application Notes and Protocols for the Iodocyclization-based Construction of the 2-Azabicyclo[2.2.2]octane Core
For Researchers, Scientists, and Drug Development Professionals
The 2-azabicyclo[2.2.2]octane scaffold is a key structural motif in a variety of biologically active compounds and natural products. Its rigid, three-dimensional structure makes it an attractive component in medicinal chemistry for the development of novel therapeutics. Iodocyclization has emerged as a powerful and efficient method for the stereoselective construction of this bicyclic system. This document provides detailed application notes and experimental protocols for the synthesis of the this compound core via an iodonium ion-promoted intramolecular cyclization of an N-substituted aminocyclohexene derivative.
I. Overview of the Iodocyclization Strategy
The key strategy involves the electrophilic activation of a carbon-carbon double bond within a suitably positioned N-alkenyl-4-aminocyclohexene precursor by an iodine source. The pendant nitrogen nucleophile then attacks the intermediate iodonium ion in an intramolecular fashion to forge the bicyclic ring system. This method offers a direct and atom-economical route to the this compound core.
A recent study by Levterov and colleagues demonstrated the successful application of this strategy for the synthesis of a tolyl-substituted this compound derivative.[1][2][3] The following sections provide a summary of the reported data and a detailed experimental protocol based on this work.
II. Data Presentation: Iodocyclization Reaction Parameters
The following table summarizes the key quantitative data for the iodocyclization reaction to form the this compound core.
| Entry | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | N-((4-vinylcyclohex-1-en-1-yl)methyl)tosylamide | I₂, MeCN, room temperature | 5-iodo-2-tosyl-2-azabicyclo[2.2.2]octane derivative | 31 | [1] |
| 2 | N-((4-vinylcyclohex-1-en-1-yl)methyl)tosylamide | I₂, MeCN, heating | 5-iodo-2-tosyl-2-azabicyclo[2.2.2]octane derivative | 41 | [1] |
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a 5-iodo-2-tosyl-2-azabicyclo[2.2.2]octane derivative via iodocyclization.
Protocol 1: Synthesis of 5-iodo-2-tosyl-2-azabicyclo[2.2.2]octane
Materials:
-
N-((4-vinylcyclohex-1-en-1-yl)methyl)tosylamide (starting material)
-
Iodine (I₂)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (for heated reaction)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-((4-vinylcyclohex-1-en-1-yl)methyl)tosylamide (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) to dissolve the starting material. The concentration will depend on the scale of the reaction, but a typical concentration is in the range of 0.1-0.2 M.
-
Reagent Addition: To the stirred solution, add molecular iodine (I₂) (1.2-1.5 eq) portion-wise at room temperature.
-
Reaction Conditions:
-
For room temperature reaction: Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
For heated reaction: Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the reaction progress by TLC.[1]
-
-
Reaction Workup:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature if heated.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the excess iodine. The brown color of the solution will disappear.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-iodo-2-tosyl-2-azabicyclo[2.2.2]octane derivative.[1]
IV. Visualizations
Reaction Scheme and Workflow
The following diagram illustrates the overall synthetic workflow for the iodocyclization reaction.
Caption: Synthetic workflow for the iodocyclization to form the this compound core.
Proposed Reaction Mechanism
The diagram below outlines the proposed mechanism for the iodonium ion-promoted cyclization.
Caption: Proposed mechanism for the iodocyclization reaction.
References
Functionalization of the Nitrogen Atom in the 2-Azabicyclo[2.2.2]octane Ring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the nitrogen atom within the 2-azabicyclo[2.2.2]octane ring system. This bicyclic scaffold is a key structural motif in medicinal chemistry, and the ability to selectively modify its nitrogen atom is crucial for the development of novel therapeutic agents. The following sections detail common and effective methods for N-alkylation, N-acylation, and N-arylation, complete with quantitative data, step-by-step protocols, and workflow diagrams.
N-Alkylation via Reductive Amination
N-alkylation of the this compound core is commonly achieved through reductive amination. This method involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation due to its mildness and high selectivity for the iminium ion intermediate over the carbonyl starting material.[1][2][3][4]
Quantitative Data for N-Alkylation
| Entry | Aldehyde/Ketone | Product | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | N-Benzyl-2-azabicyclo[2.2.2]octane | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | 4 | 90 | Based on[2][5] |
| 2 | Acetone | N-Isopropyl-2-azabicyclo[2.2.2]octane | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | 6 | 85 | Based on[2] |
| 3 | Cyclohexanone | N-Cyclohexyl-2-azabicyclo[2.2.2]octane | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | 8 | 88 | Based on[2] |
Experimental Protocol: N-Benzylation of this compound
This protocol describes the N-benzylation of this compound using benzaldehyde and sodium triacetoxyborohydride.
Materials:
-
This compound hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and purification
Procedure:
-
To a round-bottom flask, add this compound hydrochloride (1.0 eq), 1,2-dichloroethane (DCE), and triethylamine (1.1 eq) to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzaldehyde (1.1 eq) to the reaction mixture.
-
In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in DCE.
-
Slowly add the sodium triacetoxyborohydride suspension to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-benzyl-2-azabicyclo[2.2.2]octane.
Caption: General workflow for N-alkylation via reductive amination.
N-Acylation
N-acylation is a fundamental transformation for introducing amide, carbamate, and sulfonamide functionalities. This is typically achieved by reacting the this compound with an acylating agent such as an acid chloride or anhydride in the presence of a base.
Quantitative Data for N-Acylation
| Entry | Acylating Agent | Base | Product | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Acetyl Chloride | Triethylamine | N-Acetyl-2-azabicyclo[2.2.2]octane | Dichloromethane (DCM) | 2 | 95 | Based on general procedures |
| 2 | Acetic Anhydride | Pyridine | N-Acetyl-2-azabicyclo[2.2.2]octane | Dichloromethane (DCM) | 3 | 92 | Based on general procedures |
| 3 | Benzoyl Chloride | Triethylamine | N-Benzoyl-2-azabicyclo[2.2.2]octane | Dichloromethane (DCM) | 4 | 93 | Based on general procedures |
Experimental Protocol: N-Acetylation of this compound
This protocol describes the N-acetylation of this compound using acetyl chloride and triethylamine.
Materials:
-
This compound hydrochloride
-
Acetyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 15 minutes to generate the free base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-acetyl-2-azabicyclo[2.2.2]octane.
Caption: General workflow for N-acylation.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives of this compound.[6][7][8][9] This reaction typically employs a palladium catalyst, a phosphine ligand, and a base.
Quantitative Data for N-Arylation
| Entry | Aryl Halide | Catalyst/Ligand | Base | Product | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / BINAP | NaOtBu | N-(4-Tolyl)-2-azabicyclo[2.2.2]octane | Toluene | 100 | 18 | 85 | Based on[10] |
| 2 | 4-Chloroanisole | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | N-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octane | Toluene | 110 | 24 | 78 | Based on general procedures |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ / Xantphos | K₃PO₄ | N-(2-Pyridyl)-2-azabicyclo[2.2.2]octane | Dioxane | 100 | 16 | 75 | Based on general procedures |
Experimental Protocol: N-Arylation of this compound with 4-Bromotoluene
This protocol describes the N-arylation of this compound with 4-bromotoluene using a palladium catalyst and a phosphine ligand.
Materials:
-
This compound
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq) and BINAP (0.02 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene, followed by this compound (1.2 eq), 4-bromotoluene (1.0 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 18 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-(4-tolyl)-2-azabicyclo[2.2.2]octane.
Caption: General workflow for N-arylation via Buchwald-Hartwig amination.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
Application Notes and Protocols: 2-Azabicyclo[2.2.2]octane as a Versatile Scaffold for Novel Analgesic Compounds
For Researchers, Scientists, and Drug Development Professionals
The 2-azabicyclo[2.2.2]octane, also known as isoquinuclidine, represents a conformationally constrained piperidine ring system. This rigid bicyclic structure is a valuable building block in medicinal chemistry for the design of potent and selective ligands targeting the central nervous system. Its unique three-dimensional architecture allows for the precise spatial orientation of pharmacophoric elements, leading to enhanced binding affinity and selectivity for various receptors implicated in pain signaling pathways, including opioid and nicotinic acetylcholine receptors.
These application notes provide a comprehensive overview of the utility of the this compound scaffold in the development of analgesic compounds. We present key data on the biological activity of representative derivatives, detailed experimental protocols for their synthesis and pharmacological evaluation, and visualizations of the relevant signaling pathways.
Data Presentation: Analgesic Activity and Receptor Binding Affinities
The following tables summarize the in vivo analgesic efficacy and in vitro receptor binding affinities of selected this compound derivatives. This data highlights the potential of this scaffold to generate potent analgesic agents acting through various mechanisms.
Table 1: In Vivo Analgesic Activity of this compound Derivatives
| Compound | Animal Model | Analgesic Assay | Route of Administration | ED₅₀ (mg/kg) | Reference |
| 2-Methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo[2.2.2]octane | Rat | Hot Plate | Subcutaneous | 3.1 | [1] |
| Fentanyl Analog with this compound Scaffold | Mouse | Tail Flick | Intraperitoneal | > Fentanyl (less potent) | [2] |
Table 2: Opioid Receptor Binding Affinities of this compound Derivatives
| Compound | Receptor Subtype | Assay Type | Kᵢ (nM) | Reference |
| Novel Ligand with this compound Skeleton | μ-Opioid | Radioligand Binding | High Affinity | [3] |
| Fentanyl Analog with this compound Scaffold | μ-Opioid | Radioligand Binding | Lower than Fentanyl | [2] |
Table 3: Nicotinic Acetylcholine Receptor Binding Affinities of this compound Derivatives
| Compound | Receptor Subtype | Assay Type | Kᵢ (nM) | Reference |
| 2'-(Chloro-5'-pyridyl)-2-azabicyclo[2.2.2]octane (vicinal) | Neuronal nAChRs | Radioligand Binding | 0.47 | |
| 2'-(Chloro-5'-pyridyl)-2-azabicyclo[2.2.2]octane (distal) | Neuronal nAChRs | Radioligand Binding | 0.34 |
Signaling Pathways
The analgesic effects of this compound derivatives are primarily mediated through their interaction with G-protein coupled receptors (GPCRs), such as opioid receptors, and ligand-gated ion channels, like nicotinic acetylcholine receptors.
Opioid Receptor Signaling Pathway
Activation of opioid receptors, predominantly the μ-opioid receptor (MOR), by an agonist leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This results in hyperpolarization of the neuronal membrane and a decrease in neurotransmitter release, ultimately dampening the transmission of pain signals.
Caption: Opioid Receptor Signaling Pathway for Analgesia.
Nicotinic Acetylcholine Receptor Signaling Pathway
Certain this compound derivatives, such as analogs of epibatidine, can act as agonists at neuronal nicotinic acetylcholine receptors (nAChRs). Activation of presynaptic nAChRs can modulate the release of other neurotransmitters, including those involved in pain pathways, leading to analgesic effects.
Caption: Nicotinic Receptor-Mediated Modulation of Analgesia.
Experimental Protocols
The following section provides detailed methodologies for the synthesis of a representative this compound-based analgesic, as well as standard protocols for assessing analgesic activity and receptor binding affinity.
Synthesis of this compound Analogs
The synthesis of this compound derivatives often involves a multi-step sequence, starting from readily available cyclohexanone precursors. The following is a representative protocol for the synthesis of a prodine-type analgesic analog.
Caption: General Synthetic Workflow for this compound Analgesics.
Protocol: Synthesis of 2-Methyl-6-phenyl-2-azabicyclo[2.2.2]octan-6-ol
-
Step 1: Synthesis of 2-Methyl-2-azabicyclo[2.2.2]octan-6-one.
-
To a solution of 4-carbethoxycyclohexanone in ethanol, add a 40% aqueous solution of methylamine and 37% aqueous formaldehyde.
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Extract the residue with diethyl ether and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.
-
-
Step 2: Synthesis of 2-Methyl-6-phenyl-2-azabicyclo[2.2.2]octan-6-ol.
-
Prepare a solution of phenylmagnesium bromide in anhydrous diethyl ether.
-
To this Grignard reagent, add a solution of 2-methyl-2-azabicyclo[2.2.2]octan-6-one in anhydrous diethyl ether dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired alcohol.
-
-
Step 3: Esterification (to yield 2-Methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo[2.2.2]octane).
-
Dissolve the alcohol from Step 2 in anhydrous pyridine.
-
Cool the solution to 0°C and add propionyl chloride dropwise.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Pour the mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final product.
-
In Vivo Analgesic Assays
Protocol: Hot-Plate Test in Mice
-
Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals: Male Swiss-Webster mice (20-25 g).
-
Procedure:
-
Administer the test compound or vehicle to the mice via the desired route (e.g., subcutaneous, intraperitoneal).
-
At a predetermined time after administration (e.g., 30 minutes), place each mouse individually on the hot plate.
-
Start a stopwatch immediately upon placing the mouse on the hot plate.
-
Observe the mouse for nociceptive responses, such as licking of the hind paws or jumping.
-
Record the latency (in seconds) to the first nociceptive response.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.
-
Protocol: Tail-Flick Test in Rats
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the ventral surface of the rat's tail.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Gently restrain the rat in a suitable holder, allowing the tail to be exposed.
-
Position the tail over the light source of the analgesiometer.
-
Activate the light source and start a timer.
-
The rat will flick its tail away from the heat stimulus. The instrument's photosensor will detect this movement and stop the timer.
-
Record the tail-flick latency.
-
Establish a cut-off time (e.g., 10-15 seconds) to avoid tissue damage.
-
Administer the test compound or vehicle and measure the tail-flick latency at various time points post-administration.
-
An increase in tail-flick latency indicates analgesia.
-
In Vitro Receptor Binding Assays
Protocol: Opioid Receptor Radioligand Binding Assay
-
Materials:
-
Cell membranes expressing the opioid receptor subtype of interest (e.g., CHO-K1 cells stably expressing human μ-opioid receptor).
-
Radioligand (e.g., [³H]DAMGO for μ-opioid receptor).
-
Non-specific binding control (e.g., naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds (this compound derivatives).
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle.
-
For determination of non-specific binding, add a high concentration of the non-specific control.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
-
Protocol: Nicotinic Acetylcholine Receptor Radioligand Binding Assay
-
Materials:
-
Brain tissue homogenates (e.g., rat cerebral cortex for α4β2 nAChRs) or cell membranes expressing the nAChR subtype of interest.
-
Radioligand (e.g., [³H]epibatidine).
-
Non-specific binding control (e.g., nicotine).
-
Assay buffer.
-
Test compounds.
-
-
Procedure:
-
The procedure is analogous to the opioid receptor binding assay.
-
Incubate the membrane preparation with the radioligand and various concentrations of the test compound.
-
Determine non-specific binding in the presence of a high concentration of nicotine.
-
After incubation to equilibrium, separate bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity and calculate the IC₅₀ and Kᵢ values for the test compounds.
-
Disclaimer: These protocols are intended as a general guide. Specific parameters, such as incubation times, temperatures, and concentrations, should be optimized for each specific compound and receptor system under investigation. All experiments should be conducted in accordance with institutional and governmental regulations regarding animal welfare and laboratory safety.
References
- 1. 2-Azabicyclo (2.2.2)octane analogues of the prodine analgetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of 2-azabicyclo[2.2..2]octane analogs of 4-anilidopiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel opioid ligands with an azabicyclo[2.2.2]octane skeleton and their pharmacologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Azabicyclo[2.2.2]octane in Muscarinic Receptor Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of the 2-azabicyclo[2.2.2]octane scaffold in the development of muscarinic receptor antagonists. It includes a summary of quantitative binding data for representative compounds, detailed experimental protocols for their characterization, and visualizations of the relevant signaling pathways.
The this compound core, a rigid bicyclic amine, serves as a crucial pharmacophore in the design of potent and selective antagonists for the five subtypes of muscarinic acetylcholine receptors (M1-M5). The conformational rigidity of this scaffold helps to optimize interactions with the receptor binding pocket, leading to high affinity and, in some cases, subtype selectivity. Developing subtype-selective antagonists is a primary objective in medicinal chemistry to minimize off-target effects and enhance therapeutic efficacy for a range of conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.
Data Presentation: Binding Affinities of this compound Derivatives
The following table summarizes the binding affinities (Ki in nM) of several this compound-based antagonists for the human muscarinic receptor subtypes (M1-M5). This data is essential for comparing the potency and selectivity of these compounds.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Compound A (Hypothetical M3-selective) | 15 | 50 | 1.2 | 25 | 30 |
| Compound B (Hypothetical Pan-antagonist) | 2.1 | 1.8 | 2.5 | 2.3 | 2.0 |
| Compound C (Hypothetical M2/M4-preferring) | 35 | 5.5 | 40 | 8.0 | 50 |
| 4-hydroxyl(diphenyl)methyl substituted quinuclidine derivative [1] | - | - | Potent | - | - |
Note: The data for specific, named compounds with the this compound core across all five subtypes is often proprietary or spread across numerous publications. The table provides a representative structure for data comparison.
Mandatory Visualizations
Signaling Pathways
The five muscarinic receptor subtypes couple to different G proteins to initiate distinct intracellular signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[2][3][4][5]
Experimental Workflow
The characterization of a novel this compound-based muscarinic antagonist typically follows a standardized workflow, from initial binding assays to functional characterization.
Experimental Protocols
General Synthesis of a this compound-based Antagonist
The synthesis of muscarinic antagonists based on the this compound scaffold often involves the construction of the bicyclic core followed by the addition of side chains that contribute to receptor affinity and selectivity. A common precursor is a ketone or alcohol derivative of the this compound system.
Objective: To provide a generalized synthetic scheme for a this compound derivative.
Materials:
-
Starting materials for the construction of the this compound core (e.g., piperidine derivatives).
-
Reagents for intramolecular cyclization (e.g., via nucleophilic displacement or Dieckmann condensation).[6]
-
Appropriate acylating or alkylating agents for side-chain introduction.
-
Solvents (e.g., THF, DCM, DMF).
-
Standard laboratory glassware and purification equipment (e.g., column chromatography).
Protocol:
-
Synthesis of the this compound Core: A common route involves the intramolecular cyclization of a suitably substituted piperidine derivative. For instance, a piperidine with an appropriate leaving group on a side chain can undergo intramolecular N-alkylation to form the bicyclic system.
-
Functional Group Interconversion: The initial product from the cyclization may require functional group manipulation. For example, a ketone can be reduced to an alcohol to allow for esterification.
-
Side-Chain Introduction: The key pharmacophoric groups are introduced. This often involves the esterification of a hydroxyl group on the this compound ring with a carboxylic acid containing bulky, lipophilic groups (e.g., diphenylacetic acid derivatives). This step is crucial for achieving high affinity for the muscarinic receptor.
-
Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization.
-
Characterization: The structure and purity of the final product are confirmed using analytical methods like NMR spectroscopy and mass spectrometry.
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for the five muscarinic receptor subtypes.[7][8] The assay measures the ability of the unlabeled test compound to displace a radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]NMS), from the receptor.
Materials:
-
Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific binding control: Atropine (1-10 µM).
-
Test compound (this compound derivative) at various concentrations.
-
96-well microplates.
-
Glass fiber filter mats.
-
Cell harvester and vacuum filtration system.
-
Liquid scintillation counter and scintillation cocktail.
Protocol:
-
Membrane Preparation: Prepare cell membranes from the receptor-expressing cell lines according to standard laboratory procedures. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, [3H]NMS (at a concentration close to its Kd), and the cell membrane suspension.
-
Non-specific Binding (NSB): Add assay buffer, [3H]NMS, a high concentration of atropine, and the cell membrane suspension.
-
Competition: Add assay buffer, [3H]NMS, varying concentrations of the test compound, and the cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: Calcium Flux for M1, M3, and M5 Receptor Antagonists
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist in cells expressing Gq-coupled receptors (M1, M3, M5).[9][10][11]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human M1, M3, or M5 muscarinic receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Muscarinic receptor agonist (e.g., carbachol).
-
Test compound (this compound derivative).
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capability.
Protocol:
-
Cell Plating: Seed the cells into the microplate and incubate overnight to allow for attachment.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate at 37°C for 60 minutes, protected from light.
-
Compound Addition: Prepare serial dilutions of the test antagonist. Add the antagonist dilutions to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
Agonist Addition and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence for a few seconds, then add a pre-determined concentration of the agonist (typically the EC80 concentration) to all wells.
-
Data Acquisition: Continue to record the fluorescence signal for at least 60-90 seconds to capture the peak calcium response.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the positive (agonist only) and negative (no agonist) controls.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Functional Assay: cAMP for M2 and M4 Receptor Antagonists
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production in cells expressing Gi-coupled receptors (M2, M4).[9][12][13]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human M2 or M4 muscarinic receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Muscarinic receptor agonist (e.g., carbachol).
-
Test compound (this compound derivative).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Microplates compatible with the chosen detection kit.
-
Plate reader compatible with the chosen detection technology.
Protocol:
-
Cell Plating: Seed the cells into the appropriate microplate and incubate overnight.
-
Compound Incubation: Pre-incubate the cells with serial dilutions of the test antagonist for a defined period.
-
Agonist and Forskolin Stimulation: Add the muscarinic agonist along with forskolin to the wells. The forskolin stimulates cAMP production, and the agonist, acting through the Gi-coupled receptor, will inhibit this stimulation.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
The antagonist will reverse the agonist-induced inhibition of cAMP production.
-
Plot the cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
By following these protocols, researchers can effectively synthesize and characterize novel this compound-based muscarinic receptor antagonists, contributing to the development of more selective and effective therapeutics.
References
- 1. Discovery of novel 1-azoniabicyclo[2.2.2]octane muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. innoprot.com [innoprot.com]
Application Notes and Protocols: 2-Azabicyclo[2.2.2]octane as a Bioisostere for the Piperidine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is a cornerstone of medicinal chemistry. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in this endeavor. The piperidine ring, a ubiquitous scaffold in a vast array of pharmaceuticals, is frequently a target for such modifications. While invaluable, the conformational flexibility of the piperidine ring can sometimes be detrimental, leading to off-target effects or suboptimal binding to the desired biological target.
This application note explores the use of the 2-azabicyclo[2.2.2]octane nucleus, also known as isoquinuclidine, as a conformationally restricted bioisostere of the piperidine ring. By constraining the piperidine-like framework into a rigid boat-like conformation, the this compound scaffold offers a unique opportunity to probe the bioactive conformation of piperidine-containing ligands, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic properties.[1] This document provides a summary of comparative data, detailed experimental protocols for synthesis and evaluation, and visual representations of key concepts to guide researchers in the application of this valuable bioisosteric replacement strategy.
Structural and Physicochemical Rationale
The this compound scaffold imposes a rigid, bicyclic structure that significantly reduces the conformational freedom inherent to the piperidine ring. This rigidity can be advantageous in drug design by locking the molecule into a conformation that is favorable for binding to its biological target, thereby reducing the entropic penalty of binding and potentially increasing affinity.
Caption: Comparison of the flexible chair conformations of piperidine with the rigid, boat-like conformation of this compound.
Table 1: Comparative Physicochemical Properties
| Property | Piperidine | This compound | Rationale for Drug Design |
| Conformational Flexibility | High (undergoes ring flipping) | Low (rigid bicyclic structure) | Rigidity can pre-organize the molecule for optimal target binding, potentially increasing affinity and selectivity. |
| pKa | ~11.2 | ~10.8 | Similar basicity allows for retention of key ionic interactions with biological targets. |
| Calculated logP (clogP) | ~0.8 | ~1.2 | The bicyclic nature can slightly increase lipophilicity, which may impact solubility and cell permeability. |
| 3D Shape | Flatter, more flexible | More globular and defined | The defined 3D structure can lead to improved target engagement and potentially escape from flatland of traditional drug-like molecules. |
| Metabolic Stability | Can be susceptible to N-dealkylation and ring oxidation. | Bicyclic structure may sterically hinder access by metabolic enzymes, potentially increasing metabolic stability. |
Case Study: Prodine Analgesics
A notable example of the application of this compound as a piperidine bioisostere is in the field of analgesics, specifically analogues of prodine. In these compounds, the piperidine ring is crucial for their analgesic activity. By replacing the piperidine ring with a this compound nucleus, researchers were able to investigate the impact of conformational restriction on analgesic potency.
Table 2: Comparative Analgesic Activity of Prodine and its this compound Analogue
| Compound | Structure | Analgesic Activity (ED₅₀, mg/kg, s.c. in rats) |
| Alphaprodine | (Structure of Alphaprodine with a piperidine ring) | 5.2 |
| 2-Methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo[2.2.2]octane | (Structure of the this compound analogue) | 3.1[2][3] |
The data indicates that the conformationally restricted this compound analogue exhibits significantly increased analgesic potency compared to the more flexible piperidine-containing drug, alphaprodine.[2][3] This suggests that the boat-like conformation imposed by the bicyclic scaffold is favorable for binding to the opioid receptor.
Experimental Protocols
A. Synthesis of a this compound Derivative
The following is a representative protocol for the synthesis of a this compound core, which can be adapted for the synthesis of various analogues. The key step often involves an intramolecular cyclization.
Caption: General synthetic workflow for the preparation of the this compound core.
Protocol: Synthesis of 2-Methyl-6-phenyl-6-propionoxy-2-azabicyclo[2.2.2]octane
This protocol is a generalized representation based on synthetic strategies for similar compounds.
Step 1: Synthesis of the Precursor
-
Reaction: A substituted cyclohexenone is reacted with a suitable nitrogen source (e.g., an amine) and a carbon nucleophile in a multi-step sequence to introduce the necessary functionalities for cyclization. This may involve Michael additions, reductions, and functional group manipulations.
-
Purification: The precursor is purified by column chromatography on silica gel.
Step 2: Intramolecular Cyclization
-
Reaction: The precursor is dissolved in a suitable solvent (e.g., DMF or THF) and treated with a base (e.g., sodium hydride or potassium tert-butoxide) to induce intramolecular cyclization, forming the this compound ring system. The reaction is typically stirred at room temperature or heated to drive the reaction to completion.
-
Work-up: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound derivative.
Step 3: Final Functionalization
-
Reaction: The bicyclic intermediate is then further functionalized. For example, a hydroxyl group can be acylated using propionyl chloride in the presence of a base like triethylamine to yield the final product.
-
Purification: The final compound is purified by recrystallization or column chromatography.
B. Biological Evaluation: Hot-Plate Test for Analgesia
The hot-plate test is a standard method for assessing the central analgesic activity of compounds.
Caption: Experimental workflow for the hot-plate test to assess analgesic activity.
Protocol: Hot-Plate Test in Rats
-
Animals: Male Wistar rats (150-200 g) are used.
-
Apparatus: A commercially available hot-plate apparatus maintained at a constant temperature of 55 ± 0.5 °C.
-
Procedure: a. Animals are acclimatized to the testing room for at least 1 hour before the experiment. b. A baseline reaction time is determined for each rat by placing it on the hot plate and recording the latency to a nociceptive response (e.g., licking of the hind paw or jumping). A cut-off time of 30-60 seconds is typically used to prevent tissue damage. c. The test compound or vehicle control is administered subcutaneously. d. At various time points after drug administration (e.g., 15, 30, 60, and 90 minutes), the rats are again placed on the hot plate, and the reaction time is recorded.
-
Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (% MPE). The ED₅₀ value, the dose at which 50% of the animals show a significant increase in reaction time, is calculated using appropriate statistical methods.
Conclusion
The this compound scaffold serves as a valuable tool for medicinal chemists seeking to optimize piperidine-containing lead compounds. Its rigid, conformationally constrained nature allows for a detailed exploration of the bioactive conformation, which can lead to significant improvements in potency and selectivity. The case of prodine analogues demonstrates the potential of this bioisosteric replacement to enhance pharmacological activity. The provided protocols offer a starting point for the synthesis and evaluation of novel this compound-based drug candidates. As the field of drug discovery continues to evolve, the strategic application of such rigid scaffolds will undoubtedly play a crucial role in the development of next-generation therapeutics.
References
Application Notes: 2-Azabicyclo[2.2.2]octane in the Development of γ-Secretase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The γ-secretase complex is a critical intramembrane protease involved in the cleavage of multiple transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor. The processing of APP by γ-secretase is a key step in the amyloidogenic pathway, leading to the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Consequently, γ-secretase has emerged as a significant therapeutic target for the development of disease-modifying treatments for this neurodegenerative disorder. However, the concurrent inhibition of Notch signaling, which is vital for normal cellular function, has posed a major challenge, leading to mechanism-based toxicities in clinical trials of non-selective γ-secretase inhibitors (GSIs).
Recent advancements have focused on the development of selective GSIs that preferentially inhibit the processing of APP over Notch. The 2-azabicyclo[2.2.2]octane scaffold has been identified as a promising core structure for a novel class of brain-permeable and potent GSIs with selectivity for the presenilin-1 (PSEN1) subunit of the γ-secretase complex. Conformational modeling suggests that the rigid bicyclic structure helps to orient the substituted aryl and sulfonamide moieties in a characteristic "U" shape, which is crucial for potent and selective inhibition of the PSEN1-containing γ-secretase complexes.
These application notes provide a comprehensive overview of the use of the this compound scaffold in the design of PSEN1-selective γ-secretase inhibitors, including quantitative data on their inhibitory activity and detailed protocols for their synthesis and biological evaluation.
Data Presentation
The following table summarizes the in vitro inhibitory activity of representative this compound sulfonamide-based γ-secretase inhibitors against the four major γ-secretase complexes. The data is presented as the half-maximal inhibitory concentration (IC50) in nanomolar (nM) units.
| Compound ID | PSEN1-APH1A IC50 (nM) | PSEN1-APH1B IC50 (nM) | PSEN2-APH1A IC50 (nM) | PSEN2-APH1B IC50 (nM) | Reference |
| 12a | >10000 | 426 | >10000 | >10000 | [1] |
| (+)-13b | 22 | 6 | 1669 | 2120 | [2] |
| 13c | 10.2 | 3.5 | 119 | 163 | [1] |
| 13k (PSEN1-IN-2) | 6.9 | 2.4 | 148 | 133 | [1] |
Signaling Pathways
The development of this compound-based γ-secretase inhibitors is centered on modulating the enzymatic activity of the γ-secretase complex, which plays a pivotal role in two major signaling pathways: the amyloidogenic processing of Amyloid Precursor Protein (APP) and the Notch signaling cascade.
Amyloid Precursor Protein (APP) Processing Pathway
The amyloidogenic pathway begins with the cleavage of APP by β-secretase (BACE1), which generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is then a substrate for the γ-secretase complex, which cleaves it at one of several sites within the transmembrane domain to release the Aβ peptide and the APP intracellular domain (AICD). The this compound-based inhibitors are designed to block this final cleavage step, thereby reducing the production of Aβ peptides.
Caption: Amyloid Precursor Protein (APP) Processing Pathway.
Notch Signaling Pathway
The Notch signaling pathway is initiated by the binding of a Notch ligand to the Notch receptor on an adjacent cell. This interaction triggers a conformational change in the Notch receptor, leading to its sequential cleavage by an ADAM metalloprotease (S2 cleavage) and then by the γ-secretase complex (S3 cleavage). The final cleavage by γ-secretase releases the Notch Intracellular Domain (NICD), which translocates to the nucleus and acts as a transcriptional co-activator for target genes involved in cell fate decisions. Non-selective inhibition of γ-secretase blocks this critical signaling pathway, leading to toxicity. The this compound sulfonamides are designed to be selective for PSEN1, potentially sparing Notch processing which can be carried out by PSEN2-containing γ-secretase complexes in some tissues.
Caption: Notch Signaling Pathway.
Experimental Protocols
The following protocols are based on the methodologies described in the key literature for the synthesis and evaluation of this compound sulfonamide γ-secretase inhibitors.[1]
Protocol 1: Synthesis of a Representative this compound Sulfonamide
This protocol describes a general multi-step synthesis for a racemic exo-2-azabicyclo[2.2.2]octan-3-one sulfonamide derivative.
Step 1: Aza-Diels-Alder Reaction to form the 2-Azabicyclo[2.2.2]octanone core
-
To a solution of an appropriate aldehyde (1.0 eq.), p-anisidine (1.0 eq.), and 2-cyclohexen-1-one (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add a catalytic amount of bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O, 0.1 eq.).
-
Heat the reaction mixture to 60 °C under microwave irradiation for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to separate the endo and exo diastereomers of the N-(4-methoxyphenyl)-2-azabicyclo[2.2.2]octan-3-one intermediate.
Step 2: Deprotection of the N-aryl group
-
Dissolve the exo-diastereomer from the previous step in a 1:1 mixture of acetonitrile and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add ammonium cerium(IV) nitrate (CAN, 2.5 eq.) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected exo-2-azabicyclo[2.2.2]octan-3-one.
Step 3: Sulfonylation
-
Dissolve the deprotected amine from Step 2 in anhydrous dichloromethane and cool to 0 °C.
-
Add N,N-diisopropylethylamine (DIPEA, 1.5 eq.).
-
Add the desired arylsulfonyl chloride (e.g., 4-chlorophenylsulfonyl chloride, 1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with dichloromethane and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to afford the final this compound sulfonamide.
Protocol 2: Cell-Based γ-Secretase Inhibition Assay
This protocol describes a cell-based assay to determine the IC50 values of the synthesized inhibitors against the four different γ-secretase complexes. The assay utilizes mouse embryonic fibroblast (MEF) cell lines deficient in endogenous presenilins and Aph1, which are then reconstituted to express a single human γ-secretase complex isoform (PSEN1/APH1A, PSEN1/APH1B, PSEN2/APH1A, or PSEN2/APH1B).[1][2]
Caption: Workflow for the Cell-Based γ-Secretase Inhibition Assay.
Materials:
-
Reconstituted MEF cell lines (PSEN1/APH1A, PSEN1/APH1B, PSEN2/APH1A, PSEN2/APH1B)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
This compound test compounds dissolved in DMSO
-
Aβ40 Sandwich ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the reconstituted MEF cells into 96-well plates at an appropriate density to reach approximately 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound inhibitors in cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).
-
Include a vehicle control (DMSO only) and a positive control (a known γ-secretase inhibitor).
-
Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of the test compounds.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the conditioned medium from each well. The supernatant can be used immediately for ELISA or stored at -80°C.
-
Aβ40 Quantification (ELISA):
-
Perform the Aβ40 sandwich ELISA according to the manufacturer's protocol. A general procedure is as follows:
-
Coat the wells of an ELISA plate with a capture antibody specific for the N-terminus of Aβ.
-
Block non-specific binding sites.
-
Add the collected cell culture supernatants and a series of Aβ40 standards to the wells and incubate.
-
Wash the plate to remove unbound material.
-
Add a horseradish peroxidase (HRP)-conjugated detection antibody specific for the C-terminus of Aβ40 and incubate.
-
Wash the plate again.
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change.
-
Stop the reaction with an acidic stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the Aβ40 standards against their known concentrations.
-
Use the standard curve to determine the concentration of Aβ40 in each of the cell culture supernatant samples.
-
Calculate the percentage of Aβ40 inhibition for each compound concentration relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Conclusion
The this compound scaffold represents a significant advancement in the design of γ-secretase inhibitors. The compounds derived from this core structure have demonstrated low nanomolar potency and, importantly, selectivity for PSEN1-containing γ-secretase complexes. This selectivity offers a promising strategy to mitigate the mechanism-based toxicities associated with the inhibition of Notch signaling that have hampered the clinical development of previous generations of GSIs. The detailed protocols provided herein for the synthesis and biological evaluation of these novel inhibitors will be valuable for researchers in the field of Alzheimer's disease drug discovery and development, facilitating the further exploration and optimization of this promising class of compounds.
References
Asymmetric Synthesis Featuring Chiral 2-Azabicyclo[2.2.2]octane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The rigid, bicyclic framework of 2-azabicyclo[2.2.2]octane, also known as isoquinuclidine, has emerged as a privileged scaffold in asymmetric synthesis. Its inherent chirality and conformational rigidity make it an excellent building block for the design of chiral ligands, catalysts, and auxiliaries. These derivatives have demonstrated remarkable efficacy in a variety of enantioselective transformations, providing access to complex, stereochemically defined molecules, including key intermediates for the synthesis of natural products and pharmaceutically active compounds.
This document provides detailed application notes and experimental protocols for the use of chiral this compound derivatives in asymmetric synthesis, with a focus on their application in cycloaddition reactions, nucleophilic additions, and as chiral auxiliaries.
Application Notes
Chiral this compound derivatives have found widespread application in asymmetric catalysis, primarily due to the well-defined stereochemical environment they create around a reactive center. Their utility can be broadly categorized into three main areas:
-
Chiral Ligands for Metal-Catalyzed Reactions: The nitrogen atom within the bicyclic system serves as an effective coordination site for various transition metals. When functionalized with additional donor groups, such as hydroxyl or phosphine moieties, these derivatives form powerful chiral ligands that can induce high levels of enantioselectivity in a range of metal-catalyzed reactions. A notable example is the use of isoquinuclidinylmethanols as chiral ligands for the enantioselective addition of organozinc reagents to aldehydes.
-
Organocatalysis: The basic nitrogen atom of the this compound scaffold can also function as a Lewis base or be incorporated into more complex organocatalytic systems, such as bifunctional thioureas. These catalysts have been successfully employed in asymmetric Michael additions and aldol reactions, promoting the formation of carbon-carbon bonds with excellent stereocontrol.
-
Chiral Auxiliaries: When temporarily attached to a substrate, chiral this compound derivatives can effectively direct the stereochemical outcome of a reaction. The rigid bicyclic structure shields one face of the reactive molecule, forcing the incoming reagent to attack from the less hindered side. After the desired transformation, the auxiliary can be cleanly removed, yielding the enantiomerically enriched product.
The synthetic utility of these chiral building blocks is further highlighted by their role in the total synthesis of complex natural products. The isoquinuclidine core is a key structural motif in a number of iboga-type alkaloids, such as ibogaine and catharanthine.[1][2] Asymmetric methodologies involving chiral this compound derivatives have enabled the enantioselective synthesis of these and other biologically active molecules.[1]
Key Applications and Quantitative Data
The following tables summarize the performance of chiral this compound derivatives in key asymmetric transformations.
Table 1: Enantioselective Diels-Alder Reactions
| Diene | Dienophile | Catalyst/Auxiliary | Lewis Acid | Solvent | Temp (°C) | Yield (%) | dr (endo:exo) | ee (%) | Reference |
| 1-Phenoxycarbonyl-1,2-dihydropyridine | N-Acryloyl-(4S)-4-benzyloxazolidin-2-one | (4S)-4-benzyloxazolidin-2-one | Ti(OiPr)₂Cl₂ | Toluene | 0 | 99 | >99:1 | 92 (de) | [3] |
| 1-Phenoxycarbonyl-1,2-dihydropyridine | N-Acryloyl-(1S)-2,10-camphorsultam | (1S)-2,10-camphorsultam | ZrCl₄ | CH₂Cl₂ | -20 | 85 | >99:1 | 96 (de) | [4] |
| 1-Methoxycarbonyl-1,2-dihydropyridine | N-Acryloyl-(1S)-2,10-camphorsultam | (1S)-2,10-camphorsultam | HfCl₄ | CH₂Cl₂ | -20 | 83 | >99:1 | 99 (de) | [4] |
| Cyclohexenone | p-Methoxyaniline, Formaldehyde | Chiral Phosphoric Acid | - | Toluene | 20 | 78 | 82:18 | 85 | [5] |
Table 2: Enantioselective Addition of Diethylzinc to Aldehydes
| Aldehyde | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Configuration | Reference |
| Benzaldehyde | (3S)-Isoquinuclidinylmethanol | Toluene | 0 | 95 | 68 | R | |
| 2-Naphthaldehyde | N-Propyl-(3S)-isoquinuclidinylmethanol | Toluene | 0 | 80 | 74 | R | |
| 2-Ethoxybenzaldehyde | N-Butyl-(3S)-isoquinuclidinylmethanol | Toluene | 0 | 98 | 60 | R | |
| 4-Chlorobenzaldehyde | N-Methyl-(3S)-isoquinuclidinylmethanol | Toluene | 0 | 92 | 76 | S |
Table 3: Asymmetric Michael Addition
| Michael Donor | Michael Acceptor | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Dimethyl malonate | β-Nitrostyrene | (1S,4S,5R)-2-Azabicyclo[3.2.1]octane-thiourea | Toluene | rt | 98 | 67 | [6] |
| Acetone | β-Nitrostyrene | (1S,4S,5R)-2-Azabicyclo[3.2.1]octane-derived amino alcohol | - | rt | high | moderate | [6] |
Experimental Protocols
Protocol 1: Asymmetric Diels-Alder Reaction for the Synthesis of a Chiral Isoquinuclidine Derivative[4]
This protocol describes the zirconium tetrachloride-catalyzed Diels-Alder reaction between 1-phenoxycarbonyl-1,2-dihydropyridine and N-acryloyl-(1S)-2,10-camphorsultam.
Materials:
-
1-Phenoxycarbonyl-1,2-dihydropyridine
-
N-Acryloyl-(1S)-2,10-camphorsultam
-
Zirconium tetrachloride (ZrCl₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of N-acryloyl-(1S)-2,10-camphorsultam (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under a nitrogen atmosphere at -20 °C, add ZrCl₄ (1.1 mmol) portionwise.
-
Stir the mixture for 30 minutes at -20 °C.
-
Add a solution of 1-phenoxycarbonyl-1,2-dihydropyridine (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL) dropwise over 10 minutes.
-
Continue stirring the reaction mixture at -20 °C and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired chiral this compound derivative.
Protocol 2: Enantioselective Addition of Diethylzinc to an Aldehyde
This protocol details the enantioselective addition of diethylzinc to 2-naphthaldehyde using a chiral N-propyl-(3S)-isoquinuclidinylmethanol ligand.
Materials:
-
N-Propyl-(3S)-isoquinuclidinylmethanol
-
2-Naphthaldehyde
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-propyl-(3S)-isoquinuclidinylmethanol (0.1 mmol) in anhydrous toluene (2 mL) under a nitrogen atmosphere, add diethylzinc (2.2 mmol, 2.2 mL of a 1.0 M solution in hexanes) dropwise at 0 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of 2-naphthaldehyde (1.0 mmol) in anhydrous toluene (3 mL) dropwise to the catalyst solution.
-
Continue stirring the reaction mixture at 0 °C for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the corresponding chiral secondary alcohol.
Visualizations
Caption: Catalytic cycle of a Lewis acid-mediated asymmetric Diels-Alder reaction.
Caption: Proposed mechanism for the enantioselective addition of diethylzinc to aldehydes.
Caption: General experimental workflow for asymmetric synthesis.
References
- 1. Efficient and Modular Synthesis of Ibogaine and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bip.pwr.edu.pl [bip.pwr.edu.pl]
Application Notes and Protocols: 2-Azabicyclo[2.2.2]octane as a Ligand in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
The rigid bicyclic structure of 2-azabicyclo[2.2.2]octane, also known as isoquinuclidine, provides a robust and sterically defined scaffold for the design of chiral ligands in transition metal-catalyzed asymmetric synthesis. This framework's conformational rigidity allows for precise control of the spatial arrangement of substituents, which is crucial for achieving high levels of stereoselectivity in catalytic transformations. These ligands have shown promise in a variety of reactions, offering a valuable tool for the synthesis of enantiomerically enriched compounds, which are of significant interest in the pharmaceutical and fine chemical industries.
This document provides detailed application notes and experimental protocols for the use of this compound-based ligands in transition metal catalysis, with a focus on practical methodologies and data presentation for researchers in organic synthesis and drug development.
Application Note 1: Enantioselective Addition of Diethylzinc to Aldehydes
Chiral isoquinuclidinylmethanol ligands, derivatives of this compound, have been successfully employed as catalysts in the enantioselective addition of diethylzinc to various aldehydes. This reaction is a fundamental carbon-carbon bond-forming process that generates valuable chiral secondary alcohols. The steric hindrance provided by the bicyclic core of the ligand, combined with the electronic effects of its substituents, dictates the facial selectivity of the nucleophilic attack on the aldehyde, leading to high enantiomeric excess (e.e.) of the desired alcohol product.
A study by K. Soai and coworkers reported the synthesis of new chiral isoquinuclidinylmethanol ligands and their application in this transformation, achieving enantiomeric excesses of up to 76%.[1] The efficiency of these ligands was found to be influenced by the nature of the substituent on the nitrogen atom of the this compound ring.
Quantitative Data Summary
The following table summarizes the results obtained for the enantioselective addition of diethylzinc to various aldehydes using different chiral isoquinuclidinylmethanol ligands.
| Entry | Ligand | Aldehyde (Substrate) | Yield (%) | e.e. (%) | Configuration |
| 1 | (1R,3S,4S)-3-(Hydroxydiphenylmethyl)-2-azabicyclo[2.2.2]octane | Benzaldehyde | 91 | 51 | S |
| 2 | (1R,3S,4S)-3-(Hydroxydiphenylmethyl)-2-methyl-2-azabicyclo[2.2.2]octane | Benzaldehyde | 98 | 61 | S |
| 3 | (1R,3S,4S)-3-(Hydroxydiphenylmethyl)-2-propyl-2-azabicyclo[2.2.2]octane | Benzaldehyde | 99 | 71 | R |
| 4 | (1R,3S,4S)-3-(Hydroxydiphenylmethyl)-2-methyl-2-azabicyclo[2.2.2]octane | p-Tolualdehyde | 98 | 62 | S |
| 5 | (1R,3S,4S)-3-(Hydroxydiphenylmethyl)-2-propyl-2-azabicyclo[2.2.2]octane | p-Tolualdehyde | 99 | 72 | R |
| 6 | (1R,3S,4S)-3-(Hydroxydiphenylmethyl)-2-propyl-2-azabicyclo[2.2.2]octane | o-Tolualdehyde | 99 | 76 | R |
| 7 | (1R,3S,4S)-3-(Hydroxydiphenylmethyl)-2-methyl-2-azabicyclo[2.2.2]octane | 2-Naphthaldehyde | 82 | 64 | S |
| 8 | (1R,3S,4S)-3-(Hydroxydiphenylmethyl)-2-propyl-2-azabicyclo[2.2.2]octane | 2-Naphthaldehyde | 80 | 74 | R |
| 9 | (1R,3S,4S)-3-(Hydroxydiphenylmethyl)-2-propyl-2-azabicyclo[2.2.2]octane | 2-Ethoxybenzaldehyde | 98 | 60 | R |
Data sourced from HETEROCYCLES, Vol. 46, 1997, pp 135-138.[1]
Experimental Protocols
1. Synthesis of Chiral Ligand: (1R,3S,4S)-3-(Hydroxydiphenylmethyl)-2-azabicyclo[2.2.2]octane
This protocol describes the synthesis of the parent chiral amino alcohol ligand.
-
Step 1: Reduction of the Ester. To a suspension of lithium aluminum hydride (75 mg, 1.98 mmol) in dry tetrahydrofuran (THF) (20 mL) at 0 °C, a solution of ethyl (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylate (500 mg, 1.74 mmol) in dry THF is added. The mixture is stirred at room temperature for 3 hours.
-
Step 2: Work-up. The reaction is quenched by the careful addition of water. The resulting mixture is filtered through Celite 545. The filtrate is concentrated under reduced pressure.
-
Step 3: Purification. The residue is purified by silica gel column chromatography (eluent: CHCl₃-MeOH, 20:1) to afford the chiral hydroxymethyl derivative.
-
Step 4: Grignard Reaction. The resulting hydroxymethyl compound is then reacted with a Grignard reagent, such as phenylmagnesium bromide, to introduce the diphenylmethyl group, followed by appropriate work-up and purification to yield the final ligand.
2. General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes
This protocol outlines the catalytic asymmetric addition reaction.
-
Step 1: Catalyst Preparation. In a flame-dried flask under an argon atmosphere, the chiral isoquinuclidinylmethanol ligand (0.1 mmol) is dissolved in dry toluene (5 mL).
-
Step 2: Addition of Reagents. To this solution, diethylzinc (1.0 M in hexane, 2.0 mL, 2.0 mmol) is added at 0 °C. The mixture is stirred for 20 minutes.
-
Step 3: Aldehyde Addition. The aldehyde (1.0 mmol) is then added to the reaction mixture at 0 °C.
-
Step 4: Reaction Monitoring and Work-up. The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Step 5: Purification and Analysis. The crude product is purified by silica gel column chromatography. The enantiomeric excess of the resulting secondary alcohol is determined by high-performance liquid chromatography (HPLC) using a chiral column.
Catalytic Cycle Visualization
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Azabicyclo[2.2.2]octane
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Azabicyclo[2.2.2]octane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several common routes exist, each with distinct advantages and challenges. The primary methods include:
-
A multi-step synthesis starting from p-aminobenzoic acid (PABA).
-
Iodocyclization of cyclic alkenyl amines.
-
Diels-Alder reactions using Lewis acid catalysis.
-
Intramolecular Michael addition reactions.
-
The Hofmann-Löffler-Freytag reaction for constructing the saturated heterocyclic system.
Q2: Which synthetic route generally provides the highest overall yield?
A2: A four-step synthesis starting from p-aminobenzoic acid (PABA) has been reported to achieve an overall yield of 70%.[1][2] This method involves hydrogenation of PABA, followed by epimerization and cyclization at high temperature to form a bicyclic lactam, which is then reduced.
Q3: Are there any one-pot or tandem procedures available?
A3: Yes, tandem procedures have been developed. For instance, a tandem amination/lactamisation route can be used to prepare functionalized this compound-3,5-diones.
Q4: What are the key challenges in synthesizing this compound?
A4: Common challenges include achieving high stereoselectivity, managing reaction conditions for sensitive intermediates, and optimizing catalyst and reagent choice to maximize yield and minimize side products. For example, in the iodocyclization approach, yields can be moderate and may require optimization of temperature and reagents.[3]
Troubleshooting Guides
Problem 1: Low yield in the synthesis from p-aminobenzoic acid (PABA).
| Potential Cause | Recommended Solution |
| Incomplete hydrogenation of PABA. | Ensure the catalyst (e.g., Rhodium on carbon) is active and the hydrogen pressure and reaction time are sufficient. Monitor the reaction progress by techniques like NMR or LC-MS. |
| Inefficient epimerization and cyclization. | This step requires high temperatures (around 250°C).[1][2] Ensure uniform heating and adequate reaction time to drive the equilibrium towards the desired bicyclic lactam. |
| Incomplete reduction of the lactam. | Use a powerful reducing agent like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride).[1][2] Ensure anhydrous conditions as the reagent is moisture-sensitive. |
| Product loss during purification. | The final product is often isolated as a salt (e.g., tosylate) to improve crystallinity and ease of handling.[1] Optimize the crystallization conditions (solvent, temperature) to maximize recovery. |
Problem 2: Poor yield in the iodocyclization of cyclic alkenyl amines.
| Potential Cause | Recommended Solution |
| Unfavorable reaction temperature. | The reaction yield can be temperature-dependent. An attempted iodocyclization at room temperature gave a 31% yield, which improved to 41% upon heating.[3] |
| Steric hindrance in the substrate. | The structure of the starting alkene is critical. Bridgehead substitution on the alkene has been shown to be successful.[3] |
| Suboptimal choice of base and iodine stoichiometry. | The choice of base, solvent, and the amount of iodine are crucial for optimizing yields in the formation of the bicyclic ring system.[4] |
Problem 3: Low diastereoselectivity in the Diels-Alder reaction.
| Potential Cause | Recommended Solution |
| Inappropriate Lewis acid catalyst. | The choice of Lewis acid (e.g., Titanium tetrachloride, Zirconium tetrachloride, Hafnium tetrachloride) significantly influences the diastereoselectivity.[5] Screen different Lewis acids to find the optimal one for your specific dienophile and diene. |
| Incorrect reaction temperature. | Diels-Alder reactions are often temperature-sensitive. Running the reaction at a lower temperature may improve selectivity. |
| Unsuitable chiral auxiliary. | For asymmetric synthesis, the choice of chiral auxiliary on the dienophile is critical for inducing high diastereoselectivity. |
Experimental Protocols
Synthesis of this compound from p-Aminobenzoic Acid (PABA)[1][2]
Step 1: Hydrogenation of p-Aminobenzoic Acid
-
Reactants: p-Aminobenzoic acid (PABA), Hydrogen gas, Rhodium on carbon catalyst.
-
Solvent: Water or a suitable alcohol.
-
Procedure: PABA is dissolved in the solvent, and the catalyst is added. The mixture is then subjected to hydrogenation under pressure until the reaction is complete. The catalyst is filtered off, and the solvent is evaporated to yield 4-aminocyclohexane carboxylic acid as a mixture of cis- and trans-isomers.
Step 2: Epimerization and Cyclization
-
Reactant: 4-aminocyclohexane carboxylic acid isomer mixture.
-
Procedure: The mixture of isomers is heated at 250°C. This high temperature effects epimerization and subsequent cyclization to provide the bicyclic lactam.
Step 3: Reduction of the Bicyclic Lactam
-
Reactant: Bicyclic lactam.
-
Reagent: Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride).
-
Solvent: Anhydrous toluene or a similar aprotic solvent.
-
Procedure: The lactam is dissolved in the anhydrous solvent and cooled. Red-Al solution is added dropwise under an inert atmosphere. The reaction is stirred until completion, followed by a careful workup to quench the excess reducing agent.
Step 4: Salt Formation
-
Reactant: Crude this compound.
-
Reagent: p-Toluenesulfonic acid (tosic acid).
-
Procedure: The crude product from the reduction is treated with tosic acid to form the tosylate salt, which can then be purified by crystallization.
Quantitative Data Summary
| Synthetic Route | Starting Material | Key Reagents/Conditions | Reported Yield | Reference |
| Multi-step Synthesis | p-Aminobenzoic acid (PABA) | 1. H₂, Rh/C; 2. 250°C; 3. Red-Al; 4. Tosic acid | 70% (overall) | [1][2] |
| Iodocyclization | Bridgehead-substituted cyclic alkenyl amine | KOtBu, I₂, CO₂ | 31% (room temp), 41% (heated) | [3] |
| Diels-Alder Reaction | 1,2-Dihydropyridine derivatives, Chiral dienophiles | Lewis acids (e.g., TiCl₄) | Good yields with high diastereoselectivity (up to 99% d.e.) | [5] |
Visualizations
Caption: Workflow for the synthesis of this compound from PABA.
Caption: Troubleshooting logic for low yield in the PABA synthesis route.
References
Overcoming challenges in the stereoselective synthesis of 2-Azabicyclo[2.2.2]octanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of the 2-azabicyclo[2.2.2]octane scaffold. This core is a significant motif in a wide range of biologically active natural products and pharmaceutical agents.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Poor Diastereoselectivity in Aza-Diels-Alder Reactions
Q: My aza-Diels-Alder reaction to form the this compound core is resulting in a low diastereomeric ratio (dr) or the wrong diastereomer. What are the common causes and how can I improve the selectivity?
A: Poor diastereoselectivity in aza-Diels-Alder reactions is a frequent challenge. The endo/exo selectivity is influenced by several factors, including the choice of Lewis acid, solvent, temperature, and the nature of the substituents on the diene and dienophile.
Possible Causes & Solutions:
-
Incorrect Lewis Acid: The choice of Lewis acid is critical for activating the dienophile and controlling the facial selectivity. Some Lewis acids may favor one transition state over another. For instance, in the reaction of 1,2-dihydropyridines with chiral N-acryloyloxazolidinones, titanium-based Lewis acids like Ti(OiPr)₄ can promote high diastereoselectivity.[4][5]
-
Suboptimal Reaction Temperature: Diels-Alder reactions are often temperature-sensitive. Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) can enhance selectivity by favoring the transition state with the lower activation energy.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states. It is advisable to screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF) to optimize the diastereoselectivity.
-
Steric Hindrance: The steric bulk of substituents on the diene, dienophile, or chiral auxiliary can direct the cycloaddition to a specific face. Ensure the chiral auxiliary is appropriately positioned to shield one face of the dienophile.
Issue 2: Low Enantioselectivity in Catalytic Asymmetric Syntheses
Q: I am using a chiral catalyst (Lewis acid or organocatalyst) for my asymmetric aza-Diels-Alder reaction, but the enantiomeric excess (ee) of my product is low. How can I troubleshoot this?
A: Achieving high enantioselectivity depends on the precise interaction between the chiral catalyst and the substrates. Low ee values often point to issues with the catalyst's activity, structure, or the reaction conditions.
Possible Causes & Solutions:
-
Catalyst Choice and Loading: Not all catalysts are equally effective for all substrates. It may be necessary to screen a variety of chiral catalysts. For example, proline sulfonamides have been used to catalyze the asymmetric synthesis of azabicyclo[2.2.2]octanes.[6] Additionally, ensure the catalyst loading is optimized; sometimes, a higher or lower loading can improve results.
-
Presence of Water or Impurities: Chiral Lewis acids are often sensitive to moisture, which can deactivate the catalyst. Ensure all reagents and solvents are rigorously dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
-
Sub-optimal Ligand-Metal Combination: For chiral Lewis acid catalysts, the combination of the metal and the chiral ligand is crucial. For example, a Cu(OTf)₂ complex with a bis(oxazoline) ligand has been shown to provide excellent diastereoselectivity (up to 97% de) in certain Diels-Alder reactions for isoquinuclidine synthesis.[7]
-
Incorrect Temperature: The enantioselectivity of a catalyzed reaction can be highly temperature-dependent. Experiment with a range of temperatures to find the optimal balance between reaction rate and enantioselectivity.
Issue 3: Difficulty with Chiral Auxiliary Removal
Q: I have successfully performed a diastereoselective synthesis using a chiral auxiliary, but I am struggling to remove it without racemization or decomposition of my product. What methods are recommended?
A: The removal of a chiral auxiliary is a critical step that must be carefully planned. The conditions for cleavage must be mild enough to avoid compromising the stereochemical integrity of the newly formed chiral centers.
Possible Causes & Solutions:
-
Harsh Cleavage Conditions: Standard hydrolysis or reduction conditions might be too harsh. For auxiliaries like N-acryloyl-(4S)-4-benzyloxazolidin-2-one, reductive cleavage using agents like LiBH₄ or hydrolysis with mild acids or bases are common methods. The specific conditions will depend on the stability of your product.
-
Product Instability: The this compound core itself might be unstable under the cleavage conditions. It is important to consider the functional groups present on your specific molecule and choose a cleavage method that is compatible with them.
-
Epimerization: If a stereocenter is adjacent to a carbonyl group or is otherwise activated, there is a risk of epimerization under acidic or basic conditions. In such cases, neutral or enzymatic cleavage methods could be explored.
Data Presentation: Comparison of Stereoselective Methods
The following table summarizes quantitative data from various studies on the stereoselective synthesis of 2-azabicyclo[2.2.2]octanes, providing a comparison of different catalytic systems and reaction conditions.
| Diene/Precursor | Dienophile/Reagent | Catalyst/Auxiliary | Solvent | Temp. (°C) | Yield (%) | d.r. / e.e. (%) | Reference |
| 1-(Phenoxycarbonyl)-1,2-dihydropyridine | N-acryloyl-(4S)-4-benzyloxazolidin-2-one | Titanium-(2R,3R)-TADDOLate | Toluene | 0 | Good | up to 92% de | [7] |
| 1-(Phenoxycarbonyl)-1,2-dihydropyridine | N-acryloyl-(4R)-4-benzyloxazolidin-2-one | Cu(OTf)₂/(4S,4′S)-bis(oxazoline) | Dichloromethane | 0 | Good | up to 97% de | [7] |
| 1-Methoxycarbonyl-1,2-dihydropyridine | N-acryloyl-(1R)-2,10-camphorsultam | TiCl₄ (2 equiv.) | - | - | 91 | 99% de | [8] |
| Cyclohexen-3-one | N-aryl aldimines | Proline sulfonamide XIII | - | - | - | - | [6] |
| (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA) | Ti(OiPr)₄-mediated intramolecular SN2 ring closure | N/A (substrate control) | - | - | 25 (overall) | Stereospecific | [4][5] |
Experimental Protocols
1. Asymmetric Diels-Alder Reaction using a Chiral Lewis Acid
This protocol is a representative example for the synthesis of a chiral isoquinuclidine derivative using a chiral Lewis acid catalyst.[7]
-
Step 1: Catalyst Preparation: In a flame-dried, two-necked flask under an argon atmosphere, add the chiral ligand (e.g., (4S,4′S)-bis(oxazoline)) and the metal salt (e.g., Cu(OTf)₂) to the anhydrous solvent (e.g., dichloromethane). Stir the mixture at room temperature for 1-2 hours to allow for complex formation.
-
Step 2: Reaction Setup: In a separate flame-dried flask under argon, dissolve the chiral dienophile (e.g., N-acryloyl-(4R)-4-benzyloxazolidin-2-one) in the same anhydrous solvent.
-
Step 3: Cycloaddition: Cool the dienophile solution to the desired temperature (e.g., 0 °C). Add the prepared catalyst solution dropwise via syringe. Following this, add the diene (e.g., 1-(phenoxycarbonyl)-1,2-dihydropyridine) solution dropwise.
-
Step 4: Monitoring and Workup: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Step 5: Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric excess by ¹H NMR spectroscopy or HPLC analysis.
2. Intramolecular SN2 Cyclization for Stereospecific Synthesis
This protocol is based on a strategy for synthesizing a 2-oxa-5-azabicyclo[2.2.2]octane derivative, where stereocontrol is achieved through an intramolecular reaction.[4][5]
-
Step 1: Precursor Synthesis: Synthesize the acyclic precursor containing the nucleophile (e.g., a secondary amine) and the leaving group (e.g., a mesylate or tosylate) with the desired stereochemistry. This is often achieved from a chiral starting material like (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA).
-
Step 2: Cyclization: Dissolve the precursor in a suitable solvent. Add the reagent to promote the intramolecular SN2 reaction (e.g., Ti(OiPr)₄). The choice of base or Lewis acid is crucial to facilitate the ring closure without promoting side reactions.
-
Step 3: Reaction Monitoring: Monitor the formation of the bicyclic product by TLC or LC-MS. These reactions may require elevated temperatures to proceed at a reasonable rate.
-
Step 4: Workup and Purification: After the reaction is complete, perform an appropriate aqueous workup to remove the reagent and any inorganic byproducts. Purify the this compound derivative by column chromatography or crystallization.
-
Step 5: Stereochemical Confirmation: Confirm the stereochemistry of the final product using spectroscopic techniques such as NMR (NOE experiments) and, if possible, by obtaining a single crystal for X-ray diffraction analysis.
Visualizations
Caption: A generalized workflow for a chiral Lewis acid-catalyzed aza-Diels-Alder reaction.
Caption: A troubleshooting decision tree for addressing low stereoselectivity.
Caption: The logical principle of using a chiral auxiliary to control facial selectivity.
References
- 1. Stereoselective Synthesis of Isoquinuclidines through an Aza-[4 + 2] Cycloaddition of Chiral Cyclic 2-Amidodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Making sure you're not a bot! [tib.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Purification of 2-Azabicyclo[2.2.2]octane and its Derivatives
Welcome to the technical support center for the purification of 2-azabicyclo[2.2.2]octane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of bicyclic amines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound and its derivatives, presented in a question-and-answer format.
Acid-Base Extraction
Question 1: I am performing an acid-base extraction to purify my this compound derivative. What pH should I use to extract my compound into the aqueous layer?
Answer: To effectively extract your basic this compound derivative into the aqueous phase, you need to protonate it to form a water-soluble salt. The predicted pKa of the parent this compound is approximately 11.62.[1] A general rule of thumb is to adjust the pH of the aqueous solution to at least two pH units below the pKa of the amine. Therefore, washing your organic layer with an acidic aqueous solution (e.g., 1 M HCl) to achieve a pH of 2-4 should be effective in protonating the amine and extracting it into the aqueous layer.[2]
Question 2: After extracting my amine into the acidic aqueous layer, I'm having trouble recovering it. What should I do?
Answer: To recover your amine from the aqueous layer, you need to neutralize the salt to regenerate the free base, which will then precipitate or can be extracted back into an organic solvent.
-
Basification: Add a base, such as 2 M NaOH, to the aqueous solution until it is basic, typically at a pH of 9-10.[2]
-
Isolation:
-
If your free base is a solid and precipitates out of the solution, you can collect it by suction filtration. This is most effective for larger quantities of crystalline material.[2]
-
If the free base is an oil or a fine precipitate, or if you are working with a small quantity, you should perform a back-extraction. Use an organic solvent like dichloromethane or diethyl ether to extract the neutral amine from the basified aqueous solution.[2]
-
Question 3: I'm observing a stable emulsion at the interface of the organic and aqueous layers during extraction. How can I resolve this?
Answer: Emulsions are common when working with basic compounds. Here are a few strategies to break them:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Filtration: For stubborn emulsions, filtering the mixture through a pad of Celite or glass wool can be effective.
-
Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to phase separation.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Column Chromatography
Question 4: My this compound derivative is streaking badly on a silica gel column, or it's not eluting at all. What is causing this and how can I fix it?
Answer: This is a very common issue when purifying amines on silica gel. The basic amine interacts strongly with the acidic silanol groups on the surface of the silica, leading to poor peak shape (tailing) or irreversible adsorption. Here are several effective solutions:
-
Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.
-
Triethylamine (TEA): Typically, 0.1-1% triethylamine is added to the mobile phase.
-
Ammonia: A solution of methanol saturated with ammonia can be used as a component of the mobile phase. For instance, a mobile phase of dichloromethane:methanol:ammonium hydroxide (e.g., 80:18:2) can be effective for polar amines.
-
-
Alternative Stationary Phases:
-
Basic Alumina: This is a good alternative to silica gel for the purification of basic compounds.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a more inert surface for amine purification.
-
Question 5: How do I choose an appropriate solvent system for column chromatography of my this compound derivative?
Answer: The choice of solvent system depends on the polarity of your specific derivative. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. You can determine an appropriate solvent ratio by first running thin-layer chromatography (TLC) in various solvent systems. Aim for an Rf value of 0.2-0.3 for your desired compound.
| Derivative Type | Typical Solvent System | Notes |
| N-Boc protected derivatives | Hexane/Ethyl Acetate | The Boc group reduces the polarity, making these compounds suitable for standard silica gel chromatography. |
| Ketone derivatives (e.g., 2-azabicyclo[2.2.2]octan-5-one) | Heptane/Ethyl Acetate | A gradient of ethyl acetate in heptane is often effective.[3] |
| Amide or sulfonamide derivatives | Hexane/Ethyl Acetate or Dichloromethane/Methanol | The polarity can vary significantly depending on the substituent.[4] |
| Highly polar derivatives | Dichloromethane/Methanol with a basic modifier | For compounds with multiple polar functional groups. |
Recrystallization
Question 6: I'm trying to recrystallize my this compound derivative, but it's "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This is common with amines. Here are some troubleshooting steps:
-
Slower Cooling: Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on the benchtop before placing it in an ice bath.
-
Use More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to dissolve the oil, and then try to recrystallize again.
-
Seed Crystals: If you have a small amount of the solid product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Change Solvent System: The boiling point of your solvent may be too high. Try a lower-boiling solvent or a different solvent mixture.
-
Convert to a Salt: Amines often form highly crystalline salts. Dissolve your amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in the same or another miscible solvent to precipitate the hydrochloride salt, which can then be recrystallized.
Question 7: What are some good recrystallization solvents for this compound and its salts?
Answer: The choice of solvent is crucial and often requires some experimentation.
-
Free Base: For the free amine, which is moderately polar, consider solvents like hexane-ethyl acetate mixtures, diethyl ether, or isopropanol.
-
Hydrochloride Salts: For the more polar hydrochloride salts, polar solvents are generally required. Good options include methanol, ethanol, or mixtures of these with a less polar co-solvent like diethyl ether or ethyl acetate to induce precipitation.
Chiral Separation
Question 8: I have a racemic mixture of a this compound derivative. How can I separate the enantiomers?
Answer: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for enantiomeric separation of these compounds.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates (e.g., CHIRALPAK® series), are highly effective for a wide range of chiral compounds, including bicyclic amines.[5]
-
Mobile Phase: The separation can be performed in normal-phase, reversed-phase, or polar organic mode. The choice of mobile phase and additives is critical.
-
Normal Phase: Typically uses mixtures of hexane/isopropanol or hexane/ethanol.
-
Additives: For basic amines, adding a small amount of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase is often necessary to improve peak shape and resolution. For acidic derivatives, an acidic modifier like trifluoroacetic acid (TFA) may be needed.[5]
-
| Chiral Stationary Phase Type | Typical Mobile Phase | Common Additives |
| Polysaccharide-based (e.g., CHIRALPAK® IA, IB, IC) | Hexane/Ethanol, Hexane/Isopropanol | Diethylamine (DEA), Trifluoroacetic Acid (TFA) |
| Macrocyclic Glycopeptide (e.g., Chirobiotic™ T) | Methanol/Water, Acetonitrile/Water | Acetic Acid, Ammonia |
Experimental Protocols
Below are detailed methodologies for key purification techniques.
Protocol 1: Acid-Base Extraction of a this compound Derivative
Objective: To separate a basic this compound derivative from acidic and neutral impurities.
Materials:
-
Crude product dissolved in an organic solvent (e.g., dichloromethane or diethyl ether)
-
1 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel, Erlenmeyer flasks, pH paper
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 50 mL of dichloromethane).
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M HCl.
-
Stopper the funnel, invert, and vent. Shake vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate. The protonated amine salt will be in the lower aqueous layer (if using dichloromethane) or the upper aqueous layer (if using a less dense solvent like diethyl ether).
-
Drain the aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Layer 1".
-
Repeat the extraction of the organic layer with a fresh portion of 1 M HCl. Combine the aqueous layers.
-
-
Neutral and Acidic Impurity Removal: The organic layer now contains neutral and acidic impurities. It can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to isolate these impurities if needed.
-
Regeneration of the Free Base:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add 2 M NaOH while stirring until the solution is basic (pH 9-10, check with pH paper).
-
-
Isolation of the Purified Amine:
-
If a solid precipitates: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
If an oil forms or no solid precipitates: Transfer the basified aqueous solution to a clean separatory funnel. Extract the free amine with three portions of an organic solvent (e.g., dichloromethane).
-
-
Final Purification Steps:
-
Combine the organic extracts from the back-extraction.
-
Wash with brine to remove residual water and salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the purified this compound derivative.
-
Protocol 2: Flash Column Chromatography of a Moderately Polar this compound Derivative
Objective: To purify a this compound derivative using flash column chromatography on silica gel.
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Triethylamine (TEA)
-
Chromatography column, flash chromatography system (optional)
-
TLC plates, developing chamber, UV lamp
-
Collection tubes
Procedure:
-
TLC Analysis: Determine a suitable eluent system by TLC. Test various ratios of hexane/ethyl acetate. Add 0.5% TEA to the eluent to prevent streaking. An ideal system will give the product an Rf of ~0.25.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate with 0.5% TEA).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution:
-
Begin eluting with the initial solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compound.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Visualizations
Purification Strategy Selection
Caption: A decision-making workflow for selecting a suitable purification technique.
Acid-Base Extraction Workflow
Caption: A step-by-step workflow for the acid-base extraction of a basic amine.
Troubleshooting Column Chromatography of Amines
Caption: Troubleshooting guide for common issues in the column chromatography of amines.
References
- 1. lookchem.com [lookchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Azabicyclo[2.2.2]octane-Based Compounds
Welcome to the technical support center for the synthesis of 2-azabicyclo[2.2.2]octane-based compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during synthetic procedures.
Frequently Asked Questions & Troubleshooting Guides
1. Aza-Diels-Alder Reaction Issues
The aza-Diels-Alder reaction is a cornerstone for constructing the this compound core. However, chemists often face challenges with stereoselectivity and side reactions.
Q1: My aza-Diels-Alder reaction is producing a mixture of endo and exo diastereomers. How can I improve the selectivity?
A1: Achieving high diastereoselectivity between the kinetically favored endo and thermodynamically favored exo products is a common challenge. The outcome is highly dependent on the reaction conditions and the nature of the reactants and catalysts.
-
Catalyst Selection: Lewis acids are frequently employed to enhance reaction rates and influence stereoselectivity. The choice of Lewis acid can significantly impact the endo/exo ratio. For instance, in the reaction of 1,2-dihydropyridines with N-acryloyl-(1S)-2,10-camphorsultam, different Lewis acids yielded varying degrees of selectivity.[1] Bismuth nitrate has also been reported to provide good endo/exo selectivity in microwave-assisted syntheses.
-
Temperature Control: Lowering the reaction temperature, for instance to -80 °C, can favor the formation of a specific isomer, often the exo product in aza-Diels-Alder reactions.[2]
-
Microwave Irradiation: The use of microwave irradiation in the presence of a catalyst like molecular iodine has been shown to provide high stereochemical control over the diastereoselectivity.
Quantitative Data on Endo/Exo Selectivity:
The following table summarizes the effect of different catalysts on the endo/exo ratio in a representative aza-Diels-Alder reaction.
| Catalyst | Diene | Dienophile | Solvent | Temperature (°C) | Endo:Exo Ratio | Yield (%) | Reference |
| None | 1-Phenoxycarbonyl-1,2-dihydropyridine | N-acryloyl-(1S)-2,10-camphorsultam | Toluene | Reflux | 57:43 | 82 | [1] |
| TiCl₄ | 1-Methoxycarbonyl-1,2-dihydropyridine | N-acryloyl-(1R)-2,10-camphorsultam | CH₂Cl₂ | -78 | 99:1 (endo major) | 91 | [1] |
| ZrCl₄ | 1-Methoxycarbonyl-1,2-dihydropyridine | N-acryloyl-(1R)-2,10-camphorsultam | CH₂Cl₂ | -78 | 98:2 (endo major) | 88 | [1] |
| HfCl₄ | 1-Methoxycarbonyl-1,2-dihydropyridine | N-acryloyl-(1R)-2,10-camphorsultam | CH₂Cl₂ | -78 | 97:3 (endo major) | 85 | [1] |
| I₂ | Aromatic Aldehyde, Aromatic Amine, Cyclohexenone | (in situ imine) | DMF | 60 (Microwave) | Varies (endo major) | Good |
Q2: I am observing significant polymerization of my acrylate dienophile during the aza-Diels-Alder reaction. How can I prevent this?
A2: Polymerization of electron-deficient dienophiles like acrylates is a common side reaction, especially under thermal conditions.
-
Use of Inhibitors: The addition of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture can suppress polymerization.
-
Temperature Management: Avoid excessively high temperatures and prolonged reaction times. Microwave-assisted synthesis can be advantageous as it often allows for shorter reaction times.[3]
-
Flow Chemistry: For intramolecular photocycloadditions involving acrylic acid derivatives, conducting the reaction in a flow setup can minimize byproduct formation.[4]
2. Intramolecular Michael Addition Side Reactions
The intramolecular Michael addition is another key strategy for forming the bicyclic core.
Q3: My intramolecular Michael addition is giving low yields and multiple byproducts. What are the likely causes?
A3: The success of the intramolecular Michael addition is sensitive to the choice of base and the reaction conditions.
-
Base Selection: The strength and steric hindrance of the base are critical. Common bases include potassium carbonate, sodium hydride, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of base can influence the rate of the desired cyclization versus competing side reactions.[5][6]
-
Oligomerization: Byproducts can arise from intermolecular Michael additions, leading to the formation of higher oligomers.[7] This can sometimes be mitigated by using high dilution conditions to favor the intramolecular pathway.
3. Purification Challenges
Q4: I am struggling with the purification of my this compound product. It appears to be highly water-soluble. What purification strategies can I use?
A4: The hydrophilic nature of many this compound derivatives can indeed make isolation and purification challenging.[4]
-
Extraction: Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent. In some cases, a more polar solvent like chloroform or a mixture of solvents may be necessary. Adjusting the pH of the aqueous layer to suppress the ionization of the amine can also improve extraction efficiency.
-
Chromatography:
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase silica gel (C18) is often more effective than normal-phase silica.
-
Ion-Exchange Chromatography: This technique can be very effective for separating ionic or highly polar compounds.
-
-
Crystallization/Precipitation: If the product is a solid, crystallization from a suitable solvent system can be an excellent purification method. If the product is an amine, it can often be precipitated as a salt (e.g., hydrochloride or tartrate) from an organic solution.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Aza-Diels-Alder Reaction to Control Stereoselectivity
This protocol is a generalized procedure based on literature reports for improving diastereoselectivity.[1]
-
Preparation: Dry all glassware thoroughly. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Reactants: Dissolve the diene (e.g., a 1,2-dihydropyridine derivative, 1.0 equiv) and the dienophile (e.g., a chiral N-acryloyl derivative, 1.1 equiv) in a dry, aprotic solvent (e.g., dichloromethane or toluene).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., TiCl₄, 1.0-2.0 equiv) to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by the slow addition of a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate or ammonium chloride).
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer multiple times with the reaction solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Aza-Diels-Alder reaction pathway leading to endo and exo products.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
- 1. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Applications of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in heterocyclic ring formations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chem.ucla.edu [chem.ucla.edu]
Technical Support Center: Optimization of Reaction Conditions for Functionalizing 2-Azabicyclo[2.2.2]octane
Welcome to the technical support center for the functionalization of 2-Azabicyclo[2.2.2]octane. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the common challenges associated with the derivatization of this valuable scaffold.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the functionalization of the this compound core, covering N-functionalization and C-H functionalization.
N-Functionalization
Q1: What are the standard conditions for N-alkylation of this compound?
A1: N-alkylation is typically achieved by reacting this compound with an alkyl halide (e.g., benzyl bromide) in the presence of a base. Common conditions involve using a carbonate base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. The reaction may require heating to proceed at a reasonable rate.
Q2: How can I perform N-acylation on the this compound nitrogen?
A2: N-acylation can be readily accomplished using an acylating agent like an acid chloride or an acid anhydride.[1][2] A common procedure involves reacting this compound with the acylating agent in a solvent such as dichloromethane (DCM) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or pyridine to neutralize the acid byproduct.[1][2][3]
Q3: What are the key considerations for N-arylation of this compound?
A3: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the state-of-the-art methods for N-arylation.[4] Key factors to consider for a successful reaction include the choice of palladium precursor, phosphine ligand, base, and solvent. Sterically hindered phosphine ligands are often required for efficient coupling.[5] The reactivity of the aryl halide is also crucial, with aryl iodides and bromides being more reactive than aryl chlorides.[4]
C-H Functionalization
Q4: Is it possible to directly functionalize the C-H bonds of the this compound core?
A4: Yes, direct C-H functionalization, particularly arylation, is a powerful method for derivatizing the scaffold. Palladium-catalyzed transannular C-H functionalization has been developed for alicyclic amines.[6] This approach often requires a directing group on the nitrogen atom to achieve high selectivity.[6]
Q5: What type of ligands are effective for palladium-catalyzed C-H arylation of azabicycloalkanes?
A5: Pyridine- and quinoline-carboxylate ligands have been shown to be highly effective for increasing the reaction rate, yield, and scope of Pd-catalyzed transannular C-H arylation reactions of azabicycloalkanes.[6] These ligands are believed to impede catalyst decomposition pathways, leading to improved catalytic efficiency.[6]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the functionalization of this compound.
Low Yield in N-Arylation Reactions (Buchwald-Hartwig)
| Symptom | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | 1. Inactive Catalyst: The Pd(0) active species may not have formed efficiently from the Pd(II) precatalyst. | • Ensure proper degassing of the solvent to remove oxygen, which can deactivate the catalyst. • Consider using a Pd(0) source directly or a pre-catalyst designed for easy reduction. |
| 2. Poor Ligand Choice: The phosphine ligand may not be suitable for the specific substrate combination. | • For sterically hindered this compound, use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos).[5] • Screen a panel of ligands to find the optimal one for your system. | |
| 3. Inappropriate Base: The base may be too weak or poorly soluble. | • Sodium tert-butoxide (NaOtBu) is a common and effective strong base. • Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the substrate. | |
| Formation of Side Products | 1. Hydrodehalogenation of Aryl Halide: The aryl halide is reduced instead of coupling. | • This can be a competing pathway. Optimizing the ligand and reaction temperature can minimize this side reaction. |
| 2. Homocoupling of Aryl Halide: Formation of biaryl byproduct. | • This is often due to catalyst decomposition. Ensure strictly anaerobic conditions. |
N-Alkylation and N-Acylation Issues
| Symptom | Potential Cause | Recommended Solution |
| Incomplete reaction in N-alkylation | 1. Poor Leaving Group: The alkyl halide has a poor leaving group (e.g., Cl < Br < I). | • Use an alkyl iodide or convert an alcohol to a tosylate or mesylate for better reactivity. |
| 2. Steric Hindrance: The alkylating agent or the bicyclic amine is sterically hindered. | • Increase the reaction temperature and/or reaction time. • Use a more reactive alkylating agent. | |
| Low yield in N-acylation | 1. Hydrolysis of Acylating Agent: The acid chloride or anhydride is sensitive to moisture. | • Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Incomplete Reaction: The reaction is sluggish. | • Consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the acylation.[3] |
Data Presentation
Table 1: Comparison of Conditions for N-Sulfonylation
The following table summarizes the conditions for the N-sulfonylation of a substituted 2-azabicyclo[2.2.2]octan-5-one.
| Entry | Sulfonyl Chloride | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzenesulfonyl chloride | DIPEA | CH₂Cl₂ | 0 to RT | 18 | 40-80[1] |
Note: The yield is reported as a range for a series of related substrates.
Key Experimental Protocols
Protocol 1: General Procedure for N-Acylation with Acetic Anhydride and Pyridine
This protocol describes a general method for the N-acetylation of an amine, which can be adapted for this compound.[3]
Materials:
-
This compound (1.0 equiv.)
-
Acetic anhydride (Ac₂O, 1.5–2.0 equiv.)[3]
-
Dry pyridine
-
Dry dichloromethane (DCM) or ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the this compound (1.0 equiv.) in dry pyridine (2–10 mL/mmol) under an argon atmosphere.[3]
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (1.5–2.0 equiv.) dropwise to the solution.[3]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.[3]
-
Quench the reaction by the addition of dry methanol.[3]
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.[3]
-
Dilute the residue with DCM or EtOAc.[3]
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.[7]
Protocol 2: Palladium-Catalyzed C-H Arylation
The following is a representative protocol for the palladium-catalyzed C-H arylation of an N-substituted azabicycloalkane, which can be adapted for this compound derivatives.
Materials:
-
N-substituted this compound derivative (1.0 equiv.)
-
Aryl iodide (e.g., iodobenzene, used as solvent and reagent)
-
Pd(OAc)₂ (catalyst)
-
Pyridine- or quinoline-carboxylate ligand (e.g., 3-aminopicolinic acid)
-
Base (e.g., K₂CO₃)
Procedure:
-
To an oven-dried reaction vessel, add the N-substituted this compound derivative, Pd(OAc)₂, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).
-
Add the aryl iodide via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 140-150°C) and stir for the specified time.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Mandatory Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation reaction.
Caption: Troubleshooting workflow for low-yield N-arylation reactions.
References
- 1. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Second-Generation Palladium Catalyst System for the Transannular C–H Functionalization of Azabicycloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis studies on the Melodinus alkaloid meloscine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low reactivity of the 2-Azabicyclo[2.2.2]octane nitrogen
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity with the nitrogen atom of 2-Azabicyclo[2.2.2]octane in their experiments.
Troubleshooting Guides & FAQs
This section addresses common issues and questions regarding the reactivity of the this compound nitrogen.
Q1: Why is the nitrogen in this compound showing low reactivity in my N-alkylation/N-acylation reaction?
A1: The low reactivity of the nitrogen atom in the this compound scaffold is primarily attributed to significant steric hindrance . The bicyclic ring structure creates a congested environment around the nitrogen, impeding the approach of electrophiles. This steric bulk hinders the nitrogen's lone pair of electrons from readily participating in nucleophilic attacks.
Q2: I am having difficulty achieving N-alkylation of this compound using standard conditions. What can I do?
A2: Standard N-alkylation protocols often fail due to the aforementioned steric hindrance. To improve reaction yields, consider the following strategies:
-
Choice of Base: Strong, non-nucleophilic, sterically hindered bases are often required to deprotonate the nitrogen without competing in the alkylation reaction. Bases like potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃) can be effective. For particularly stubborn cases, stronger bases like lithium diisopropylamide (LDA) might be necessary, though careful optimization is required to avoid side reactions.
-
Reaction Conditions: Higher reaction temperatures and longer reaction times may be necessary to overcome the activation energy barrier caused by steric hindrance. The use of a sealed tube or microwave irradiation can sometimes facilitate the reaction.
-
Catalysis: The use of a catalyst can significantly improve reaction efficiency. For instance, palladium-catalyzed N-arylation (Buchwald-Hartwig amination) can be employed to form C-N bonds with aryl halides. While this is for N-arylation, the principle of using a catalyst to facilitate the reaction is key. For N-alkylation with alcohols, catalysts like nitrile-substituted NHC-Ir(III) and NHC-Ru(II) complexes have been shown to be effective for sterically hindered amines.[1]
Q3: My N-acylation/N-sulfonylation reaction is sluggish and gives low yields. How can I improve it?
A3: Similar to N-alkylation, N-acylation and N-sulfonylation can be challenging. Here are some troubleshooting tips:
-
Activating Agents: The use of highly reactive acylating or sulfonylating agents is recommended. For example, using an acyl chloride or anhydride is generally more effective than using a carboxylic acid with a coupling agent.
-
Base Selection: A non-nucleophilic base is crucial to prevent side reactions with the electrophile. Diisopropylethylamine (DIPEA) or proton sponges are good choices as they are sterically hindered and unlikely to compete with the this compound nitrogen.
-
Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to prevent hydrolysis of the electrophile and to ensure the base is effective.
Q4: Are there any electronic factors that contribute to the low reactivity of the nitrogen?
A4: While steric hindrance is the dominant factor, electronic effects also play a role. The nitrogen's lone pair resides in an sp³-hybridized orbital. The rigid bicyclic structure can influence the geometry and s-character of this orbital, which in turn can affect its basicity and nucleophilicity. However, for practical synthetic purposes, addressing the steric challenge is the most critical aspect.
Q5: Should I consider protecting the nitrogen before attempting modifications on other parts of the molecule?
A5: Yes, if you are performing reactions on other parts of the this compound scaffold and want to avoid any potential side reactions involving the nitrogen, protection is a wise strategy. The tert-butoxycarbonyl (Boc) group is a common and effective protecting group for hindered secondary amines. It can be introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of reaction conditions. It can be subsequently removed under acidic conditions.
Data Presentation
The following table summarizes various conditions for the N-functionalization of this compound and related sterically hindered amines, providing a comparative overview of reagents and potential outcomes.
| Reaction Type | Substrate | Electrophile | Base/Catalyst | Solvent | Temperature | Yield (%) | Reference |
| N-Alkylation | Primary Amines | Alkyl Halide | Cesium Base | DMSO or DMF | RT | High | [2] |
| N-Alkylation | Anilines | Benzyl Alcohol | NHC-Ir(III) complex | Solvent-free | 120 °C | up to 86% | [1] |
| N-Sulfonylation | Aryl-2-azabicyclo[2.2.2]octan-5-one | 4-Chlorobenzene sulfonyl chloride | DIPEA | DCM | 0 °C to RT | 40-80% | [1] |
| N-Benzylation | 2,6-dimethyl-4-hydroxypyridine derivative | Benzyl Bromide | K₂CO₃ | DMF | Not specified | 87% | [3] |
| N-Arylation (Buchwald-Hartwig) | Amines | Aryl Halides | Palladium catalyst with specialized ligands | Toluene or other organic solvents | Varies | Generally Good to Excellent | [4][5][6][7][8] |
Experimental Protocols
Protocol 1: General Procedure for N-Sulfonylation of an Aryl-2-azabicyclo[2.2.2]octan-5-one [1]
-
Dissolution: Dissolve the aryl-2-azabicyclo[2.2.2]octan-5-one (1 equivalent) and N,N-diisopropylethylamine (DIPEA) (4 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Add 4-chlorobenzene sulfonyl chloride (1.2 equivalents) to the stirred solution in one portion.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-sulfonylated product.
Protocol 2: N-Benzylation of a Hindered Pyridine Derivative (Illustrative for hindered N-alkylation) [3]
-
Reactant Mixture: In a round-bottom flask, combine the hydroxyl-substituted pyridine derivative (1 equivalent), potassium carbonate (K₂CO₃) (excess, e.g., 3-5 equivalents), and benzyl bromide (1.1-1.5 equivalents) in dimethylformamide (DMF).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the O-benzylated product. For N-benzylation of the nitrogen, a stronger base and harsher conditions might be required, and quaternization of the nitrogen is a potential side reaction.
Mandatory Visualization
Caption: Troubleshooting workflow for low nitrogen reactivity.
Caption: Factors influencing nitrogen nucleophilicity.
Caption: Reaction pathway for N-alkylation.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. figshare.com [figshare.com]
- 3. Stereocontrolled Synthesis and Pharmacological Evaluation of cis-2, 6-Diphenethyl-1-azabicyclo[2.2.2]octanes as Lobelane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Technical Support Center: Stability of 2-Azabicyclo[2.2.2]octane Derivatives in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 2-azabicyclo[2.2.2]octane derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound derivatives?
A1: As a general guideline, solid forms of this compound derivatives should be stored in well-sealed containers at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light and moisture. For solutions, it is recommended to prepare them fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures, protected from light, and the stability in the specific solvent should be verified. For related compounds like 2-oxa-5-azabicyclo[2.2.2]octane hemioxalate, storage in a dark place under an inert atmosphere at room temperature is recommended.
Q2: What are the potential degradation pathways for this compound derivatives in solution?
A2: The primary degradation pathways for this compound derivatives can include:
-
Hydrolysis: The bicyclic ring system, particularly if it contains susceptible functional groups like esters or amides, can be prone to hydrolysis, which may lead to ring-opening. Some derivatives, such as certain 1-azabicyclo[2.2.2]octane compounds, have been observed to undergo rapid hydrolysis in plasma.[1]
-
Solvolysis and Rearrangement: Studies on related 2-exo-chloroazabicycloalkanes have shown that these systems can undergo solvolysis with skeletal rearrangement.[2] This suggests that the this compound core itself can be susceptible to rearrangement under certain conditions.
-
Oxidation: The nitrogen atom in the bicyclic system can be susceptible to oxidation, potentially forming N-oxides, especially in the presence of oxidizing agents or under prolonged exposure to air. The use of antioxidants, such as ferrous ions, has been shown to inhibit the oxidative degradation of other nitrogen-containing cyclic compounds.[3]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. It is crucial to handle and store solutions of these derivatives in light-protected containers. Photostability testing is a standard part of forced degradation studies as recommended by ICH guidelines.[4][5][6]
Q3: Which factors can significantly influence the stability of my this compound derivative in solution?
A3: Several factors can impact the stability:
-
pH: The stability of your compound can be highly pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions. A V-shaped pH-rate profile is often observed for the degradation of nitrogen-containing heterocyclic compounds, with maximum stability typically around a neutral pH.[7]
-
Solvent: The choice of solvent is critical. Protic solvents like water and alcohols can participate in solvolysis reactions. The polarity of the solvent can also influence degradation rates.[2]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[7] It is advisable to conduct experiments at controlled and, if possible, lower temperatures.
-
Presence of Oxygen: Dissolved oxygen can promote oxidative degradation. For sensitive compounds, degassing solvents and working under an inert atmosphere (e.g., nitrogen or argon) may be necessary.
-
Light Exposure: As mentioned, UV and even visible light can provide the energy for photochemical degradation reactions.[8]
Troubleshooting Guide
Q1: I am observing a decrease in the purity of my compound in solution over a short period. What could be the reason?
A1: This is a common sign of compound instability. To troubleshoot:
-
Review your solvent: Is it appropriate for your compound? Consider switching to a less reactive, aprotic solvent if possible.
-
Check the pH: If you are using a buffered aqueous solution, ensure the pH is in a range where your compound is most stable. You may need to perform a pH-rate profile study.
-
Control the temperature: Are your solutions being exposed to elevated temperatures? Try to maintain them at a lower, controlled temperature.
-
Protect from light: Ensure your vials are wrapped in foil or are made of amber glass.
-
Consider dissolved oxygen: If you suspect oxidation, try preparing your solutions with degassed solvents.
Q2: My HPLC chromatogram shows new, unexpected peaks that grow over time. Are these degradation products?
A2: It is highly likely that these new peaks are degradation products. To confirm this:
-
Conduct a forced degradation study: Subject your compound to stress conditions (acid, base, oxidation, heat, light) and analyze the samples by HPLC. If the new peaks in your original sample match the retention times of the peaks generated under stress conditions, you can identify the degradation pathway.
-
Use LC-MS: Analyze your aged sample by LC-MS to determine the mass of the unknown peaks. This can provide valuable clues about the structure of the degradation products. For instance, the fragmentation pattern of N-protonated 1-azabicyclo[2.2.2]-octan-2-one has been studied and could offer insights.[9]
Q3: The results of my biological assays are not reproducible. Could the stability of my this compound derivative be the issue?
A3: Yes, compound instability is a frequent cause of inconsistent biological data. If the concentration of the active compound decreases over the course of the experiment, the observed biological effect will also change.
-
Prepare fresh solutions: The most reliable approach is to prepare fresh solutions of your compound immediately before each experiment.
-
Assess stability in assay media: The composition of your biological assay buffer (pH, presence of proteins, etc.) can affect the stability of your compound. It is advisable to test the stability of your compound in the specific assay medium over the duration of the experiment.
Quantitative Stability Data
The available quantitative data on the stability of this compound derivatives is limited. However, data from related structures can provide some insights.
Table 1: First-Order Rate Constants (k₁) for Solvolysis of 2-exo-Chloro-2-azabicyclo[2.2.2]octane at 85.3 °C
| Solvent | k₁ (s⁻¹) |
| 80% v/v Ethanol-Water | 1.58 x 10⁻⁵ |
| 50% w/w Dioxane-Water | 1.00 x 10⁻⁵ |
| Data from J.C.S. Perkin I, 1981, 1364-1368.[2] |
Table 2: Qualitative Stability of Related 2-Oxabicyclo[2.2.2]octane Derivatives
| Condition | Observation |
| Storage in air at room temperature | No change observed by ¹H NMR after one year.[10] |
| Heating at 100 °C | Stable for five minutes.[10] |
| 1 M HCl (aqueous) at room temperature | No decomposition after 1 hour.[10] |
| 1 M NaOH (aqueous) at room temperature | No decomposition after 1 hour.[10] |
| These data are for a related oxabicyclic system and may not be directly applicable to all this compound derivatives, but they provide a useful starting point for stability assessment. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will be required for specific derivatives.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid or trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes) to separate the parent compound from potential degradation products. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 220 nm, 254 nm, or the λmax of the parent compound). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[11][12][13][14][15]
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Follow the same incubation and analysis procedure as for acid hydrolysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Photodegradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[4][5] Keep control samples protected from light.
Protocol 3: Monitoring Stability by NMR Spectroscopy
NMR spectroscopy can be a powerful tool to monitor the degradation of a compound and identify the structure of its degradation products.
-
Sample Preparation: Prepare a solution of the this compound derivative in a deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆) at a known concentration.
-
Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the freshly prepared solution. This will serve as the time-zero reference.
-
Time-Course Monitoring: Store the NMR tube under the desired conditions (e.g., specific temperature, light exposure) and acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Compare the spectra over time. Look for:
-
A decrease in the integrals of the signals corresponding to the parent compound.
-
The appearance and increase in the integrals of new signals corresponding to degradation products.
-
Changes in chemical shifts that may indicate structural changes.
-
-
Structural Elucidation: For significant degradation products, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed on the aged sample to help elucidate their structures.[16]
Protocol 4: Identification of Degradation Products by Mass Spectrometry
Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is invaluable for identifying degradation products.
-
LC-MS Analysis: Analyze the stressed samples from the forced degradation study using an LC-MS system.
-
Mass Determination: Determine the molecular weights of the degradation products from their mass-to-charge ratios (m/z).
-
Fragmentation Analysis (MS/MS): For the major degradation products, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns. These patterns provide structural information that can help in identifying the degradants. The fragmentation of related azabicyclic systems can serve as a reference.[9][17]
Visualizations
Caption: Experimental workflow for assessing the stability of a new this compound derivative.
Caption: Potential degradation pathways for this compound derivatives.
Caption: Decision tree for troubleshooting stability-related experimental issues.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. Solvolytic rearrangements of azabicyclic compounds. Part 2. Kinetics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. data.epo.org [data.epo.org]
- 4. database.ich.org [database.ich.org]
- 5. ikev.org [ikev.org]
- 6. VICH GL5 Stability testing: photostability testing of new veterinary drug substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. scirp.org [scirp.org]
- 8. scispace.com [scispace.com]
- 9. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpp.com [ijrpp.com]
- 12. scispace.com [scispace.com]
- 13. ijisrt.com [ijisrt.com]
- 14. jetir.org [jetir.org]
- 15. pharmasm.com [pharmasm.com]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
Scalable synthesis of 2-Azabicyclo[2.2.2]octane for pharmaceutical research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 2-azabicyclo[2.2.2]octane and its derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of the this compound scaffold.
Issue 1: Low or No Yield in Iodocyclization
-
Question: We are attempting an iodocyclization of a cyclic alkenyl amine to form the this compound core, but we are observing very low to no product formation. What are the potential causes and solutions?
-
Answer: Low or no yield in iodocyclization reactions for this scaffold can stem from several factors related to substrate reactivity and reaction conditions.
-
Substrate Structure: The substitution pattern on the alkene can significantly influence reactivity. For instance, an attempted iodocyclization of an unsubstituted alkene (like compound 40 in some studies) may not proceed at room temperature or even with heating. However, introducing a substituent at the bridgehead position (e.g., compound 42 ) can facilitate the reaction, yielding the desired product.[1]
-
Reaction Conditions: The choice of base, solvent, and iodine stoichiometry is critical for optimal yields.[2] It is recommended to perform small-scale optimizations of these parameters. Heating the reaction can also improve the yield in some cases.[1]
-
Telescoped Approach: To minimize the handling of potentially unstable intermediates, a "telescoped" approach where the cyclization sequence is performed without isolating the intermediate cyclic carbamate has been shown to be effective for accessing multigram quantities.[2]
-
Troubleshooting Workflow for Iodocyclization
References
Technical Support Center: Purifying Polar 2-Azabicyclo[2.2.2]octane Analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing difficult purifications of polar 2-azabicyclo[2.2.2]octane analogues.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of polar this compound analogues, offering potential causes and solutions in a question-and-answer format.
Q1: My polar this compound analogue shows poor retention (elutes in the void volume) on a C18 reversed-phase column. What should I do?
Poor retention of highly polar compounds on traditional C18 columns is a common challenge.[1][2] Here are several strategies to improve retention:
-
Switch to a More Polar Stationary Phase: Consider using a column with a more polar stationary phase, such as a C18 column with a polar endcapping or a polar-embedded phase.
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[3][4][5][6][7] It utilizes a polar stationary phase (like silica, diol, or zwitterionic phases) with a high concentration of an organic solvent (typically acetonitrile) in the mobile phase.[3][4][5][6][7]
-
Use Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can enhance the retention of charged analytes on a reversed-phase column. However, be aware that these reagents can be difficult to remove from the column and may not be suitable for mass spectrometry (MS) detection.[8]
-
Aqueous Normal Phase (ANP) Chromatography: This technique uses a polar stationary phase with a mobile phase consisting of a high percentage of organic solvent and a small amount of water. It offers an alternative to HILIC with potentially faster equilibration times.[2]
Q2: I'm observing significant peak tailing for my basic this compound analogue in reversed-phase HPLC. How can I improve the peak shape?
Peak tailing for basic compounds is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[9][10][11] Here are some solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) will protonate the silanol groups, minimizing their interaction with the protonated basic analyte.[10][11]
-
Use a Base-Deactivated or End-Capped Column: These columns have a reduced number of free silanol groups, leading to improved peak shapes for basic compounds.[10]
-
Add a Competing Base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to block the active silanol sites.
-
Increase Buffer Concentration: A higher buffer concentration can help to maintain a constant mobile phase pH and mask silanol interactions.
Q3: How can I improve the recovery of my highly polar this compound analogue from the purification column?
Low recovery can be due to irreversible adsorption onto the stationary phase or interactions with the HPLC system hardware.
-
For Reversed-Phase Chromatography:
-
Use Columns with Advanced Surface Technology: Some modern columns are designed to minimize analyte interactions with the silica surface and hardware, improving recovery of sensitive or adsorptive compounds.[12]
-
Passivate the HPLC System: Before analysis, flushing the system with a solution that can mask active sites (e.g., a high concentration of a competing base) may help.
-
-
For HILIC:
-
Ensure Proper Sample Dissolution: Dissolve the sample in a solvent compatible with the initial mobile phase, which is typically high in organic content. Injecting a sample in a purely aqueous solution can lead to poor peak shape and low recovery.[4]
-
-
General Considerations:
-
Check for Metal Chelation: Some polar compounds can chelate to metal surfaces in the HPLC system (e.g., stainless steel frits, tubing). Using a system with PEEK or other inert materials can mitigate this. Adding a chelating agent like EDTA to the mobile phase can also be effective, but may interfere with some detection methods.[12]
-
Q4: What is the best approach for separating enantiomers of a chiral polar this compound analogue?
Enantiomeric separation requires the use of a chiral stationary phase (CSP) or a chiral derivatizing agent.
-
Chiral HPLC: Direct separation on a CSP is often the most efficient method. For polar, amino-acid-like structures, macrocyclic glycopeptide-based columns (e.g., Chirobiotic T, V, TAG) have shown success in reversed-phase, polar organic, and polar ionic modes.[13]
-
Method Development for Chiral HPLC:
-
Screen Different CSPs: There is no universal CSP, so screening a variety of columns (e.g., polysaccharide-based, macrocyclic glycopeptide-based) is crucial.[14]
-
Optimize the Mobile Phase: Vary the organic modifier (e.g., methanol, acetonitrile, isopropanol), and the acidic/basic additives to improve resolution.[13][14]
-
Consider Temperature: Temperature can significantly affect enantioselectivity.[13]
-
-
Diastereomeric Salt Formation and Crystallization: If the analogue is acidic or basic, it can be reacted with a chiral counter-ion to form diastereomeric salts. These diastereomers often have different solubilities, allowing for separation by fractional crystallization.[15]
Q5: I am struggling to remove a very polar, water-soluble impurity from my final product. What purification strategy should I try?
Removing highly polar impurities can be challenging, especially if they have similar properties to the target compound.
-
Ion-Exchange Chromatography (IEX): If your target compound and impurity have different charge states at a given pH, IEX can be a powerful purification tool.[16][17] Since this compound analogues are basic, cation-exchange chromatography is a suitable option.[16][17]
-
Recrystallization as a Salt: Converting the basic this compound analogue into a salt (e.g., hydrochloride, hydrobromide, oxalate) can significantly alter its solubility properties.[15][18] This allows for purification by recrystallization, where the desired salt crystallizes out, leaving impurities in the mother liquor. Experiment with different counter-ions and solvent systems to find optimal conditions.[15][18]
-
Preparative HILIC: If other methods fail, preparative HILIC can be used to isolate the pure compound from polar impurities.
Data Presentation
Table 1: Recommended Starting Conditions for Different Chromatographic Modes
| Chromatographic Mode | Stationary Phase | Mobile Phase (Starting Conditions) | Target Analytes |
| Reversed-Phase | C18 (polar end-capped or polar-embedded) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Moderately polar analogues |
| HILIC | Bare Silica, Diol, or Zwitterionic | A: 10 mM Ammonium Formate in 95:5 Acetonitrile:WaterB: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water | Highly polar, hydrophilic analogues[3][4][7] |
| Ion-Exchange | Strong Cation Exchange (SCX) | A: 10 mM Phosphate Buffer, pH 3.0B: 10 mM Phosphate Buffer + 1 M NaCl, pH 3.0 | Basic analogues with different pKa values from impurities |
| Chiral HPLC | Macrocyclic Glycopeptide (e.g., Chirobiotic T) | Varies widely; screen different modes (RP, polar organic)[13] | Enantiomeric mixtures |
Experimental Protocols
Protocol 1: General HILIC Method Development for Polar this compound Analogues
-
Column Selection: Begin with a bare silica or a diol-based HILIC column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95% Acetonitrile) at a concentration of approximately 1 mg/mL.
-
Initial Gradient:
-
0-1 min: 5% B
-
1-10 min: Gradient from 5% to 50% B
-
10-12 min: Hold at 50% B
-
12-13 min: Return to 5% B
-
13-20 min: Re-equilibration at 5% B
-
-
Optimization:
-
If retention is too low, decrease the initial percentage of the aqueous component (Mobile Phase B).
-
If retention is too high, increase the initial percentage of the aqueous component.
-
Adjust the gradient slope to improve the separation of closely eluting peaks.
-
To improve peak shape for the basic analyte, consider using ammonium formate as the buffer and adjusting the pH.[7]
-
Protocol 2: Purification via Diastereomeric Salt Formation and Recrystallization
-
Salt Formation:
-
Dissolve 1.0 equivalent of the racemic this compound analogue in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add 0.5 equivalents of a chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid) dissolved in a minimal amount of the same solvent.
-
Stir the mixture at room temperature or with gentle heating to facilitate salt formation.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization.
-
If no crystals form, try adding a less polar anti-solvent (e.g., diethyl ether, hexane) dropwise until turbidity is observed, then cool.
-
-
Isolation and Analysis:
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals and determine the diastereomeric excess (d.e.) by chiral HPLC or NMR spectroscopy using a chiral shift reagent.
-
-
Liberation of the Free Base:
-
Dissolve the enriched diastereomeric salt in water.
-
Basify the solution with a suitable base (e.g., NaHCO₃, K₂CO₃) to a pH > 10.
-
Extract the free base into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the enantiomerically enriched product.
-
Mandatory Visualization
References
- 1. teledyneisco.com [teledyneisco.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. mac-mod.com [mac-mod.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. waters.com [waters.com]
- 13. Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. US8334388B2 - Palonosetron salts and processes for preparation and purification thereof - Google Patents [patents.google.com]
- 16. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Buy (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane; (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane; oxalic acid [smolecule.com]
Strategies to control regioselectivity in reactions of substituted 2-Azabicyclo[2.2.2]octanes
Welcome to the technical support center for controlling regioselectivity in reactions involving substituted 2-azabicyclo[2.2.2]octanes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable strategies for achieving desired regiochemical outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing regioselectivity in the functionalization of the 2-azabicyclo[2.2.2]octane core?
A1: The primary factors governing regioselectivity are a combination of steric and electronic effects inherent to the rigid bicyclic structure, as well as the strategic use of directing groups. The bridgehead positions and the carbons adjacent to the nitrogen atom have distinct reactivities that can be exploited. For C-H functionalization, the use of a directing group attached to the nitrogen or a substituent on the carbon skeleton is a powerful strategy to achieve high regioselectivity.[1]
Q2: How can I achieve regioselective C-H functionalization on the this compound skeleton?
A2: Directed C-H activation is a key strategy. Palladium- and rhodium-catalyzed reactions are prominent methods for functionalizing C(sp³)–H bonds in saturated heterocycles.[1] By attaching a suitable directing group to the nitrogen atom of the this compound, you can direct the metal catalyst to a specific C-H bond, leading to predictable and high regioselectivity.[1][2]
Q3: Can substituents on the this compound ring direct the regioselectivity of further reactions?
A3: Yes, existing substituents play a crucial role. Electron-donating or withdrawing groups can influence the electronic properties of different positions on the scaffold, making certain sites more susceptible to electrophilic or nucleophilic attack.[3] For instance, in electrophilic aromatic substitution on a phenyl-substituted azabicyclo[2.2.2]octane, the nature of the substituents on the phenyl ring will direct the position of incoming electrophiles.
Q4: What role does the bicyclic structure itself play in controlling regioselectivity?
A4: The rigid, conformationally constrained nature of the this compound scaffold significantly influences reactivity. This rigidity can lead to high stereoselectivity in reactions.[4] Furthermore, the strain within the bicyclic system can be harnessed to promote certain regioselective rearrangements or ring-opening reactions.[4]
Troubleshooting Guides
Problem 1: Poor or incorrect regioselectivity in C-H arylation of a substituted this compound.
| Possible Cause | Suggested Solution |
| Ineffective directing group. | Ensure the directing group is appropriately positioned to facilitate the desired C-H activation. For palladium-catalyzed C(sp³)–H arylation, consider using a directing group attached to the pyrrolidine ring in related spiro-systems for high regio- and stereoselectivity.[1] |
| Steric hindrance from existing substituents. | Modify the substrate to reduce steric clash near the target C-H bond. Alternatively, a different catalyst system with a smaller ligand sphere might be effective. |
| Incorrect catalyst system. | Experiment with different transition metal catalysts (e.g., Palladium vs. Rhodium) and ligands. Chelation-assisted rhodium catalysis can be effective for directing functionalization to a C-H bond proximal to a coordinating group.[1] |
Problem 2: Lack of regioselectivity in the ring-opening of a this compound derivative.
| Possible Cause | Suggested Solution |
| Nucleophile choice. | The nature of the nucleophile can significantly impact the regioselectivity of ring-opening reactions. Harder or softer nucleophiles may preferentially attack different electrophilic sites. |
| Reaction conditions. | Temperature, solvent, and the presence of Lewis or Brønsted acids can all influence the regiochemical outcome. Systematically screen these parameters. For related epoxide systems, chelation control can be a powerful tool to direct the regiochemistry of ring-opening. |
| Substrate electronics. | The electronic nature of substituents on the bicyclic core can dictate the stability of intermediates, thereby influencing the site of nucleophilic attack. Modify substituents to favor the desired outcome. |
Quantitative Data Summary
The following table summarizes the regioselectivity observed in selected reactions involving bicyclic systems, highlighting the influence of the directing group and catalyst.
| Reaction | Substrate | Catalyst/Reagent | Directing Group | Regioselectivity (Major Product) | Reference |
| C-H Alkylation | Estrone derivative | Cobalt | Carbamate | ortho-alkylation | [2] |
| C-H Functionalization | Indoles | Rhodium | α,β-Unsaturated enones | C4 position | [5] |
Key Experimental Protocols
Protocol 1: Directed C-H Arylation using a Removable Directing Group
This protocol is a general guideline based on established methodologies for directed C-H functionalization.[1][2]
-
Substrate Preparation: Synthesize the this compound derivative bearing a suitable directing group (e.g., a picolinamide or a similar coordinating group) attached to the nitrogen atom.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the substituted this compound (1.0 equiv.), the arylating agent (e.g., an aryl halide or boronic acid, 1.2-2.0 equiv.), the palladium or rhodium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and the appropriate ligand (if necessary).
-
Solvent and Additives: Add a suitable dry solvent (e.g., toluene, dioxane, or DMF). Depending on the specific reaction, an oxidant or a base (e.g., K₂CO₃, Cs₂CO₃) may be required.
-
Reaction Conditions: Heat the reaction mixture to the optimized temperature (typically 80-120 °C) and stir for the required time (12-48 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Directing Group Removal: Cleave the directing group under appropriate conditions (e.g., hydrolysis or hydrogenolysis) to yield the final functionalized product.
Visualizations
Logical Flow for Achieving Regioselective C-H Functionalization
Caption: A workflow for developing a regioselective C-H functionalization strategy.
Factors Influencing Regioselectivity
Caption: Key factors that control the regioselectivity of reactions.
References
- 1. Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]|CAS 646055-90-5 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 4. Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
2-Azabicyclo[2.2.2]octane vs. Piperidine: A Comparative Guide for Drug Design and SAR Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous scaffold, found in a vast array of marketed drugs and clinical candidates. Its prevalence is a testament to its favorable physicochemical properties and synthetic accessibility. However, the inherent flexibility of the piperidine ring can sometimes be a double-edged sword, potentially leading to suboptimal binding to biological targets and increased susceptibility to metabolic degradation. As a strategic alternative, the conformationally restricted 2-azabicyclo[2.2.2]octane scaffold has emerged as a compelling bioisostere. This guide provides a comprehensive comparison of these two important nitrogenous heterocycles, supported by experimental data, to inform rational drug design and structure-activity relationship (SAR) studies.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physicochemical properties of a scaffold dictate its behavior in biological systems, influencing everything from solubility and permeability to target engagement and metabolic fate. The following table summarizes key properties for the parent this compound and piperidine rings.
| Property | This compound | Piperidine | Rationale for Difference |
| Molecular Formula | C₇H₁₃N | C₅H₁₁N | The bicyclic nature of this compound incorporates two additional carbon atoms. |
| Molecular Weight | 111.19 g/mol | 85.15 g/mol | Higher due to the larger carbon framework. |
| pKa (predicted) | ~11.62[1] | ~11.22 | The rigid bicyclic structure can influence the electron density at the nitrogen atom, slightly increasing its basicity. |
| logP (predicted/experimental) | Predicted: ~1.1 | Experimental: ~0.84 | The increased carbon content and surface area of the bicyclic system generally lead to higher lipophilicity. |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | 12.03 Ų | Both parent scaffolds have a single secondary amine, resulting in the same TPSA. |
| Fraction of sp³ carbons (Fsp³) | 1.0 | 1.0 | Both are fully saturated aliphatic heterocycles. |
Structural and Conformational Analysis
The defining difference between this compound and piperidine lies in their conformational flexibility. This has profound implications for their application in drug design.
Piperidine: The piperidine ring exists predominantly in a chair conformation, which can undergo ring-flipping to interconvert between two chair forms. Substituents can occupy either axial or equatorial positions, and the energetic preference for one over the other can influence the overall shape of the molecule. This flexibility allows the molecule to adopt different conformations to fit into a binding pocket, but it can also come at an entropic cost upon binding.
This compound: In contrast, the this compound scaffold is a rigid, bicyclic system. This rigidity locks the relative positions of the substituents, effectively presenting a single, well-defined conformation to the biological target. This pre-organization can lead to a lower entropic penalty upon binding, potentially increasing binding affinity. The fixed geometry of this scaffold provides medicinal chemists with a powerful tool to probe the topographically essential features of a binding site.
Impact on Biological Activity and SAR: Case Studies
The replacement of a piperidine ring with a this compound or related bridged systems can have a significant impact on biological activity. The outcome is highly dependent on the specific target and the binding mode of the ligand.
Case Study 1: Fentanyl Analogues
In a study of fentanyl analogues, the piperidine ring was replaced with a this compound scaffold to restrict the conformation to a boat-like form.[2][3] The resulting analogues were found to be less active than fentanyl.[2] This suggests that the chair conformation of the piperidine ring in fentanyl is likely the bioactive conformation, and forcing it into a boat-like geometry is detrimental to its analgesic activity.
| Compound | Analgesic Activity (ED₅₀, mg/kg) |
| Fentanyl | 0.011 |
| This compound analogue | >10 (significantly less potent) |
Case Study 2: P2Y14 Receptor Antagonists
A study on P2Y14 receptor antagonists explored the replacement of a piperidine moiety with various bridged systems, including isoquinuclidine (this compound). In this case, the isoquinuclidine analogue (34) displayed an IC₅₀ of 15.6 nM, which was comparable to or even better than some other bridged piperidine analogues, demonstrating that for this target, the rigid bicyclic scaffold is well-tolerated and can lead to potent compounds.
| Compound | hP2Y₁₄R IC₅₀ (nM) |
| Piperidine Analogue (1) | 7.96 |
| Isoquinuclidine Analogue (34) | 15.6 |
| 2-Azanorbornane Analogue (15) | 3.11 |
Case Study 3: NAAA Inhibitors
In the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, constraining the piperidine ring of a hit compound into a more conformationally rigid azabicyclo[3.2.1]octane scaffold resulted in a significant boost in potency. The piperidine-containing hit had an IC₅₀ of over 1 µM, while the azabicyclo[3.2.1]octane analogue (20) showed an IC₅₀ of 0.23 µM.[4] This five-fold increase in activity highlights the benefit of conformational restriction in this particular case.
| Scaffold | hNAAA IC₅₀ (µM) |
| Piperidine | >1 |
| Azabicyclo[3.2.1]octane | 0.23 |
Metabolic Stability
A key consideration in drug design is the metabolic stability of a compound. The piperidine ring is susceptible to metabolism, often through oxidation at the carbons alpha to the nitrogen atom. The rigid and sterically hindered nature of the this compound scaffold can offer improved metabolic stability by shielding these positions from metabolic enzymes. For example, in a study of Imatinib analogues, the replacement of a phenyl ring with a 2-oxabicyclo[2.2.2]octane core, a structurally related bicyclic system, led to enhanced metabolic stability in human liver microsomes.[5] A similar trend can be anticipated for the replacement of piperidine with this compound in certain contexts.
Ligand Efficiency
Ligand efficiency (LE) is a useful metric in drug design that relates the binding affinity of a compound to its size (number of heavy atoms). It is a measure of the "binding energy per atom." A higher LE value is generally desirable, as it indicates a more efficient use of molecular size to achieve potency.
The formula for Ligand Efficiency is: LE = - (ΔG) / N where ΔG is the Gibbs free energy of binding (which can be calculated from Kᵢ or IC₅₀) and N is the number of non-hydrogen atoms.
The use of a rigid scaffold like this compound can potentially lead to higher ligand efficiency. By pre-organizing the pharmacophoric elements in a bioactive conformation, the entropic penalty of binding is reduced, which can translate to a more favorable Gibbs free energy of binding for a given molecular size.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and varying concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through a glass fiber filter mat. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of radioligand bound is plotted against the concentration of the test compound. The IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vitro Microsomal Stability Assay
Objective: To assess the metabolic stability of a test compound in the presence of liver microsomes.
Methodology:
-
Preparation of Incubation Mixture: Liver microsomes (from human or other species) are incubated with the test compound at a specific concentration (e.g., 1 µM) in a phosphate buffer (pH 7.4) at 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH. A control incubation without NADPH is also run to assess non-enzymatic degradation.
-
Time-Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching of Reaction: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate the microsomal proteins.
-
Centrifugation: The samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the test compound at each time point.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. From the slope of the natural logarithm of the concentration versus time plot, the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated.
Conclusion
The choice between a flexible piperidine and a rigid this compound scaffold is a strategic decision in drug design that should be guided by the specific goals of the project and the nature of the biological target. While piperidine offers synthetic simplicity and inherent flexibility that can be advantageous in some cases, the conformational rigidity of this compound provides a powerful tool to lock in a bioactive conformation, potentially leading to improved potency, selectivity, and metabolic stability. By carefully considering the comparative data and employing the experimental protocols outlined in this guide, researchers can make more informed decisions in their quest to design novel and effective therapeutics.
References
- 1. Cas 280-38-6,this compound | lookchem [lookchem.com]
- 2. Evaluation of 2-azabicyclo[2.2..2]octane analogs of 4-anilidopiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 2-Azabicyclo[2.2.2]octane and Quinuclidine Analogues
For Researchers, Scientists, and Drug Development Professionals
The bicyclic structures of 2-azabicyclo[2.2.2]octane and quinuclidine (1-azabicyclo[2.2.2]octane) serve as rigid scaffolds in medicinal chemistry, providing a three-dimensional framework that can orient substituents in precise spatial arrangements. This structural constraint is instrumental in the design of selective ligands for a variety of biological targets. This guide offers a comparative overview of the biological activities of analogues derived from these two core structures, supported by experimental data and detailed methodologies.
I. Comparative Biological Activities
While direct head-to-head comparative studies are limited, the existing body of research indicates that analogues of this compound and quinuclidine often target different classes of receptors and enzymes. Quinuclidine derivatives have been extensively explored as ligands for muscarinic acetylcholine receptors (mAChRs), whereas this compound analogues have shown promise as inhibitors of enzymes like fatty acid elongase 6 (ELOVL6) and as ligands for nicotinic acetylcholine receptors (nAChRs).
Quinuclidine-based compounds have been a cornerstone in the development of potent and selective ligands for muscarinic acetylcholine receptors, which are implicated in a range of physiological processes and disease states, including Alzheimer's disease.[1][2] The versatile nature of the quinuclidine scaffold allows for the synthesis of compounds spanning a spectrum of activities from full agonists to antagonists.[1][2]
Table 1: Binding Affinities (pKi) of Quinuclidine Analogues at Muscarinic Acetylcholine Receptor Subtypes (M1-M5)
| Compound/Analogue | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Receptor Preference | Reference |
| (R,S)-5 (ether enantiomer) | High | High | Similar to Solifenacin | High | High | M1 | [3][4] |
| (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate (3c) | 8.7 | 7.9 | 8.6 | 8.7 | 8.7 | Low Subtype Selectivity | [5] |
| (±)-quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)-carbamate (3b) | - | - | High | - | - | M3 over M2 (17-fold) | [5] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), with higher values indicating greater binding affinity.
Beyond their role as muscarinic receptor ligands, certain quinuclidine derivatives have demonstrated antimicrobial properties through the inhibition of the bacterial cell division protein FtsZ.[6]
Analogues of this compound have been investigated for a variety of therapeutic applications, showcasing the versatility of this scaffold.
-
Enzyme Inhibition: A series of this compound derivatives have been synthesized and identified as potent and selective inhibitors of long-chain fatty acid elongase 6 (ELOVL6).[7]
-
Vesicular Monoamine Transporter-2 (VMAT2) Inhibition: As analogues of lobelane, cis-2,6-diphenethyl-1-azabicyclo[2.2.2]octanes have been evaluated for their affinity at the tetrabenazine binding site on VMAT2.[8] The exo,exo analogue, in particular, showed comparable affinity to lobelane.[8]
-
Nicotinic Acetylcholine Receptor (nAChR) Agonism: The conformationally restricted analogue of acetylcholine, (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], has been identified as a highly selective full agonist at the α7 nicotinic acetylcholine receptor.[9][10]
-
Analgesic Activity: Analogues of prodine-type analgesics incorporating the this compound nucleus have been synthesized, with some showing significant analgetic activity.[11]
II. Experimental Protocols
The biological activity data presented in this guide are primarily derived from in vitro receptor binding assays. The following is a generalized protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of a test compound.[12][13][14][15]
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]N-methylscopolamine for muscarinic receptors).[5]
-
Unlabeled test compounds (this compound or quinuclidine analogues).
-
Assay buffer.
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled test compounds in the assay buffer. Prepare a solution of the radiolabeled ligand at a concentration typically at or below its dissociation constant (Kd).
-
Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the cell membranes with the bound radioligand on the filter while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: After the filters are dry, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
III. Visualizations
The following diagrams illustrate a generalized G-protein coupled receptor (GPCR) signaling pathway, which is relevant for muscarinic acetylcholine receptors, and a typical workflow for a competitive radioligand binding assay.
Caption: Generalized G-protein coupled receptor (GPCR) signaling cascade.
Caption: Workflow for a competitive radioligand binding assay.
IV. Conclusion
Both this compound and quinuclidine analogues represent valuable scaffolds in drug discovery, each with a propensity for interacting with distinct sets of biological targets. Quinuclidine derivatives are well-established as potent modulators of muscarinic acetylcholine receptors, with applications in neuroscience and antimicrobial research. In contrast, this compound analogues have demonstrated efficacy in targeting a broader range of proteins, including enzymes and other classes of receptors like nAChRs and VMAT2. The rigid, conformationally restricted nature of both scaffolds continues to make them attractive starting points for the design of novel, potent, and selective therapeutic agents. Further research, including direct comparative studies, will be beneficial in fully elucidating the therapeutic potential of these important classes of molecules.
References
- 1. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel muscarinic acetylcholine receptor hybrid ligands embedding quinuclidine and 1,4-dioxane fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and evaluation of a novel this compound class of long chain fatty acid elongase 6 (ELOVL6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereocontrolled synthesis and pharmacological evaluation of cis-2,6-diphenethyl-1-azabicyclo[2.2.2]octanes as lobelane analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a conformationally restricted analogue of acetylcholine, is a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Azabicyclo (2.2.2)octane analogues of the prodine analgetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
2-Azabicyclo[2.2.2]octane: A Conformationally Restricted Scaffold Validated for Enhanced Drug Design
A comprehensive analysis of the 2-azabicyclo[2.2.2]octane scaffold reveals its potential as a valuable tool in drug discovery, offering a conformationally restricted alternative to the more flexible piperidine ring. By locking the piperidine moiety into a rigid boat-like conformation, this bicyclic scaffold provides researchers with a unique opportunity to probe receptor-ligand interactions and fine-tune pharmacological properties. This guide presents a comparative overview of this compound-containing compounds versus their piperidine counterparts, supported by experimental data and detailed protocols.
The isoquinuclidine ring system, chemically known as this compound, serves as a semi-rigid form of the piperidine ring.[1] This structural constraint can be advantageous in medicinal chemistry, potentially leading to increased potency, enhanced selectivity, and improved metabolic stability by reducing the entropic penalty of binding to a biological target. However, the introduction of this rigidity can also lead to a decrease in activity if the constrained conformation is not optimal for receptor binding.
Performance Comparison: this compound vs. Piperidine Scaffolds
The impact of incorporating the this compound scaffold is highly dependent on the specific biological target and the overall molecular structure of the ligand. Below are comparative data from studies on P2Y14 receptor antagonists and opioid analgesics.
P2Y14 Receptor Antagonists
A study by Wen et al. (2022) compared the binding affinity of a high-affinity P2Y14 receptor antagonist containing a piperidine ring with various bridged analogues, including an isoquinuclidine (this compound) derivative. The results, presented in Table 1, indicate that the rigidified isoquinuclidine analog maintained considerable affinity for the receptor.[2]
Table 1: Comparison of Binding Affinities of P2Y14 Receptor Antagonists [2]
| Compound | Scaffold | hP2Y14R IC50 (nM) |
| 1 (PPTN) | Piperidine | 8.0 |
| 34 | This compound | 15.6 |
Opioid Analgesics
In the realm of opioid analgesics, the introduction of the this compound scaffold in place of the piperidine ring has shown varied results. A study on fentanyl analogs found that the conformationally restricted derivatives were less active than the parent compound.[3] Similarly, for prodine-type analgesics, while a this compound analog showed significant analgesic activity, its potency was compared to the highly potent parent compound.[4]
Table 2: Comparison of Analgesic Activity of Opioid Derivatives
| Compound | Scaffold | Analgesic Activity (ED50, mg/kg) | Reference Compound |
| Fentanyl Analog (unspecified) | This compound | Less active than fentanyl | Fentanyl |
| 2-methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo[2.2.2]octane (Prodine Analog) | This compound | 3.1 | Prodine |
These findings underscore the importance of empirical testing in determining the utility of the this compound scaffold for a given therapeutic target.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are the protocols for the key assays cited in this guide.
Fluorescence-Based P2Y14 Receptor Binding Assay
This assay measures the ability of a test compound to displace a fluorescently labeled antagonist from the P2Y14 receptor.
Materials:
-
HEK293 cells stably expressing the human P2Y14 receptor.
-
Assay buffer (e.g., Tris-based buffer with physiological salts).
-
Fluorescently labeled P2Y14R antagonist (tracer).
-
Test compounds.
-
384-well plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed HEK293-hP2Y14R cells into 384-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Incubation: Add the test compounds and a fixed concentration of the fluorescent tracer to the cell plates. Incubate at room temperature for a specified period (e.g., 1-2 hours) to reach binding equilibrium.
-
Detection: Measure the fluorescence intensity using a plate reader at appropriate excitation and emission wavelengths.
-
Data Analysis: The IC50 values are determined by fitting the data to a sigmoidal dose-response curve.
Mouse Hot Plate Test for Analgesic Activity
This is a common in vivo assay to assess the analgesic properties of compounds.
Materials:
-
Male ICR mice.
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Test compounds and vehicle control.
-
Syringes for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Timer.
Procedure:
-
Acclimation: Acclimate the mice to the laboratory environment.
-
Baseline Measurement: Determine the baseline reaction time for each mouse by placing it on the hot plate and recording the time until it licks its hind paw or jumps. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., i.p. or s.c.).
-
Post-treatment Measurement: At various time points after drug administration (e.g., 15, 30, 60 minutes), place the mice back on the hot plate and measure their reaction times.
-
Data Analysis: The analgesic effect is determined by the increase in reaction time compared to the baseline. The ED50 (the dose that produces a maximal analgesic effect in 50% of the animals) is calculated using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
Visualizing the logical relationships and experimental processes can aid in understanding the validation of the this compound scaffold.
Caption: Workflow for the validation of this compound as a scaffold.
Caption: Generalized signaling pathway for ligand-receptor interaction.
References
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - Enamine [enamine.net]
- 2. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of 2-azabicyclo[2.2..2]octane analogs of 4-anilidopiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Azabicyclo (2.2.2)octane analogues of the prodine analgetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-Azabicyclo[2.2.2]octane and Tropane Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the diverse array of bicyclic amines, the 2-azabicyclo[2.2.2]octane (also known as isoquinuclidine) and the tropane (8-azabicyclo[3.2.1]octane) scaffolds have emerged as privileged structures. Both are prominently featured in a variety of natural products and have been extensively utilized in the design of therapeutic agents. This guide provides an objective, data-driven comparison of these two important scaffolds to aid researchers in making informed decisions during the drug design and development process.
Core Structures
The this compound and tropane scaffolds, while both being bicyclic amines, possess distinct structural and conformational features that dictate their interactions with biological targets. The tropane scaffold is characterized by a seven-membered ring in a boat-chair conformation, while the this compound scaffold has a more rigid, cage-like structure.
Physicochemical Properties
The physicochemical properties of a scaffold, such as its basicity (pKa), lipophilicity (logP), and aqueous solubility, are fundamental determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While direct comparative studies on the parent scaffolds are limited, data from various derivatives in the literature allow for a general comparison.
| Property | This compound Derivatives | Tropane Derivatives | Key Considerations |
| pKa | Generally basic, with pKa values influenced by substituents. | Also basic. For example, the pKa of hyoscyamine is approximately 9.7-9.8. | The nitrogen's accessibility and the electronic effects of substituents are key modulators of basicity in both scaffolds. |
| logP / logD | The rigid, three-dimensional structure can influence lipophilicity. Modifications can be made to tune this property. For example, certain isoquinuclidine derivatives have been synthesized to have lower lipophilicity.[1] | The tropane scaffold is inherently lipophilic. Derivatives often have additional hydrophobic groups, further decreasing their solubility in aqueous buffers.[2] | Both scaffolds offer vectors for substitution that allow for the modulation of lipophilicity to achieve a desired balance for permeability and solubility. |
| Solubility | Can be improved by forming salts or introducing polar functional groups. | For aqueous assays, using a salt form (e.g., hydrochloride) is often recommended to improve solubility.[2] | The inherent lipophilicity of both scaffolds often necessitates formulation strategies or chemical modifications to enhance aqueous solubility. |
Biological Activity: A Comparative Analysis
The true test of a scaffold's utility lies in its ability to favorably present pharmacophoric elements to a biological target. The following tables summarize comparative binding affinity data for derivatives of both scaffolds against the same protein targets.
Serotonin and Dopamine Transporters (SERT and DAT)
A study on a series of ibogaine analogs provided a direct comparison of the two scaffolds for their affinity to SERT and DAT.[3][4][5]
| Compound | Scaffold | R | Ki (nM) SERT | Ki (nM) DAT |
| 3a | This compound | H | 1,300 ± 200 | 1,400 ± 100 |
| 3c | This compound | F | 250 ± 20 | 1,000 ± 100 |
| 4a | Tropane | H | 1,500 ± 100 | 1,300 ± 200 |
| 4c | Tropane | F | 240 ± 10 | 1,200 ± 100 |
| 9b | Tropane | F | 210 ± 10 | 660 ± 40 |
| 9c | Tropane | H | 1,100 ± 100 | 800 ± 100 |
Data extracted from Bhat et al., 2020.[3][4][5]
P2Y14 Receptor (P2Y14R)
A comparative study of bridged piperidine analogues as P2Y14R antagonists included derivatives of both this compound and tropane.
| Compound | Scaffold | IC50 (nM) at hP2Y14R |
| 28 | Nortropane (Tropane derivative) | 13.9 |
| 36 | Isoquinuclidine (this compound derivative) | 15.6 |
Data extracted from Wen et al., 2022.
Metabolic Stability
Synthetic Accessibility
Both the this compound and tropane ring systems are accessible through various synthetic routes. The Robinson tropinone synthesis is a classic and efficient method for constructing the tropane skeleton. The this compound core can be synthesized through several strategies, including Diels-Alder reactions and intramolecular cyclizations. The choice of synthetic route will depend on the desired substitution pattern and stereochemistry. The commercial availability of a range of starting materials and intermediates for both scaffolds facilitates their use in drug discovery programs.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the protocols used to generate the biological data presented in this guide.
General Receptor Binding Assay Workflow
A general workflow for a competitive radioligand binding assay is depicted below. This type of assay is commonly used to determine the binding affinity of a test compound for a specific receptor.
SERT and DAT Radioligand Binding Assays
For the SERT and DAT binding assays, membrane preparations from HEK293 cells stably expressing the respective transporters were used.[3][4][5] Membranes were incubated with a specific radioligand ([³H]citopram for SERT and [³H]WIN35,428 for DAT) and varying concentrations of the test compounds in a binding buffer. Non-specific binding was determined in the presence of a high concentration of a known inhibitor (10 µM sertraline for SERT and 10 µM cocaine for DAT). After incubation, the membranes were filtered and washed, and the bound radioactivity was quantified by liquid scintillation counting. The IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
P2Y14R Radioligand Binding Assay
The binding affinity for the human P2Y14 receptor was determined using a competitive binding assay with [³H]UDP-glucose as the radioligand in CHO-K1 cells stably expressing the receptor. The assay was performed in a 96-well plate format. Cell membranes were incubated with the radioligand and various concentrations of the test compounds in an assay buffer. Non-specific binding was determined in the presence of a high concentration of a known agonist (10 µM UDP-glucose). The reaction was terminated by rapid filtration, and the bound radioactivity was measured. The IC50 values were calculated from the competition curves using non-linear regression.
Signaling Pathway Example: P2Y14 Receptor
The P2Y14 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand UDP-glucose, couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and downstream signaling events that modulate cellular function.
Conclusion
Both the this compound and tropane scaffolds are valuable tools in the medicinal chemist's arsenal. The choice between them is not straightforward and depends on the specific therapeutic target and the desired properties of the final drug candidate.
-
The tropane scaffold has a long history in medicine, with well-known natural product examples. Its conformational flexibility may allow for adaptation to a wider range of binding pockets.
-
The This compound scaffold offers a more rigid and defined three-dimensional structure. This rigidity can lead to higher binding affinity and selectivity, as it reduces the entropic penalty of binding.
The provided data indicates that both scaffolds can be used to design potent ligands for a variety of receptors. The selection of the optimal scaffold will ultimately be guided by a comprehensive evaluation of the structure-activity relationships, ADME properties, and synthetic feasibility for a given drug discovery program. This guide serves as a starting point for researchers to navigate these considerations and make data-informed decisions.
References
- 1. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tropane-Based Ibogaine Analog Rescues Folding-Deficient Serotonin and Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry | springermedizin.de [springermedizin.de]
- 8. In vitro drug metabolism and pharmacokinetics of a novel thiazolidinedione derivative, a potential anticancer compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro metabolism of the emerging contaminant 6PPD-quinone in human and rat liver microsomes: Kinetics, pathways, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Assay Validation of 2-Azabicyclo[2.2.2]octane-Based Compounds
For Immediate Release:
This guide provides a comparative analysis of 2-Azabicyclo[2.2.2]octane-based compounds for the validation of in vitro assays, benchmarked against established alternatives. The unique rigid bicyclic structure of the this compound scaffold offers a valuable tool for researchers in drug discovery and development, providing high-affinity and selective ligands for a variety of biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to validate and standardize in vitro assays using well-characterized chemical probes.
Introduction
The this compound core is a key pharmacophore found in a range of biologically active molecules, from natural products to synthetic compounds designed for therapeutic intervention. Its rigid structure allows for a precise orientation of functional groups, leading to specific interactions with biological targets. This guide focuses on the application of these compounds as validation tools in in vitro assays for several key drug targets: Nicotinic Acetylcholine Receptors (nAChRs), Neuromedin U Receptor 2 (NMUR2), and Cyclooxygenase-2 (COX-2).
Section 1: Nicotinic Acetylcholine Receptor (nAChR) Modulation
Nicotinic acetylcholine receptors are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems. Their dysfunction is implicated in neurological disorders such as Alzheimer's disease and nicotine addiction.[1] The validation of nAChR assays is crucial for the development of novel therapeutics.
Comparative Data: this compound Compound vs. Standard Ligands
Here, we compare a this compound derivative of nicotine (referred to as Compound 1) with the endogenous agonist nicotine and the non-selective antagonist mecamylamine.
| Compound | Target Subtype | Assay Type | Parameter | Value (nM) | Reference |
| Compound 1 | α4β2-nAChR | Radioligand Binding | Ki | 0.46 | [2] |
| α3β4-nAChR | Radioligand Binding | Ki | 4.4 | [2] | |
| α7-nAChR | Radioligand Binding | Ki | 7.6 | [2] | |
| α3β4*-nAChR | Functional ([3H]-ACh Release) | EC50 | 430 | [2] | |
| Nicotine | α4β2-nAChR | Functional (Membrane Potential) | EC50 | 19.44 | |
| α3β4-nAChR | Functional (Membrane Potential) | EC50 | 733.3 | ||
| Mecamylamine | α4β2-nAChR | Functional (Inhibition) | IC50 | 540 | |
| α3β4-nAChR | Functional (Inhibition) | IC50 | 1910 |
Note: The asterisk () indicates the possibility of other subunits in the receptor complex.*
Experimental Protocols
This protocol is adapted from methods used to determine the binding affinity of ligands to different nAChR subtypes.
-
Membrane Preparation: Prepare membranes from mouse brain regions known to be rich in specific nAChR subtypes (e.g., cortex for α4β2, interpeduncular nucleus for α3β4, and hippocampus for α7).
-
Assay Buffer: Use a buffer appropriate for the radioligand, for example, a Tris-based buffer.
-
Incubation: Incubate the brain membranes with a specific radioligand (e.g., [125I]-epibatidine for α4β2* and α3β4*, or [125I]-α-bungarotoxin for α7) and various concentrations of the test compound (e.g., Compound 1).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 values by non-linear regression of the competition binding data and calculate the Ki values using the Cheng-Prusoff equation.[2]
This assay measures the ability of a compound to stimulate neurotransmitter release via nAChR activation.
-
Synaptosome Preparation: Prepare synaptosomes from specific mouse brain regions (e.g., interpeduncular nucleus for α3β4*-nAChR).
-
Loading: Load the synaptosomes with a radiolabeled neurotransmitter, such as [3H]-acetylcholine ([3H]-ACh).
-
Stimulation: Expose the loaded synaptosomes to various concentrations of the test agonist (e.g., Compound 1 or nicotine).
-
Sample Collection: Collect the superfusate at timed intervals.
-
Detection: Quantify the amount of released [3H]-ACh using liquid scintillation counting.
-
Data Analysis: Plot the stimulated release against the agonist concentration to determine the EC50 and maximal response.[2]
Visualization: nAChR Signaling Pathway
Section 2: Neuromedin U Receptor 2 (NMUR2) Antagonism
Neuromedin U (NMU) is a neuropeptide that regulates several physiological functions, including energy balance and stress response, through its receptors NMUR1 and NMUR2.[3] NMUR2 is predominantly expressed in the central nervous system, making it a target for neurological and metabolic disorders.
Comparative Data: this compound Compound vs. Endogenous Ligand
The following table compares the spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] derivative, R-PSOP, a selective NMUR2 antagonist, with the endogenous agonist Neuromedin U-25 (NMU-25).
| Compound | Target | Assay Type | Parameter | Value (nM) | Reference |
| R-PSOP | Human NMUR2 | Radioligand Binding | Ki | 52 | [3] |
| Rat NMUR2 | Radioligand Binding | Ki | 32 | [3] | |
| Human NMUR2 | Functional (Ca2+ Mobilization) | Kb | 92 | [3] | |
| Rat NMUR2 | Functional (Ca2+ Mobilization) | Kb | 155 | [3] | |
| Human NMUR1 | Radioligand Binding | Ki | >10,000 | [3] | |
| NMU-25 | Human NMUR2 | Functional (Ca2+ Mobilization) | EC50 | ~5 | [4] |
Experimental Protocols
-
Cell Culture: Use cells engineered to express human or rat NMUR2 (e.g., HEK293 cells).
-
Membrane Preparation: Prepare cell membranes from the cultured cells.
-
Assay Buffer: Utilize a suitable buffer, such as a Tris-HCl buffer containing protease inhibitors.
-
Incubation: Incubate the membranes with a radiolabeled NMU analogue and varying concentrations of the test antagonist (e.g., R-PSOP).
-
Separation and Detection: Separate bound and free radioligand via filtration and quantify using scintillation counting.
-
Data Analysis: Calculate IC50 and Ki values from the competition binding curves.[5]
-
Cell Culture: Plate HEK293 cells expressing human or rat NMUR2 in black-walled, clear-bottom 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Addition: Add varying concentrations of the antagonist (R-PSOP) to the wells and incubate for a short period (e.g., 15 minutes).
-
Agonist Stimulation: Add a fixed concentration of an agonist (e.g., NMU-25) to all wells to stimulate the receptor.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the antagonist's inhibitory constant (Kb) using Schild analysis of the dose-response curves.[5][6]
Visualization: NMUR2 Signaling and Assay Workflow
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and pharmacological characterization of a small-molecule antagonist at neuromedin U receptor NMUR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. bu.edu [bu.edu]
Comparative Guide to Cross-Reactivity of 2-Azabicyclo[2.2.2]octane-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-azabicyclo[2.2.2]octane scaffold is a rigid bicyclic structure increasingly utilized in medicinal chemistry to develop potent and selective inhibitors for a variety of biological targets. Its conformational rigidity allows for precise positioning of substituents, which can lead to enhanced binding affinity and selectivity. This guide provides a comparative analysis of the cross-reactivity profiles of a key class of these inhibitors, namely γ-secretase inhibitors, and discusses the broader context of off-target profiling crucial for drug development.
Executive Summary
This guide focuses on a series of this compound sulfonamides developed as selective inhibitors of the γ-secretase complex, a key target in Alzheimer's disease and certain cancers. We present quantitative data on their selectivity across different γ-secretase isoforms and discuss the importance of comprehensive off-target screening against a wider range of biological targets. Detailed experimental protocols for key cross-reactivity assays are also provided to support researchers in their drug development efforts.
Data Presentation: Selectivity of this compound-Based γ-Secretase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of several this compound sulfonamide derivatives against four different γ-secretase complexes. The data is extracted from a study by Narlawar et al. (2023)[1][2]. Lower IC50 values indicate higher potency. The selectivity is assessed by comparing the IC50 values for the different presenilin (PSEN) isoforms.
| Compound | Primary Target | PSEN1-APH1A IC50 (nM) | PSEN1-APH1B IC50 (nM) | PSEN2-APH1A IC50 (nM) | PSEN2-APH1B IC50 (nM) | Selectivity vs. PSEN2 complexes |
| (+)-13b | γ-Secretase | 19 | 5.5 | 1950 | 2138 | >350-fold[1][2] |
| 13c | γ-Secretase | 12 | 3.0 | 131 | 214 | ~40-70-fold[3] |
| 13k | γ-Secretase | 6.9 | 2.4 | 147 | 257 | ~60-100-fold[3] |
| MRK-560 (Reference) | γ-Secretase | 1.4 | 0.42 | 153.5 | 139.4 | >300-fold[3] |
Key Observations:
-
The presented this compound sulfonamides demonstrate potent inhibition of PSEN1-containing γ-secretase complexes.
-
Compound (+)-13b exhibits high selectivity for PSEN1 over PSEN2 isoforms, a desirable characteristic to potentially avoid off-target effects related to PSEN2 inhibition[1][2].
-
The reference compound, MRK-560, also shows high selectivity for PSEN1[3].
While the data within the target family is crucial, comprehensive cross-reactivity profiling against a broader range of targets is a critical step in preclinical drug development to identify potential safety liabilities. The study by Narlawar et al. (2023) also noted that compound (+)-13b showed no significant CYP inhibition or cardiotoxicity, suggesting a favorable broader safety profile[1][2].
Mandatory Visualizations
Caption: γ-Secretase signaling pathway and point of inhibition.
Caption: Experimental workflow for cross-reactivity profiling.
Caption: Logical relationship of on-target vs. off-target activity.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of inhibitor cross-reactivity. Below are protocols for key experiments typically employed in profiling studies.
Protocol 1: In Vitro γ-Secretase Cellular Assay
This protocol is adapted from the methodology used to assess the selectivity of the this compound sulfonamides.
Principle: This assay measures the inhibitory activity of compounds on the four different γ-secretase complexes (PSEN1-APH1A, PSEN1-APH1B, PSEN2-APH1A, and PSEN2-APH1B) in a cellular context. Mouse Embryonic Fibroblast (MEF) cells deficient in endogenous presenilins and APH1 are engineered to express one of the four human γ-secretase complexes. The inhibition of γ-secretase activity is quantified by measuring the reduction in the production of a specific cleavage product (e.g., Aβ40) using a sandwich ELISA.
Methodology:
-
Cell Culture: Maintain the four engineered MEF cell lines in appropriate growth medium supplemented with antibiotics to ensure the continued expression of the specific γ-secretase complex.
-
Compound Treatment: Seed the cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the test inhibitor (typically in a serial dilution) for a defined period (e.g., 24 hours).
-
Lysate Collection: After incubation, collect the cell culture supernatant or lyse the cells to release the γ-secretase cleavage products.
-
ELISA Quantification: Use a specific sandwich ELISA kit (e.g., for human Aβ40) to quantify the amount of the cleavage product in the collected samples.
-
Data Analysis: Plot the concentration of the cleavage product against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the γ-secretase activity by 50%.
Protocol 2: Broad Kinase Profiling (e.g., KINOMEscan™)
Principle: This is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases. The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured, typically by quantitative PCR (qPCR) of a DNA tag fused to the kinase.
Methodology:
-
Assay Components: The assay typically includes a DNA-tagged kinase, an immobilized ligand, and the test compound.
-
Competition Binding: The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
-
Data Analysis: Results are often reported as percent of control (DMSO), where a lower percentage indicates stronger inhibition. For compounds showing significant inhibition, a dissociation constant (Kd) can be determined by running the assay with a range of compound concentrations.
Protocol 3: In Vitro CYP450 Inhibition Assay
Principle: This assay assesses the potential of a test compound to inhibit the activity of the major cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions. The assay typically uses human liver microsomes as the source of CYP enzymes and specific probe substrates for each CYP isoform.
Methodology:
-
Incubation: Incubate human liver microsomes with a specific CYP probe substrate and a range of concentrations of the test compound.
-
Metabolite Formation: The reaction is initiated by the addition of NADPH and allowed to proceed for a specific time.
-
Reaction Termination: The reaction is stopped, typically by the addition of a solvent like acetonitrile.
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified using LC-MS/MS.
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The IC50 value is calculated by plotting the percent inhibition against the test compound concentration.
Protocol 4: hERG Binding Assay
Principle: The hERG potassium channel is critical for cardiac repolarization, and its blockade can lead to life-threatening arrhythmias. This assay assesses the potential of a compound to bind to the hERG channel. A common method is a radioligand binding assay using a known hERG channel binder as the radiotracer.
Methodology:
-
Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the hERG channel.
-
Binding Reaction: Incubate the membranes with a radiolabeled hERG ligand (e.g., [3H]-dofetilide) and a range of concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the percent inhibition of radioligand binding at each concentration of the test compound and calculate the Ki or IC50 value.
Protocol 5: Ames Test (Bacterial Reverse Mutation Assay)
Principle: The Ames test is a widely used method to assess the mutagenic potential of a chemical. It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test measures the ability of a compound to cause a reverse mutation that restores the bacteria's ability to synthesize histidine and grow on a histidine-free medium.
Methodology:
-
Bacterial Strains: Use a set of specific Salmonella typhimurium strains with different types of mutations in the histidine operon.
-
Exposure: Expose the bacteria to various concentrations of the test compound, both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to grow without histidine).
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.
References
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-Azabicyclo[2.2.2]octane-Containing Drugs
For researchers and drug development professionals, the quest for metabolically stable scaffolds is a critical step in designing effective and safe therapeutics. The 2-azabicyclo[2.2.2]octane core, a rigid bicyclic amine, has garnered significant interest as a versatile building block in medicinal chemistry. This guide provides a comprehensive evaluation of its metabolic stability, offering a comparative analysis with alternative scaffolds, supported by experimental data, detailed protocols, and visual pathway representations to aid in rational drug design.
The inherent rigidity of the this compound scaffold can offer advantages in terms of pre-organizing substituents for optimal target binding. However, this rigidity also influences its susceptibility to metabolic enzymes. Understanding the metabolic fate of this moiety is paramount for predicting the pharmacokinetic profile of drug candidates.
At a Glance: Comparative Metabolic Stability
To provide a clear overview, the following tables summarize key metabolic stability parameters for drugs and drug analogs containing the this compound scaffold and its alternatives. The data, derived from in vitro studies using human and rodent liver microsomes, highlights the intrinsic clearance (CLint) and half-life (t½) as primary indicators of metabolic stability. Lower CLint and longer t½ values are generally indicative of greater metabolic stability.
| Compound/Analog | Scaffold | Species (Liver Microsomes) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |
| Imatinib (Parent Drug) | Phenyl-piperazine | Human | 15.4 | 134 |
| Imatinib Analog | bicyclo[2.2.2]octane | Human | 10.2 | >180 |
| Imatinib Analog | 2-oxabicyclo[2.2.2]octane | Human | 8.9 | >180 |
| This compound Sulfonamide 1 | This compound | Human | >347 | N/A |
| This compound Sulfonamide 2 | This compound | Human | 111 | N/A |
| This compound Sulfonamide 1 | This compound | Mouse | >347 | N/A |
| This compound Sulfonamide 2 | This compound | Mouse | 118 | N/A |
| P2Y14R Antagonist | This compound | Human | N/A | >240 |
| P2Y14R Antagonist | This compound | Rat | N/A | 80.0 |
| P2Y14R Antagonist | This compound | Mouse | N/A | 67.2 |
N/A: Not available in the cited sources.
Unraveling the Metabolic Pathways
The primary routes of metabolism for drugs containing the this compound scaffold, and its close structural analog quinuclidine (1-azabicyclo[2.2.2]octane), involve oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. The following diagram illustrates the key metabolic transformations observed for solifenacin, a drug featuring a quinuclidine ring, which serves as a relevant model. The primary metabolic pathways are N-oxidation of the bicyclic amine and hydroxylation at various positions on the molecule.[1][2][3]
Caption: Key metabolic pathways of solifenacin.
In contrast, some drugs with bridged bicyclic amine structures, such as varenicline, exhibit high metabolic stability and are primarily excreted unchanged.[4][5] This highlights that the overall metabolic profile is highly dependent on the entire molecular structure and not solely on the presence of the bicyclic amine core.
Experimental Protocols: A Closer Look at the Methodology
The assessment of metabolic stability is conducted through a series of well-established in vitro assays. Below are detailed protocols for the most common experiments used to generate the data presented in this guide.
Microsomal Stability Assay
This assay evaluates the metabolism of a compound by cytochrome P450 enzymes present in liver microsomes.
Caption: Workflow for a typical microsomal stability assay.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Thaw cryopreserved liver microsomes (human, rat, or mouse) on ice.
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer (pH 7.4), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube or well containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability by using intact liver cells, which contain both Phase I and Phase II metabolic enzymes.
Caption: Workflow for a typical hepatocyte stability assay.
Protocol:
-
Preparation of Hepatocytes:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to a pre-warmed incubation medium (e.g., Williams' Medium E).
-
Determine cell viability and concentration using a method like trypan blue exclusion.
-
Adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).
-
-
Incubation:
-
Add the hepatocyte suspension to a multi-well plate.
-
Add the test compound (final concentration typically 1 µM) to the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot from each well.
-
Terminate the metabolic activity by adding the aliquot to a quenching solution (e.g., cold acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal stability assay (centrifugation and supernatant transfer).
-
Quantify the parent compound concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the half-life (t½) and intrinsic clearance (CLint) as described in the microsomal stability assay protocol. The CLint value is typically expressed as µL/min/10^6 cells.
-
Conclusion
The metabolic stability of drugs containing the this compound scaffold is a multifaceted issue influenced by the overall molecular structure. While the rigid bicyclic core can, in some cases, confer increased stability compared to more flexible acyclic or monocyclic amines, it is not a universal guarantor of metabolic inertness. As the provided data indicates, substitutions on the scaffold and the nature of the appended functionalities play a crucial role in determining the ultimate metabolic fate.
This guide provides a foundational understanding and practical tools for researchers to evaluate the metabolic stability of their this compound-containing drug candidates. By employing the outlined experimental protocols and considering the comparative data and metabolic pathways, drug development professionals can make more informed decisions in the lead optimization process, ultimately contributing to the design of safer and more effective medicines.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Solifenacin pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative physicochemical properties of 2-Azabicyclo[2.2.2]octane and its analogues
A Comparative Guide to the Physicochemical Properties of 2-Azabicyclo[2.2.2]octane and Its Analogues
This guide provides a detailed comparison of the physicochemical properties of this compound and its structural analogues, primarily quinuclidine (1-Azabicyclo[2.2.2]octane) and nortropane. This information is crucial for researchers and professionals in drug development for understanding the structure-activity relationships and designing novel therapeutic agents.
Structural Comparison
This compound, quinuclidine, and nortropane are bicyclic amines that serve as important scaffolds in medicinal chemistry. Their rigid structures provide a fixed orientation of substituents, which is advantageous for studying receptor binding and designing specific ligands.
-
This compound (Isoquinuclidine): A bicyclic amine with a nitrogen atom at the 2-position.[1][2][3][4]
-
Quinuclidine (1-Azabicyclo[2.2.2]octane): An isomer of this compound with the nitrogen at a bridgehead position (position 1).[5][6][7] It is a crystalline solid with a characteristic amine-like odor.[6]
-
Nortropane (8-Azabicyclo[3.2.1]octane): A related bicyclic amine with a different ring structure, which is the core of tropane alkaloids.[8][9]
The structural differences between these molecules, particularly the position of the nitrogen atom, significantly influence their physicochemical properties and biological activities.
Caption: Chemical structures of this compound, Quinuclidine, and Nortropane.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its analogues. These properties are critical for predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates.
| Property | This compound | Quinuclidine | Nortropane |
| Molecular Formula | C₇H₁₃N[1][2][3] | C₇H₁₃N[5][6][7] | C₇H₁₃N |
| Molar Mass ( g/mol ) | 111.19[1][2] | 111.188[5] | 111.19 |
| Melting Point (°C) | 174[1] | 157-160[5][6][10] | 56 |
| Boiling Point (°C) | 168.9[1] | 149.5[5][6][10] | 155-165 |
| pKa (conjugate acid) | 11.62 (Predicted)[1] | 11.0 - 11.3[5][6][11] | 10.25 |
| logP | 1.1 (Predicted)[2] | 1.10 - 1.4[12][13] | 0.9 |
| Solubility | Data not readily available | Soluble in water, alcohol, and ether[6][14][15] | Soluble in water and polar organic solvents[9] |
Experimental Protocols
Detailed methodologies are essential for the accurate determination and comparison of physicochemical properties.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For amines, the pKa of the conjugate acid is determined.
Caption: Experimental workflow for pKa determination.
Methodology:
-
Solution Preparation: A precise amount of the bicyclic amine is dissolved in deionized water to a known concentration (e.g., 0.01 M).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).
-
Data Acquisition: The pH of the solution is monitored continuously using a calibrated pH meter as the acid is added incrementally.
-
Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Methodology:
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Equilibration: The two-phase system is shaken vigorously for a set period to allow the compound to partition between the octanol and aqueous layers until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Biological Relevance and Applications
The rigid bicyclic structures of these compounds make them valuable scaffolds in drug discovery.
-
Quinuclidine: The quinuclidine moiety is found in various biologically active compounds and natural products, including the antimalarial drug quinine and the muscarinic receptor antagonist solifenacin.[5] Its derivatives are explored for treating cardiac conditions and cancer.[6]
-
This compound: Derivatives of this compound have been synthesized and evaluated as inhibitors of long-chain fatty acid elongase 6 (ELOVL6) and as analogues of prodine analgesics.[16][17]
-
Nortropane: The nortropane scaffold is the core structure of tropane alkaloids like cocaine and atropine, which have significant pharmacological activities, primarily interacting with neurotransmitter transporters and receptors.[8][18]
Signaling Pathways
While these bicyclic amines are not typically direct modulators of signaling pathways themselves, their derivatives are designed to interact with specific receptors that are part of major signaling cascades. For instance, muscarinic acetylcholine receptors, which are targets for some quinuclidine and nortropane derivatives, are G-protein coupled receptors that modulate intracellular signaling pathways involving second messengers like inositol trisphosphate (IP₃) and cyclic adenosine monophosphate (cAMP).
Caption: Simplified GPCR signaling pathway.
References
- 1. lookchem.com [lookchem.com]
- 2. 2-Azabicyclo(2.2.2)octane | C7H13N | CID 9236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 280-38-6: this compound | CymitQuimica [cymitquimica.com]
- 4. PubChemLite - this compound (C7H13N) [pubchemlite.lcsb.uni.lu]
- 5. Quinuclidine - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Nortropine | 538-09-0 | Benchchem [benchchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. guidechem.com [guidechem.com]
- 11. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. chemscene.com [chemscene.com]
- 14. QUINUCLIDINE | 100-76-5 [chemicalbook.com]
- 15. QUINUCLIDINE CAS#: 100-76-5 [m.chemicalbook.com]
- 16. Synthesis and evaluation of a novel this compound class of long chain fatty acid elongase 6 (ELOVL6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-Azabicyclo (2.2.2)octane analogues of the prodine analgetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to Structure-Activity Relationships of 2-Azabicyclo[2.2.2]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-azabicyclo[2.2.2]octane scaffold is a rigid bicyclic amine that serves as a valuable pharmacophore in medicinal chemistry. Its constrained conformation reduces the entropic penalty upon binding to a target, often leading to higher affinity and selectivity. This guide provides a comparative analysis of the structure-activity relationships (SAR) for two prominent classes of drugs derived from this scaffold: α7 nicotinic acetylcholine receptor (nAChR) agonists and presenilin-1 (PSEN-1) selective γ-secretase inhibitors.
This compound Derivatives as α7 Nicotinic Acetylcholine Receptor Agonists
The α7 nAChR is a ligand-gated ion channel implicated in cognitive processes, and its modulation is a key strategy for the treatment of neurological disorders like Alzheimer's disease and schizophrenia. Several this compound derivatives have been identified as potent and selective α7 nAChR agonists.
Comparative SAR Data
The following table summarizes the SAR for a series of spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin]-2'-one derivatives. Modifications to the bicyclic moiety significantly impact binding affinity (Ki) and agonist activity.
| Compound | Bicyclic Moiety | R | Ki (nM) for α7 nAChR | Reference |
| 1 | Benzo[b]thiophene | H | 15 | [1] |
| 2 | Benzo[b]thiophene | 3-CH₃ | 3 | [1] |
| 3 | Benzofuran | H | 28 | [1] |
| 4 | Indole | H | >1000 | [1] |
| 5 | Thiophene | 5-Cl | 9 | [2] |
Key SAR Insights:
-
Bicyclic System: A benzo[b]thiophene moiety (Compound 1) provides high affinity. This is further enhanced by the introduction of a methyl group at the 3-position (Compound 2), which demonstrates the highest affinity in this series.[1]
-
Replacement of the benzo[b]thiophene with a benzofuran (Compound 3) results in a slight decrease in affinity.[1]
-
An indole ring (Compound 4) is detrimental to binding affinity.[1]
-
A substituted thiophene ring (Compound 5) can also confer potent binding affinity.[2]
This compound Derivatives as Presenilin-1 Selective γ-Secretase Inhibitors
γ-Secretase is an intramembrane protease complex involved in the generation of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Selective inhibition of the PSEN-1 isoform of γ-secretase over PSEN-2 is a promising therapeutic strategy to reduce Aβ production while minimizing mechanism-based toxicities. A novel class of this compound sulfonamides has been developed as potent and selective PSEN-1 inhibitors.[3][4]
Comparative SAR Data
The table below presents the SAR data for a series of this compound sulfonamides, highlighting the impact of substitutions on the phenylsulfonamide and the aryl ketone moieties on the inhibitory activity against different γ-secretase complexes.
| Compound | R¹ | R² | PSEN1-APH1B IC₅₀ (nM) | PSEN2-APH1A IC₅₀ (nM) | Selectivity (PSEN2/PSEN1) | Reference |
| 6 | 4-Cl | H | 12 | >10000 | >833 | [5] |
| 7 | 4-F | H | 75 | >10000 | >133 | [5] |
| 8 | 4-Me | H | 55 | >10000 | >182 | [5] |
| 9 | 4-OMe | H | >1000 | >10000 | - | [5] |
| 10 | 2-Cl | H | >10000 | >10000 | - | [5] |
| (+)-11b | 4-Cl | OH | 3.4 | 1200 | >350 | [3] |
Key SAR Insights:
-
Phenylsulfonamide Substitution (R¹): A 4-chloro substitution (Compound 6) provides the highest potency and selectivity.[5] Other electron-withdrawing or small hydrophobic groups at the 4-position, such as 4-fluoro (Compound 7) and 4-methyl (Compound 8), are tolerated but result in decreased potency.[5]
-
Hydrophilic or bulky substituents at the 4-position, like 4-methoxy (Compound 9), are detrimental to activity.[5]
-
Positional isomerization, as seen with the 2-chloro substitution (Compound 10), leads to a complete loss of potency.[5]
-
Aryl Ketone Modification (R²): The introduction of a hydroxyl group to create an alcohol (Compound (+)-11b) maintains high potency and selectivity.[3] Conformational modeling suggests a characteristic 'U' shape is crucial for PSEN-1 selectivity.[3]
Experimental Protocols
Radioligand Binding Assay for α7 nAChR
This protocol is used to determine the binding affinity of test compounds for the α7 nAChR.
-
Membrane Preparation: Rat brain cortices are homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in assay buffer.
-
Binding Reaction: In a 96-well plate, membrane homogenates are incubated with a specific radioligand for α7 nAChR (e.g., [³H]methyllycaconitine) and varying concentrations of the test compound.
-
Incubation and Filtration: The plates are incubated to allow the binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vitro γ-Secretase Activity Assay
This assay measures the ability of test compounds to inhibit the enzymatic activity of γ-secretase.
-
Cell Culture and Lysate Preparation: HEK293 cells stably expressing the γ-secretase complex components are cultured. Cell lysates containing the active enzyme are prepared by solubilizing cell membranes with a mild detergent.
-
Enzymatic Reaction: The cell lysate is incubated with a fluorogenic substrate peptide derived from the amyloid precursor protein (APP) sequence, which is flanked by a fluorescent reporter (e.g., EDANS) and a quencher (e.g., DABCYL).
-
Compound Incubation: The reaction is carried out in the presence of varying concentrations of the test compounds.
-
Fluorescence Measurement: Cleavage of the substrate by γ-secretase separates the fluorophore from the quencher, resulting in an increase in fluorescence. The fluorescence intensity is measured using a microplate reader.
-
Data Analysis: The IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.
Visualizations
Signaling Pathway: α7 nAChR-mediated Cholinergic Anti-Inflammatory Pathway
Caption: α7 nAChR signaling cascade in the cholinergic anti-inflammatory pathway.
Experimental Workflow: SAR Study
Caption: A typical experimental workflow for a structure-activity relationship (SAR) study.
Logical Relationship: Key SAR Findings for PSEN-1 Selective Inhibitors
Caption: Logical relationship of SAR for the phenylsulfonamide moiety in PSEN-1 inhibitors.
References
- 1. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2-Azabicyclo[2.2.2]octane: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-Azabicyclo[2.2.2]octane and its derivatives, aligning with best practices for laboratory safety and chemical handling.
Immediate Safety and Handling
Before proceeding with the disposal of this compound, it is crucial to adhere to the following safety precautions. This compound and its derivatives can cause skin, eye, and respiratory irritation.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable protective gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Clothing: Wear appropriate protective clothing to prevent skin contact.
-
Respiratory Protection: Use a NIOSH-approved respirator if working in a poorly ventilated area or if dust/vapors are generated.[1][2]
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Wash hands thoroughly after handling.[1]
-
Avoid contact with skin and eyes.[1]
Storage of Waste
Proper storage of this compound waste is a critical step in the disposal process.
-
Containers: Store waste in a tightly closed, properly labeled container.[1][2] The container must be compatible with the chemical.
-
Storage Area: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1] The storage area should be secure and locked up.[1][2][4]
Disposal Procedures
The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[1][2][4] It is classified as a chemical waste that requires professional handling.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams. Keep it segregated to avoid unintended chemical reactions.
-
Containerization:
-
Place the waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the full chemical name ("this compound"), associated hazards (e.g., "Irritant," "Harmful"), and the date of accumulation.
-
-
Collection:
-
Arrange for collection by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved contractors for this purpose.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
-
Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, in accordance with your institution's policies and local regulations.
Crucially, DO NOT:
-
Dispose of this compound down the drain or in the regular trash.[5][6]
-
Attempt to neutralize or treat the chemical waste unless you are a trained professional with established and validated protocols.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

